Pyridine 2
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H21ClN2O4 |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N,N-dimethyl-4-[4-(1-methylpyridin-1-ium-4-yl)buta-1,3-dienyl]aniline;perchlorate |
InChI |
InChI=1S/C18H21N2.ClHO4/c1-19(2)18-10-8-16(9-11-18)6-4-5-7-17-12-14-20(3)15-13-17;2-1(3,4)5/h4-15H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
NLMFYNOPYRGQDW-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropyridine (C₅H₄ClN) is a halogenated aromatic heterocycle that serves as a pivotal intermediate in the synthesis of a wide array of commercially significant compounds.[1] Its utility spans the pharmaceutical, agrochemical, and industrial sectors. In the pharmaceutical industry, it is a key building block for antihistamines, such as chlorphenamine and pheniramine, and antiarrhythmic drugs like disopyramide.[1][2] Its derivatives are also integral to the production of fungicides and insecticides, including pyrithione and pyripropoxyfen.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of 2-chloropyridine, detailed experimental protocols for their determination, and a summary of its synthesis.
Physicochemical Properties
The physicochemical properties of 2-chloropyridine are crucial for its handling, reaction optimization, and environmental fate assessment. A summary of these properties is presented in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄ClN | [3] |
| Molecular Weight | 113.54 g/mol | [3] |
| Appearance | Colorless to light yellow oily liquid | [3] |
| Melting Point | -46 °C | [3] |
| Boiling Point | 170 °C | [3] |
| Density | 1.205 g/cm³ at 15 °C | [3] |
| Refractive Index | 1.5320 at 20 °C | [3] |
| Vapor Pressure | 2.18 mmHg at 25 °C | [3] |
Solubility and Partitioning
| Property | Value | Reference(s) |
| Solubility in Water | 20,000 mg/L at 25 °C | [3] |
| logP (Octanol-Water Partition Coefficient) | 1.22 | [3] |
Acidity
| Property | Value | Reference(s) |
| pKa (conjugate acid) | 0.49 | [3] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of 2-chloropyridine.
Melting Point Determination
The melting point of 2-chloropyridine, being below ambient temperature, is technically a freezing point determination.
Methodology:
-
Sample Preparation: A small, dry sample of 2-chloropyridine is placed in a capillary tube.
-
Apparatus: A cryostat or a specialized low-temperature melting point apparatus is used.
-
Procedure: The sample is cooled at a controlled rate. The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are recorded. For a pure compound, this range should be narrow. A controlled, slow warming cycle can then be used to observe the melting transition from solid to liquid, with the temperature range of this transition being the melting point.[4]
Boiling Point Determination
Methodology:
-
Apparatus: A distillation apparatus or a Thiele tube can be used.[5]
-
Procedure (Distillation):
-
A sample of 2-chloropyridine is placed in a distillation flask with boiling chips.
-
The flask is heated, and the temperature is monitored with a thermometer placed in the vapor path.
-
The boiling point is the temperature at which the vapor temperature stabilizes during distillation.[5]
-
-
Procedure (Thiele Tube):
-
A small amount of 2-chloropyridine is placed in a small test tube, and an inverted capillary tube is added.
-
The assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil.
-
The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube.[5]
-
Density Measurement
Methodology:
-
Apparatus: A pycnometer or a digital density meter is used.
-
Procedure (Pycnometer):
-
The weight of a clean, dry pycnometer is determined.
-
The pycnometer is filled with 2-chloropyridine, and the weight is measured again.
-
The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., water).
-
The density is calculated by dividing the mass of the 2-chloropyridine by its volume.
-
Solubility Determination
Methodology:
-
Apparatus: A temperature-controlled shaker, a centrifuge, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
An excess amount of 2-chloropyridine is added to a known volume of the solvent (e.g., water).
-
The mixture is agitated in a temperature-controlled shaker until equilibrium is reached.
-
The solution is centrifuged to separate the undissolved solute.
-
The concentration of 2-chloropyridine in the supernatant is determined using a suitable analytical method.
-
pKa Determination
The pKa of the conjugate acid of 2-chloropyridine can be determined using potentiometric titration or UV-Vis spectroscopy.
Methodology (Potentiometric Titration):
-
Apparatus: A pH meter and a burette.
-
Procedure:
-
A solution of 2-chloropyridine in water is titrated with a standard solution of a strong acid (e.g., HCl).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is the pH at the half-equivalence point.
-
Methodology (NMR Spectroscopy):
-
Apparatus: An NMR spectrometer.
-
Procedure:
-
A solution of 2-chloropyridine is prepared in D₂O.
-
The pH of the solution is adjusted, and ¹H NMR spectra are acquired at various pH values.
-
The chemical shifts of the aromatic protons will change with the degree of protonation.
-
The pKa can be calculated by fitting the chemical shift data to the Henderson-Hasselbalch equation.[6][7]
-
logP Determination (Shake-Flask Method)
Methodology:
-
Apparatus: A separatory funnel, a shaker, and an analytical instrument for quantification.
-
Procedure:
-
A known amount of 2-chloropyridine is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken until equilibrium is reached.
-
The n-octanol and water phases are separated.
-
The concentration of 2-chloropyridine in each phase is determined.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Vapor Pressure Measurement
Methodology (Dynamic Method):
-
Apparatus: A device for measuring the boiling point at different pressures.
-
Procedure:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and environment of hydrogen atoms. The spectrum of 2-chloropyridine will show characteristic signals for the four aromatic protons.[10][11]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy:
-
The IR spectrum of 2-chloropyridine will exhibit characteristic absorption bands corresponding to C-H, C=C, C=N, and C-Cl bond vibrations.[3][12][13]
UV-Vis Spectroscopy:
-
The UV-Vis spectrum of 2-chloropyridine in a suitable solvent (e.g., ethanol) will show absorption bands in the ultraviolet region, corresponding to electronic transitions within the aromatic ring.[14][15]
Synthesis of 2-Chloropyridine
Several methods are employed for the synthesis of 2-chloropyridine, with the choice of method often depending on the desired scale and purity.
Direct Chlorination of Pyridine
This method involves the reaction of pyridine with chlorine gas at high temperatures. While direct, this method can lead to the formation of polychlorinated byproducts, such as 2,6-dichloropyridine.[2][16]
From Pyridine-N-oxide
A more selective method involves the chlorination of pyridine-N-oxide. This two-step process first involves the oxidation of pyridine to pyridine-N-oxide, which is then chlorinated using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[2][17] This method generally provides higher yields and better selectivity for the 2-chloro isomer.
The following diagram illustrates a general workflow for the synthesis of 2-chloropyridine from pyridine-N-oxide.
Caption: Synthesis workflow for 2-chloropyridine from pyridine-N-oxide.
Safety and Handling
2-Chloropyridine is a toxic and hazardous substance. It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe skin and eye irritation. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of 2-chloropyridine, along with generalized experimental protocols for their determination. Understanding these properties is fundamental for the safe and effective use of this important chemical intermediate in research and industrial applications. The provided synthesis workflow offers a visual representation of a common and selective method for its preparation. As a key precursor in numerous high-value products, a thorough knowledge of 2-chloropyridine's characteristics is indispensable for chemists and researchers in the field.
References
- 1. chempanda.com [chempanda.com]
- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 3. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 7. mdpi.com [mdpi.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. bellevuecollege.edu [bellevuecollege.edu]
- 10. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 2-Chloropyridine(109-09-1) IR Spectrum [m.chemicalbook.com]
- 13. Pyridine, 2-chloro- [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyridine, 2-chloro- [webbook.nist.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. PREPARATION OF 2-CHLOROPYRIDINE | Semantic Scholar [semanticscholar.org]
A Comprehensive Spectroscopic Analysis of 2-Cyanopyridine: A Technical Guide
Introduction
2-Cyanopyridine, also known as picolinonitrile, is a pivotal organic compound featuring a pyridine ring substituted at the 2-position with a nitrile group. Its unique electronic properties and the reactivity of both the pyridine and cyano functionalities make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. A thorough understanding of its structural and electronic characteristics is paramount for its application in research and development. This guide provides an in-depth analysis of 2-cyanopyridine using various spectroscopic techniques, complete with experimental protocols, quantitative data, and workflow visualizations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the molecular structure of 2-cyanopyridine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation : A solution is prepared by dissolving approximately 10-20 mg of 2-cyanopyridine in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Instrumentation : Spectra are acquired using a 300 MHz (or higher) NMR spectrometer.
-
Data Acquisition (¹H NMR) : A standard proton experiment is run with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Data Acquisition (¹³C NMR) : A proton-decoupled carbon experiment is performed. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is set to ~200-220 ppm.
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are referenced to the internal standard (TMS).
Quantitative NMR Data
The chemical shifts for 2-cyanopyridine are highly dependent on the solvent used. Below is a summary of reported data.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Proton Assignment | CDCl₃[1][2] | CCl₄[1][3] |
| H6 | 8.76 (ddd, J = 4.9, 1.8, 0.9 Hz) | 8.69 |
| H4 | 7.95 (td, J = 7.7, 1.8 Hz) | 7.88 |
| H5 | 7.78 (ddd, J = 7.7, 1.3, 0.9 Hz) | 7.70 |
| H3 | 7.63 (dd, J = 7.7, 1.3 Hz) | 7.55 |
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Assignment | CDCl₃[1][2] |
| C2 (ipso-CN) | 133.3 |
| C3 | 128.2 |
| C4 | 137.0 |
| C5 | 126.8 |
| C6 | 151.0 |
| CN (Nitrile) | 117.0 |
Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy probes the molecular vibrations of 2-cyanopyridine, providing a fingerprint for identifying its functional groups and overall structure.
Experimental Protocols
-
Infrared (IR) Spectroscopy : The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of 2-cyanopyridine is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is then recorded in the mid-IR range (4000-400 cm⁻¹)[4].
-
Raman Spectroscopy : The Raman spectrum is obtained using a Raman spectrometer equipped with a laser excitation source. The sample can be analyzed neat (as a liquid or solid) in a glass capillary or vial. The scattered light is collected and analyzed to generate the spectrum[4].
-
Surface-Enhanced Raman Scattering (SERS) : To enhance the weak Raman signal, SERS can be employed. This involves adsorbing 2-cyanopyridine onto a roughened metal surface, typically silver or gold nanoparticles. A low concentration of the analyte (e.g., 7.5 x 10⁻⁵ M) is mixed with a colloidal silver solution before spectral acquisition[5].
Quantitative Vibrational Data
The most characteristic vibration is the C≡N stretching mode. Other important bands correspond to the pyridine ring vibrations.
Table 3: Key Vibrational Frequencies (cm⁻¹)
| Assignment | IR Frequency[6] | Normal Raman Frequency[1] | SERS (on Ag Colloid)[5] |
| C-H Stretch | ~3000-3100 | - | - |
| C≡N Stretch | ~2200-2250 | - | - |
| C=C / C=N Ring Stretch | ~1400-1600 | - | - |
| Ring Breathing | - | - | 1002 |
| C-C out-of-plane bend | 726 (IR active only) | Not observed | 778 |
| CN in-plane bend | - | 176 | - |
Note: SERS can induce shifts in peak positions and can make certain Raman-inactive modes become active.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule.
Experimental Protocol
-
Sample Preparation : A dilute solution of 2-cyanopyridine is prepared using a UV-transparent solvent, such as cyclohexane.
-
Data Acquisition : The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm) using a dual-beam spectrophotometer. The solvent is used as a reference.
Quantitative UV-Vis Data
Table 4: Electronic Absorption Data
| Solvent | λmax (nm)[1][7] | Molar Absorptivity (log ε)[7] |
| Cyclohexane | 265 | 3.44 |
An additional shoulder peak is observed at 278 nm[7].
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 2-cyanopyridine, confirming its elemental composition.
Experimental Protocol
-
Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : Electron Ionization (EI) is a common method for GC-MS, resulting in the molecular ion and various fragments. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are used, which typically show the protonated molecule [M+H]⁺.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Quantitative Mass Spectrometry Data
Table 5: Mass Spectrometry Data
| Technique | Ion | m/z | Notes |
| EI-MS | [M]⁺ | 104 | Molecular ion, often the most intense peak[1][8]. |
| ESI-MS | [M+H]⁺ | 105 | Protonated molecule, common in LC-MS[7]. |
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for a compound like 2-cyanopyridine.
References
- 1. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. 2-Cyanopyridine(100-70-9) 1H NMR spectrum [chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. nbinno.com [nbinno.com]
- 7. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Pyridinecarbonitrile [webbook.nist.gov]
Synthesis and Characterization of 2-Pyridyl Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and characterization of 2-pyridyl ligands, a class of compounds with significant applications in catalysis, materials science, and pharmaceutical development. Their unique electronic properties and ability to coordinate with a wide range of metal ions make them versatile building blocks in modern chemistry.
Synthesis of 2-Pyridyl Ligands
The construction of 2-pyridyl ligands can be achieved through various synthetic methodologies. Among the most powerful and widely employed is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method allows for the formation of a carbon-carbon bond between a 2-halopyridine and an organoboron reagent, offering a versatile route to a diverse array of substituted 2-pyridyl compounds.[1][2][3][4] Other notable methods include Stille coupling, Negishi coupling, and Ullmann-type reactions.[2]
Suzuki-Miyaura Cross-Coupling: A General Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][2][3][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Synthesis of 2,2'-Bipyridine via Reductive Homocoupling
This protocol describes the nickel-catalyzed reductive homocoupling of 2-bromo-5-cyanopyridine to form 2,2'-bipyridine-5,5'-dicarbonitrile.
Materials:
-
2-bromo-5-cyanopyridine
-
Nickel(II) chloride hexahydrate
-
Triphenylphosphine
-
Zinc dust
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine nickel(II) chloride hexahydrate (0.1 eq), triphenylphosphine (0.2 eq), and zinc dust (1.5 eq).
-
Add anhydrous DMF to the flask and stir the mixture at room temperature for 15 minutes.
-
Add 2-bromo-5-cyanopyridine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,2'-bipyridine-5,5'-dicarbonitrile.
Characterization of 2-Pyridyl Ligands
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of newly synthesized 2-pyridyl ligands.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of 2-pyridyl ligands. The chemical shifts and coupling constants of the pyridine ring protons and carbons provide valuable information about the substitution pattern and electronic environment.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the pyridine ring and any functional groups present in the molecule.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | FTIR (cm⁻¹) |
| 2,2'-Bipyridine | 8.69 (d, 2H), 8.41 (d, 2H), 7.84 (t, 2H), 7.33 (t, 2H) | 156.3, 149.2, 137.0, 123.8, 121.2 | ~3050 (C-H aromatic), ~1580, 1560, 1460, 1425 (C=C, C=N ring stretching) |
| 2,2'-Bipyridine-5,5'-dicarbonitrile | 8.97 (d, 2H), 8.64 (d, 2H), 8.14 (dd, 2H)[5] | 157.0, 152.1, 140.5, 121.7, 116.5, 110.7[5] | ~2239 (C≡N stretching)[5] |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For metal complexes of 2-pyridyl ligands, this technique is invaluable for determining the coordination geometry around the metal center.
| Complex | Selected Bond Lengths (Å) | **Selected Bond Angles (°) ** |
| --INVALID-LINK--₂[6] | Pd—N(bipy): ~2.02, Pd—N(CH₃CN): ~2.00 | N(bipy)—Pd—N(bipy): ~81, N(CH₃CN)—Pd—N(CH₃CN): ~92 |
Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of a new 2-pyridyl ligand is outlined below.
Caption: General workflow for 2-pyridyl ligand synthesis and characterization.
Conclusion
The synthesis and characterization of 2-pyridyl ligands are fundamental aspects of modern chemical research. The methodologies and analytical techniques described in this guide provide a solid foundation for researchers and professionals working in the fields of organic synthesis, coordination chemistry, and drug discovery. The continued development of novel 2-pyridyl-based structures will undoubtedly lead to further advancements in these and other scientific disciplines.
References
The Inner Workings of Pyridine C-H Functionalization: A Technical Guide for Researchers
Introduction
The pyridine motif is a cornerstone in pharmaceuticals, agrochemicals, and materials science.[1] Consequently, the direct functionalization of its carbon-hydrogen (C-H) bonds represents a paramount goal in modern organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials.[2][3] This in-depth technical guide provides a comprehensive overview of the core mechanisms governing pyridine C-H functionalization, with a focus on providing researchers, scientists, and drug development professionals with the detailed insights necessary to harness these powerful transformations.
Core Principles of Pyridine Reactivity
Pyridine's electronic nature, characterized by an electron-deficient aromatic system due to the electronegative nitrogen atom, dictates its reactivity in C-H functionalization reactions.[4] The C2 and C6 positions are the most electron-deficient and acidic, making them susceptible to deprotonation and reaction with nucleophiles. Conversely, the C3 and C5 positions are the most electron-rich, rendering them more reactive towards electrophiles, although electrophilic aromatic substitution on pyridine is generally sluggish.[4] The C4 position exhibits intermediate reactivity. The lone pair on the nitrogen atom can also coordinate to metal catalysts, which can either facilitate or inhibit C-H activation depending on the specific catalytic system.[5]
C2-Selective C-H Functionalization
The inherent acidity and steric accessibility of the C2-H bond often lead to preferential functionalization at this position.[3][6]
Transition Metal-Catalyzed C2-Arylation and Alkenylation
Palladium catalysis is a workhorse for C2-arylation. One common mechanism involves an electrophilic palladation pathway, particularly with pyridine N-oxides.[7][8] The N-oxide enhances the reactivity of the C2 position and can act as a directing group.
A proposed catalytic cycle for Pd-catalyzed C2-arylation of pyridine N-oxide is as follows:
In some cases, a cooperative catalytic system involving two distinct palladium centers has been proposed, where C-H activation occurs at one metal center and functionalization at another.[9]
Experimental Protocol: Pd-Catalyzed C2-Arylation of Pyridine N-Oxide
A representative protocol for the Pd-catalyzed C2-arylation of pyridine N-oxide with an arylboronic acid would involve the following:
-
Reactants: Pyridine N-oxide (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (2-5 mol%), and an oxidant such as Ag₂CO₃ or benzoquinone (1.0-2.0 equiv).
-
Solvent: A polar aprotic solvent like dioxane or DMF.
-
Temperature: Typically heated to 80-120 °C.
-
Procedure: The reactants are combined in the solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at the specified temperature for a designated time (e.g., 12-24 hours). Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water or brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
| Catalyst | Aryl Source | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Aryltrifluoroborate | - | Toluene/H₂O | 100 | 70-95 | [7] |
| Pd(OAc)₂ | Indole | Ag₂CO₃ | Dioxane | 110 | 60-85 | [10] |
C3-Selective C-H Functionalization
Achieving C3 selectivity is more challenging due to the lower reactivity of the C3-H bond.[6] Strategies often involve the use of specialized ligands or directing groups to steer the catalyst to the desired position.
Transition Metal-Catalyzed C3-Arylation
Palladium catalysts, in conjunction with specific ligands like phenanthroline, have been shown to promote C3-arylation.[6] The proposed mechanism involves the coordination of the ligand to the palladium center, which modulates its reactivity and steric environment to favor C-H activation at the C3 position.
Iridium-catalyzed borylation at the C3 position, followed by a Suzuki coupling, provides an alternative route to C3-arylated pyridines.[6]
Experimental Protocol: Pd-Catalyzed C3-Arylation of Pyridine
A general procedure for the Pd-catalyzed C3-arylation of pyridine is as follows:
-
Reactants: Pyridine (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (5-10 mol%), a ligand such as 1,10-phenanthroline (10-20 mol%), and a base like Cs₂CO₃ or K₂CO₃ (2.0 equiv).
-
Solvent: A high-boiling point solvent such as dioxane or toluene.
-
Temperature: Typically requires elevated temperatures of 120-150 °C.
-
Procedure: The components are combined in a sealed tube under an inert atmosphere. The reaction is heated with vigorous stirring for 24-48 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 130 | 50-74 | [6] |
| Pd(OAc)₂ | 3,4,7,8-Tetramethyl-1,10-phenanthroline | K₂CO₃ | Toluene | 120 | 45-80 | [11] |
C4-Selective C-H Functionalization
Functionalization at the C4 position often requires strategies that either block the more reactive C2/C6 positions or employ reaction conditions that electronically favor attack at the para position.
Minisci-Type Radical Alkylation
The Minisci reaction is a powerful method for the alkylation of electron-deficient heterocycles.[12] The reaction proceeds through the addition of a nucleophilic radical to the protonated pyridine ring. Protonation of the pyridine nitrogen enhances its electrophilicity and directs the radical addition primarily to the C2 and C4 positions.[13] Steric hindrance around the C2 position can favor C4 selectivity.
Nickel/Lewis Acid Catalyzed C4-Alkylation
A cooperative catalytic system involving a nickel catalyst and a Lewis acid has been developed for the direct C4-alkylation of pyridines with alkenes and alkynes.[10] The Lewis acid is thought to coordinate to the pyridine nitrogen, activating the C4 position towards nucleophilic attack.
Experimental Protocol: Minisci-Type C4-Alkylation
A typical Minisci reaction for C4-alkylation involves:
-
Reactants: Pyridine (1.0 equiv), a carboxylic acid as the radical precursor (2.0-5.0 equiv), AgNO₃ (10-20 mol%), and (NH₄)₂S₂O₈ (2.0-3.0 equiv).
-
Solvent: A mixture of a non-polar solvent and water, often with an acid like H₂SO₄ or TFA to ensure protonation of the pyridine.
-
Temperature: Typically room temperature to 80 °C.
-
Procedure: The pyridine and acid are dissolved in the solvent system. The silver nitrate and ammonium persulfate are then added, and the reaction is stirred for several hours. The reaction is often exothermic. After the reaction is complete, the mixture is basified, extracted with an organic solvent, dried, and purified by chromatography.
| Radical Precursor | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| Pivalic Acid | (NH₄)₂S₂O₈/AgNO₃ | CH₂Cl₂/H₂O/H₂SO₄ | RT | 60-80 | [12] |
| Adamantanecarboxylic Acid | (NH₄)₂S₂O₈/AgNO₃ | MeCN/H₂O/TFA | 60 | 70-90 | [14] |
Photoredox and Electrochemical Approaches
Visible-light photoredox catalysis has emerged as a mild and powerful tool for pyridine C-H functionalization.[15][16] These methods often involve the generation of radical intermediates under gentle conditions, which then engage in Minisci-type additions.[17] Similarly, electrochemical methods offer a reagent-free approach to C-H functionalization by controlling the redox potential of the reaction.[18][19] These techniques are particularly promising for their sustainability and potential for novel reactivity.
Conclusion
The direct C-H functionalization of pyridines has witnessed remarkable progress, driven by a deeper understanding of the underlying reaction mechanisms. From transition metal catalysis that leverages ligand design and cooperative effects to radical-based transformations and modern photoredox and electrochemical methods, the synthetic chemist's toolbox for modifying this crucial heterocycle has expanded significantly. A thorough grasp of these core mechanistic principles is essential for the rational design of novel transformations and the efficient synthesis of functionalized pyridines for applications in drug discovery and materials science.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00799E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 8. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 10. researchgate.net [researchgate.net]
- 11. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minisci reaction - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
The Diverse Biological Activities of Pyridine-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in medicinal chemistry. Its unique electronic properties, synthetic versatility, and ability to interact with a wide range of biological targets have led to the development of numerous therapeutic agents. This in-depth technical guide explores the core biological activities of pyridine-based compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and drug discovery.
Anticancer Activity
Pyridine derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and survival.[1][2] Many pyridine-based compounds exert their anticancer effects by inhibiting key enzymes involved in cancer progression, such as receptor tyrosine kinases (RTKs) and histone deacetylases (HDACs).[3]
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected pyridine-based compounds against various cancer cell lines, primarily expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Name | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| VEGFR-2 Inhibitors | ||||
| Compound 10 | VEGFR-2 | HepG2 (Liver) | 4.25 | [4] |
| MCF-7 (Breast) | 6.08 | [4] | ||
| Compound 9 | VEGFR-2 | HepG2 (Liver) | 4.68 | [4] |
| MCF-7 (Breast) | 11.06 | [4] | ||
| Compound 8 | VEGFR-2 | HepG2 (Liver) | 4.34 | [4] |
| MCF-7 (Breast) | 10.29 | [4] | ||
| Compound 15 | VEGFR-2 | HepG2 (Liver) | 6.37 | [4] |
| MCF-7 (Breast) | 12.83 | [4] | ||
| Pyridine-urea 8e | VEGFR-2 | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [5] |
| Pyridine-urea 8n | VEGFR-2 | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [5] |
| Other Anticancer Agents | ||||
| Compound 28 | Not specified | MCF-7 (Breast) | 3.42 | [6] |
| A549 (Lung) | 5.97 | [6] | ||
| Pyridine-based dihydrazone 27 | Not specified | Ishikawa (Endometrial) | 8.26 | [6] |
| Spiro-pyridine 7 | EGFR/VEGFR-2 | Caco-2 (Colon) | 7.83 | [7] |
| Imidazo[1,2-a]pyridine IP-5 | Not specified | HCC1937 (Breast) | 45 | [8] |
| Imidazo[1,2-a]pyridine IP-6 | Not specified | HCC1937 (Breast) | 47.7 | [8] |
Signaling Pathway: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Pyridine-based compounds have been developed as potent inhibitors of VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridine-based compounds.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyridine derivatives have emerged as a promising class of compounds with broad-spectrum activity against various pathogenic bacteria and fungi. Their mechanisms of action are diverse and can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid metabolism.[9]
Quantitative Data for Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridine-based compounds against a range of microbial strains.
| Compound ID/Name | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii | 0.5 - 64 | Candida sp. | 0.25 - 2 | [2] |
| E. coli | 0.5 - 64 | [2] | |||
| S. aureus | 0.5 - 64 | [2] | |||
| Pyridine salt 66 | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | - | - | [2] |
| E. coli | 55 ± 0.5% inhibition at 100 µg/mL | - | - | [2] | |
| Thiazolidinone derivative 12 | Gram-positive & Gram-negative bacteria | Moderate activity | C. albicans | Moderate activity | [10] |
| Tosyl compound 22 | E. coli | 0.5 mg/mL | - | - | [10] |
| Imidazo[4,5-b]pyridine 2 | B. cereus | 0.07 mg/mL | - | - | [11] |
| 3-(Pyridine-3-yl)-2-Oxazolidinone 9g | S. aureus | 32 - 64 | - | - | [12] |
| 3-(Pyridine-3-yl)-2-Oxazolidinone 21d | S. pneumoniae | - | - | 0.5 (MBIC) | [12] |
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Pyridine-based compound stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Inoculum: A pure culture of the test microorganism is grown overnight. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution of the Compound: The pyridine-based compound is serially diluted in the growth medium across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Antiviral Activity
Pyridine and its fused heterocyclic derivatives have demonstrated promising antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and coronaviruses.[13] Their mechanisms of action can involve the inhibition of viral enzymes such as reverse transcriptase and protease, or interference with viral entry and replication processes.[13][14]
Quantitative Data for Antiviral Activity
The following table summarizes the antiviral activity of selected pyridine-based compounds, expressed as EC50 (the concentration required to achieve 50% of the maximum effect) or IC50 values.
| Compound ID/Name | Virus | Assay | EC50/IC50 (µM) | Reference |
| Pyridine-N-oxide derivative 44 | Fe-CoV | Cell Culture | 0.3 - 0.9 mg/L | [13] |
| SARS-CoV | Cell Culture | ~17 - 20 mg/L | [13] | |
| Pyridine-N-oxide derivative 45 | Fe-CoV | Cell Culture | 0.3 - 0.9 mg/L | [13] |
| SARS-CoV | Cell Culture | ~17 - 20 mg/L | [13] | |
| Epoxybenzooxocinopyridine 3 | SARS-CoV-2 | Vero E6 cells | IC50: >100, EC50: 17.0 | [3] |
| Epoxybenzooxocinopyridine 4a | SARS-CoV-2 | Vero E6 cells | IC50: >100, EC50: 13.0 | [3] |
| Pyrimidine derivative 1d | Influenza A | Plaque Reduction Assay | EC50: 3.5 | [15] |
| Pyridine derivative 1e | Influenza A | Plaque Reduction Assay | EC50: 7.3 | [15] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to numerous diseases. Pyridine derivatives have been investigated for their anti-inflammatory properties, with many compounds demonstrating potent inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and nitric oxide (NO) production.
Quantitative Data for Anti-inflammatory Activity
The following table presents the in vitro anti-inflammatory activity of selected pyridine-based compounds.
| Compound ID/Name | Target/Assay | IC50 (µM) | Reference |
| Pyridine 7a | NO production in RAW macrophages | 76.6 | [16] |
| Pyridine 7f | NO production in RAW macrophages | 96.8 | [16] |
| Pyridopyrimidinone IIId | COX-2 Inhibition | 0.67 | [17] |
| Pyridopyrimidinone IIIf | COX-2 Inhibition | 1.02 | [17] |
| Pyridopyrimidinone IIIg | COX-2 Inhibition | 0.85 | [17] |
| Pyridopyrimidinone IIIi | COX-2 Inhibition | 0.91 | [17] |
| Pyridine-3-carboxylic acid 2b | Human RBC hemolysis | 18.41 | [14] |
| Pyridine-3-carboxylic acid 2e | Human RBC hemolysis | 14.06 | [14] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Pyridine-based compound
-
Vehicle (e.g., saline, DMSO)
-
Plethysmometer
Procedure:
-
Animal Dosing: Rats are divided into groups and administered the pyridine-based compound or vehicle, typically intraperitoneally or orally.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control (vehicle) group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Neuroprotective Activity
Neurodegenerative diseases are characterized by progressive neuronal loss. Emerging research suggests that pyridine-based compounds may offer neuroprotection through various mechanisms, including the activation of antioxidant response pathways.
Signaling Pathway: Nrf2 Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of genes containing the Antioxidant Response Element (ARE), thereby protecting cells from damage. Some pyridine-based compounds have been shown to activate this protective pathway.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H -spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00887H [pubs.rsc.org]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activators of Nrf2 to Counteract Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Applications of 2-Halopyridines in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Halopyridines are a critical class of building blocks in modern organic synthesis, particularly valued for their versatility in transition metal-catalyzed cross-coupling reactions. The strategic introduction of aryl, alkyl, alkynyl, and amino functionalities at the 2-position of the pyridine ring is a cornerstone in the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to functional materials. The electron-deficient nature of the pyridine ring, coupled with the reactivity of the carbon-halogen bond, makes 2-halopyridines excellent substrates for a variety of powerful C-C and C-N bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of 2-halopyridines in several key cross-coupling reactions, offering a practical guide for researchers in both academic and industrial settings.
Core Cross-Coupling Reactions of 2-Halopyridines
The reactivity of 2-halopyridines in cross-coupling reactions is influenced by the nature of the halogen, with the general reactivity trend being I > Br > Cl > F. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. Below are detailed discussions and protocols for the most significant cross-coupling reactions involving 2-halopyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 2-arylpyridines. This reaction is valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.
Data Presentation: Suzuki-Miyaura Coupling of 2-Halopyridines
| Entry | 2-Halopyridine | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 88 |
| 3 | 2-Iodopyridine | 3-Thienylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 80 | 92 |
| 4 | 2-Fluoropyridine | 4-Trifluoromethylphenylboronic acid | NiCl₂(dppp) (10) | - | K₃PO₄ | Dioxane | 120 | 65 |
Experimental Protocol: Synthesis of 2-Phenylpyridine via Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 113.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium phosphate (2.0 mmol, 424.6 mg), and Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 2-phenylpyridine.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp²)–C(sp) bonds, leading to the synthesis of 2-alkynylpyridines. This reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst.
Data Presentation: Sonogashira Coupling of 2-Halopyridines
| Entry | 2-Halopyridine | Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 96 |
| 2 | 2-Iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | - | Diisopropylamine | THF | 60 | 90 |
| 3 | 2-Chloropyridine | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | - | Piperidine | Toluene | 110 | 75 |
Experimental Protocol: Synthesis of 2-Amino-3-(phenylethynyl)pyridine via Sonogashira Coupling
-
To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (0.0125 mmol, 4.2 mg), PPh₃ (0.025 mmol, 6.6 mg), and CuI (0.025 mmol, 4.8 mg).
-
Place the flask under a nitrogen atmosphere and add DMF (2.0 mL). Stir for 30 minutes.
-
Add 2-amino-3-bromopyridine (0.5 mmol, 86.5 mg) and phenylacetylene (0.6 mmol, 61.3 mg).
-
Add triethylamine (1 mL) as the base.
-
Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of 2-aminopyridines. This reaction is crucial for introducing primary and secondary amines, as well as other nitrogen-containing functionalities, onto the pyridine ring.
Data Presentation: Buchwald-Hartwig Amination of 2-Halopyridines
| Entry | 2-Halopyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 95 (at C2) |
| 2 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Dioxane | 90 | 89 |
| 3 | 2-Fluoropyridine | Benzylamine | Pd(OAc)₂ (5) | Josiphos (10) | K₂CO₃ | Dioxane | 120 (MW) | 78 |
Experimental Protocol: Synthesis of 4-Chloro-N-phenylpyridin-2-amine via Buchwald-Hartwig Amination
-
In a microwave vial, combine 2,4-dichloropyridine (1.0 mmol, 148 mg), aniline (1.2 mmol, 111.7 mg), cesium carbonate (2.0 mmol, 651.6 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).
-
Evacuate and backfill the vial with argon.
-
Add anhydrous toluene (5 mL).
-
Seal the vial and heat in a microwave reactor to 100 °C for 30 minutes.
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography to obtain the product.
Heck Coupling
The Heck reaction facilitates the coupling of 2-halopyridines with alkenes to form 2-vinylpyridines. This reaction is a powerful tool for the formation of C-C double bonds.
Data Presentation: Heck Coupling of 2-Halopyridines
| Entry | 2-Halopyridine | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 85 |
| 2 | 2-Iodopyridine | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 90 |
| 3 | 2-Chloropyridine | Styrene | Pd₂(dba)₃ (2.5) | DavePhos (5) | Cs₂CO₃ | Dioxane | 120 | 70 |
Experimental Protocol: Synthesis of 2-Styrylpyridine via Heck Coupling
-
To a sealed tube, add 2-bromopyridine (1.0 mmol, 158 mg), styrene (1.5 mmol, 156.2 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg), and triethylamine (2.0 mmol, 202.4 mg).
-
Add anhydrous DMF (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Cool to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify by column chromatography to yield 2-styrylpyridine.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. It is particularly useful for coupling 2-halopyridines with a variety of organozinc partners.
Data Presentation: Negishi Coupling of 2-Halopyridines
| Entry | 2-Halopyridine | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | |---|---|---|---|---|---| | 1 | 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 60 | 92 | | 2 | 2-Chloropyridine | Ethylzinc bromide | Ni(acac)₂ (10) | THF/NMP | 80 | 78 | | 3 | 2-Iodopyridine | (4-Fluorophenyl)zinc iodide | PdCl₂(dppf) (3) | DMA | 50 | 88 |
Experimental Protocol: Synthesis of 2-Phenylpyridine via Negishi Coupling
-
Preparation of Phenylzinc Chloride: To a solution of phenylmagnesium bromide (1.1 mmol in THF), add a solution of zinc chloride (1.1 mmol in THF) at 0 °C. Stir for 30 minutes at room temperature.
-
Coupling Reaction: In a separate flask, add 2-bromopyridine (1.0 mmol, 158 mg) and Pd(PPh₃)₄ (0.05 mmol, 57.8 mg) under an argon atmosphere.
-
Add anhydrous THF (5 mL).
-
Add the freshly prepared phenylzinc chloride solution to the flask containing the 2-bromopyridine and catalyst.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 2-phenylpyridine.
Visualizations
Caption: General experimental workflow for cross-coupling reactions of 2-halopyridines.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Decision tree for selecting a cross-coupling reaction.
Conclusion
2-Halopyridines are indispensable precursors in the synthesis of complex molecules. The cross-coupling reactions detailed in this document represent a powerful and versatile toolkit for the functionalization of the pyridine scaffold. The choice of the specific reaction and conditions will depend on the desired transformation, the nature of the substituents on both coupling partners, and the required functional group tolerance. The provided protocols and data tables serve as a starting point for the development of robust and efficient synthetic routes towards novel 2-substituted pyridines for applications in drug discovery and materials science.
Application Notes and Protocols for Catalysis Using 2-Substituted Pyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-substituted pyridine ligands in various catalytic reactions, offering experimental protocols and performance data to guide researchers in their synthetic endeavors. The versatility of these ligands, stemming from the tunable steric and electronic properties of the pyridine ring, makes them valuable tools in modern catalysis.
Asymmetric Hydrogenation with Chiral Pyridine-Aminophosphine Ligands
Chiral 2-substituted pyridine-aminophosphine ligands have proven highly effective in iridium-catalyzed asymmetric hydrogenation of olefins and imines, yielding products with high enantioselectivity. These ligands create a well-defined chiral environment around the metal center, enabling precise stereochemical control.
Quantitative Data Summary
| Entry | Substrate | Ligand | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | (E)-1,2-diphenylpropene | L1 | 1 | CH₂Cl₂ | 50 | 25 | 12 | >99 | 98 | [1] |
| 2 | 1-Methyl-3,4-dihydroisoquinoline | L2 | 1 | Toluene | 50 | 30 | 24 | >99 | 96 | [1] |
| 3 | 2-phenyl-3,4-dihydro-2H-benzo[b][2][3]oxazine | L1 | 1 | CH₂Cl₂ | 50 | 25 | 24 | >99 | 99 | [1] |
| 4 | 2,4-Diaryl-3H-benzo[b][2][3]diazepine | L2 | 1 | Toluene | 50 | 30 | 48 | 95 | 97 | [1] |
Ligand Structures:
-
L1: A chiral pyridine-aminophosphine ligand based on a 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline scaffold with diphenylphosphine substitution on the amine.
-
L2: A similar scaffold to L1, but with di(o-tolyl)phosphine substitution on the amine.
Experimental Protocols
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Olefins:
-
Catalyst Preparation: In a glovebox, a solution of [Ir(COD)Cl]₂ (1 mol%) and the chiral pyridine-aminophosphine ligand (2.2 mol%) in the desired solvent (e.g., CH₂Cl₂) is stirred at room temperature for 30 minutes.
-
Reaction Setup: The substrate (1.0 mmol) is added to a high-pressure autoclave. The catalyst solution is then transferred to the autoclave.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at the specified temperature for the indicated time.
-
Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR analysis of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.[1]
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Imines:
-
Catalyst Preparation: A similar procedure to the olefin hydrogenation is followed for the in-situ preparation of the iridium catalyst.
-
Reaction Setup: The imine substrate (1.0 mmol) and the catalyst solution are placed in a high-pressure autoclave inside a glovebox.
-
Hydrogenation: The autoclave is charged with hydrogen gas to the desired pressure (e.g., 50 atm) and the reaction is stirred at the specified temperature and time.
-
Work-up and Analysis: The reaction mixture is concentrated, and the conversion and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.[1]
Experimental Workflow
Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.
Nickel-Catalyzed Reductive Coupling Reactions with 2,2'-Bipyridine Ligands
2,2'-Bipyridine ligands are fundamental in nickel-catalyzed reductive coupling reactions. Their strong chelation to the nickel center stabilizes the active catalytic species and facilitates key steps in the catalytic cycle. Chiral versions of these ligands have enabled highly enantioselective transformations.
Quantitative Data Summary
Enantioselective Reductive Addition of Aryl Halides to Aldehydes
| Entry | Aryl Halide | Aldehyde | Ligand | Catalyst Loading (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 4-Iodoanisole | Benzaldehyde | SBpy | 5 | Zn | DMA | 25 | 12 | 95 | 96 | [4] |
| 2 | 1-Iodonaphthalene | 2-Naphthaldehyde | SBpy | 5 | Zn | DMA | 25 | 12 | 92 | 94 | [4] |
| 3 | 3-Bromopyridine | 4-Chlorobenzaldehyde | SBpy | 5 | Zn | DMA | 25 | 24 | 85 | 91 | [4] |
| 4 | 4-Chlorobenzonitrile | Cyclohexanecarboxaldehyde | SBpy | 5 | Zn | DMA | 50 | 24 | 78 | 88 | [4] |
Ligand Structure:
-
SBpy: A class of chiral 2,2'-bipyridine ligands with a spirobiindane backbone, designed to minimize steric hindrance near the coordination site while providing a tunable chiral pocket.[4]
Homocoupling of 2-Halopyridines
| Entry | 2-Halopyridine | Catalyst | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | NiCl₂·6H₂O (5 mol%) | Zn | DMF | 50 | 2 | 92 | [2] |
| 2 | 2-Chloropyridine | NiCl₂·6H₂O (5 mol%) | Zn | DMF | 50 | 3 | 85 | [2] |
| 3 | 2-Bromo-5-methylpyridine | NiCl₂·6H₂O (5 mol%) | Zn | DMF | 50 | 2 | 90 | [2] |
Experimental Protocols
General Procedure for Enantioselective Nickel-Catalyzed Reductive Addition:
-
Reaction Setup: In a glovebox, an oven-dried vial is charged with NiI₂ (5 mol%), the chiral SBpy ligand (6 mol%), and the reductant (e.g., zinc dust, 2.0 equiv.). The aryl halide (1.0 equiv.) and the aldehyde (1.2 equiv.) are then added, followed by the solvent (e.g., DMA).
-
Reaction: The vial is sealed and the mixture is stirred at the specified temperature for the indicated time.
-
Work-up and Analysis: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated. The yield is determined after purification by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[4]
General Procedure for Nickel-Catalyzed Homocoupling of 2-Halopyridines:
-
Reaction Setup: A round-bottom flask is charged with NiCl₂·6H₂O (5 mol%) and DMF. The solution is heated to 40 °C. The 2-halopyridine (1.0 equiv.), anhydrous LiCl (1.0 equiv.), and zinc dust (1.2 equiv.) are added.
-
Initiation: The temperature is raised to 50 °C, and a crystal of iodine and a few drops of acetic acid are added to initiate the reaction.
-
Reaction: The reaction is stirred at 50 °C for the specified time.
-
Work-up and Analysis: The reaction mixture is cooled, diluted with water, and extracted with an appropriate solvent. The organic layer is dried and concentrated. The yield of the symmetrical 2,2'-bipyridine is determined after purification.[2]
Catalytic Cycle
References
- 1. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Tunable Chiral 2,2'-Bipyridine Ligands: Application to the Enantioselective Nickel-Catalyzed Reductive Arylation of Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2-bromopyridine with various boronic acids and their derivatives. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The coupling of 2-bromopyridine is of particular interest as the resulting 2-arylpyridine scaffold is a key structural element in numerous biologically active molecules.
Introduction to Suzuki-Miyaura Coupling of 2-Bromopyridine
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide.[1][2] In the case of 2-bromopyridine, the reaction facilitates the introduction of various aryl or heteroaryl substituents at the 2-position of the pyridine ring.
While the reaction is broadly applicable, the successful coupling of 2-bromopyridine can be challenging due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst, thereby inhibiting its catalytic activity. However, a variety of catalytic systems and reaction conditions have been developed to overcome these challenges, offering efficient pathways to the desired 2-arylpyridine products.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of 2-bromopyridine with different arylboronic acids, highlighting the diversity of catalysts, ligands, bases, and solvents that can be employed.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Arylboronic Acid | Yield (%) | Reference |
| Pd/C (5) | None | K₂CO₃ (2) | H₂O/Isopropanol | 80 | 0.5-2 | Phenylboronic acid | 95 | [3] |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | Toluene | 100 | 1 | Phenylboronic acid | High | [4] |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 12 | Phenylboronic acid | 98 | [5] |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | Phenylboronic acid | 92 | [6] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME | 80 | 12 | Phenylboronic acid | 94 | [7] |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | 95% EtOH | Reflux | 1 | 4-Methylphenylboronic acid | 91 | [8] |
| Pd₂(dba)₃ (2-3) | Phosphite or Phosphine Oxide (6-9) | KF (3) | Dioxane | 100 | 12-18 | Various arylboronic acids | 63-91 | [5] |
Experimental Protocols
Two detailed protocols are provided below, representing a ligand-free approach and a ligand-based method for the Suzuki-Miyaura coupling of 2-bromopyridine.
Protocol 1: Ligand-Free Suzuki-Miyaura Coupling in Aqueous Media
This protocol is adapted from a procedure utilizing a heterogeneous palladium on carbon (Pd/C) catalyst in an aqueous solvent system.[3][9] This method offers advantages in terms of simplicity, cost-effectiveness, and environmental friendliness.
Materials:
-
2-Bromopyridine
-
Arylboronic acid
-
10% Palladium on carbon (Pd/C)
-
Potassium carbonate (K₂CO₃)
-
Isopropanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add 10% Pd/C (0.05 mmol, 5 mol%).
-
To this mixture, add a 1:1 solution of isopropanol and deionized water (5 mL).
-
The reaction mixture is stirred vigorously and heated to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 30 minutes to 2 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-arylpyridine.
Protocol 2: Suzuki-Miyaura Coupling Using a Phosphine Ligand
This protocol describes a general procedure using a palladium precursor with a phosphine ligand, which is often necessary for more challenging substrates or to achieve higher yields and reaction rates.[5]
Materials:
-
2-Bromopyridine
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar phosphine ligand
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine 2-bromopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 0.03 mmol, 3 mol%) in anhydrous 1,4-dioxane (2 mL).
-
Add the catalyst solution to the Schlenk tube containing the reagents.
-
Add additional anhydrous 1,4-dioxane to bring the total solvent volume to 5 mL.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the pure 2-arylpyridine product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions [file.scirp.org]
- 9. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyridine Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its prevalence is due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule, such as solubility and permeability.[1][3] Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[4] This document provides an overview of key applications, quantitative data on representative compounds, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways.
Anticancer Applications
Pyridine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[5] They have been shown to inhibit key enzymes involved in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR-2), and to induce apoptosis through modulation of signaling pathways like p53 and JNK.[6]
Quantitative Data: Anticancer Activity of Pyridine Derivatives
The following table summarizes the in vitro anticancer activity of selected pyridine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 8e | VEGFR-2 Inhibition | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | Doxorubicin | 1.93 |
| Compound 8n | VEGFR-2 Inhibition | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | Doxorubicin | 1.93 |
| Compound 28 | EGFR Inhibition | MCF-7 (Breast) | 3.42 | - | - |
| Compound 28 | EGFR Inhibition | A549 (Lung) | 5.97 | - | - |
| Compound 30 | VEGFR-2 Inhibition | HCT-116 (Colon) | 15.4 | Sorafenib | 9.30 |
| Compound 30 | VEGFR-2 Inhibition | HepG2 (Liver) | 9.8 | Sorafenib | 7.40 |
| Compound 31 | VEGFR-2 Inhibition | HepG2 (Liver) | 21.00 | - | - |
| Compound 31 | VEGFR-2 Inhibition | MCF-7 (Breast) | 26.10 | - | - |
| Thiazolyl Pyridine 8e | EGFR Inhibition | A549 (Lung) | 0.302 | Doxorubicin | 0.460 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Test pyridine derivatives and reference drug (e.g., Doxorubicin)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the pyridine derivatives and the reference drug in culture medium. After overnight incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which promote endothelial cell proliferation, survival, and migration.[9][10] Several pyridine derivatives act as VEGFR-2 inhibitors, blocking this signaling and thereby inhibiting angiogenesis.
Caption: VEGFR-2 signaling pathway and its inhibition by pyridine derivatives.
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[11] The c-Jun N-terminal kinase (JNK) signaling pathway can be activated by various stress signals and can promote apoptosis through both p53-dependent and independent mechanisms.[6] Activated JNK can phosphorylate and activate p53, leading to the transcription of pro-apoptotic genes like Bax and PUMA.[4][6] Some pyridine derivatives have been shown to induce apoptosis in cancer cells by upregulating both p53 and JNK.[6]
Caption: p53 and JNK signaling pathway leading to apoptosis.
Antibacterial Applications
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Pyridine derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria.[3]
Quantitative Data: Antibacterial Activity of Pyridine Derivatives
The following table summarizes the in vitro antibacterial activity of selected pyridine derivatives. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 2c | S. aureus | 39 | Gentamicin | - |
| Compound 2c | B. subtilis | 39 | Gentamicin | - |
| Compound 66 | S. aureus | 56 (at 100 µg/mL) | - | - |
| Compound 66 | E. coli | 55 (at 100 µg/mL) | - | - |
| Compound 9g | S. aureus | 32-64 | - | - |
| Compound 21d | S. pneumoniae | 0.5 (MBIC) | - | - |
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[12]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test pyridine derivatives and reference antibiotic
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a stock solution of the pyridine derivative and the reference antibiotic. Perform serial two-fold dilutions of the compounds in CAMHB directly in the 96-well plate to achieve a range of concentrations. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture on an agar plate in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[12]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Antiviral Applications
Pyridine derivatives have also been investigated for their antiviral properties against a variety of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).[13][14]
Quantitative Data: Antiviral Activity of Pyridine Derivatives
The following table summarizes the in vitro antiviral activity of selected pyridine derivatives. The 50% effective concentration (EC50) is the concentration of a drug that gives half-maximal response.
| Compound ID | Virus | Cell Line | EC50 (µM) |
| ARA-04 | HSV-1 | Vero | 1.00 ± 0.10 |
| ARA-05 | HSV-1 | Vero | 1.00 ± 0.05 |
| AM-57 | HSV-1 | Vero | 0.70 ± 0.10 |
| Compound C8.2 | SARS-CoV-2 | - | 5.9 |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for measuring the ability of an antiviral compound to inhibit the formation of viral plaques in a cell culture.[15]
Materials:
-
6-well or 24-well cell culture plates
-
Host cell line (e.g., Vero cells)
-
Virus stock (e.g., HSV-1)
-
Complete culture medium
-
Overlay medium (e.g., medium with methylcellulose or agarose)
-
Test pyridine derivatives
-
Staining solution (e.g., crystal violet)
-
Fixative (e.g., 10% formalin)
Procedure:
-
Cell Seeding: Seed host cells into culture plates to form a confluent monolayer.
-
Virus Adsorption: Remove the culture medium and infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours at 37°C to allow for viral attachment.[16]
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add an overlay medium containing different concentrations of the pyridine derivative.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 2-3 days for HSV-1).
-
Plaque Visualization: After incubation, remove the overlay medium and fix the cells with a fixative. Stain the cells with a staining solution (e.g., crystal violet). The plaques, which are areas of dead or lysed cells, will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated as: (1 - (Number of plaques in treated wells / Number of plaques in control wells)) x 100. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. youtube.com [youtube.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. The JNK, ERK and p53 pathways play distinct roles in apoptosis mediated by the antitumor agents vinblastine, doxorubicin, and etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 6. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridine C-H Activation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the transition-metal-catalyzed C-H activation of pyridine, a foundational technique in modern organic synthesis and drug discovery. The ability to directly functionalize pyridine C-H bonds offers a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials. These protocols are designed to be a practical guide for researchers in academic and industrial settings.
Introduction
Pyridine and its derivatives are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The development of methods for the direct functionalization of pyridine C-H bonds has been a significant focus of research, as it streamlines the synthesis of complex molecules.[1][2] Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has emerged as a powerful tool for achieving selective C-H activation at various positions of the pyridine ring.[4][5][6] This document outlines protocols for three common types of pyridine C-H activation: Palladium-catalyzed C-H Arylation, Iridium-catalyzed C-H Borylation, and Rhodium-catalyzed C-H Alkylation.
I. Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxides
Palladium catalysis is a versatile tool for the C-H arylation of pyridines.[4][5] The use of pyridine N-oxides can facilitate C-H activation at the C2-position with high selectivity.[7][8][9][10]
Experimental Protocol: Direct Arylation of Pyridine N-Oxide with 4-Bromotoluene[10]
Materials:
-
Pyridine N-oxide
-
4-Bromotoluene
-
Palladium Acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine hydrogen tetrafluoroborate salt ([P(t-Bu)₃H]BF₄)
-
Potassium Carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add palladium acetate (0.02 mmol), tri-tert-butylphosphine hydrogen tetrafluoroborate (0.04 mmol), and potassium carbonate (1.5 mmol).
-
Add pyridine N-oxide (1.0 mmol) and 4-bromotoluene (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-arylpyridine N-oxide.
-
Deoxygenation (if required): The resulting 2-arylpyridine N-oxide can be reduced to the corresponding 2-arylpyridine via palladium-catalyzed hydrogenolysis or other standard reduction methods.[10]
Quantitative Data Summary
| Entry | Aryl Halide | Product | Yield (%) | Reference |
| 1 | 4-Bromotoluene | 2-(p-tolyl)pyridine N-oxide | Excellent | [10] |
| 2 | Various Aryl Bromides | Corresponding 2-arylpyridine N-oxides | High | [10] |
II. Iridium-Catalyzed C-H Borylation of Substituted Pyridines
Iridium-catalyzed C-H borylation is a powerful method for introducing a versatile boronic ester group onto the pyridine ring, which can then be used in subsequent cross-coupling reactions.[11][12][13][14] The regioselectivity is often governed by steric factors.[12][13]
Experimental Protocol: Borylation of 2,3-bis(trifluoromethyl)pyridine[12][14]
Materials:
-
2,3-bis(trifluoromethyl)pyridine
-
Pinacolborane (B₂pin₂)
-
[Ir(COD)OMe]₂ (precatalyst)
-
dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (ligand)
-
Anhydrous solvent (e.g., THF or neat conditions)
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
GC-MS for reaction monitoring
-
Column chromatography setup
Procedure:
-
In a glovebox or under a stream of inert gas, add the iridium precatalyst and the dtbpy ligand to a Schlenk flask.
-
Add the 2,3-bis(trifluoromethyl)pyridine substrate and pinacolborane. The reaction can often be carried out neatly (without solvent).[12][13]
-
Seal the flask and heat the mixture at 80 °C.
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If necessary, dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Purify the product by column chromatography on silica gel to isolate the desired pyridylboronic ester.
Quantitative Data Summary
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | 2,3-bis(trifluoromethyl)pyridine | 2,3-bis(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 82 | [12][14] |
| 2 | 2-bromo-3-(trifluoromethyl)pyridine | 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | 11 | [14] |
III. Rhodium-Catalyzed C-H Alkylation of Pyridines
Rhodium catalysts are effective for the C-H alkylation of pyridines with alkenes, offering a direct method for C-C bond formation.[6][15][16] Chelation assistance can be employed to direct the regioselectivity of the reaction.[16]
Experimental Protocol: ortho-C–H Monoalkylation of Pyridines with Alkenes[6]
Materials:
-
Pyridine substrate (e.g., 2-phenylpyridine)
-
Alkene (e.g., 1-octene)
-
Rhodium catalyst (e.g., [Rh(cod)Cl]₂)
-
Aluminum co-catalyst (e.g., AlMe₃)
-
Ligand (if necessary)
-
Anhydrous solvent (e.g., toluene)
Equipment:
-
Glovebox or Schlenk line
-
Reaction vial with a screw cap
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Inside a glovebox, add the rhodium catalyst and any ligand to a reaction vial.
-
Add the pyridine substrate and the alkene.
-
Add the anhydrous solvent, followed by the aluminum co-catalyst.
-
Seal the vial tightly and remove it from the glovebox.
-
Heat the reaction mixture at the desired temperature (e.g., 100-120 °C) with stirring for the specified time.
-
After cooling to room temperature, carefully quench the reaction with a suitable reagent (e.g., saturated aqueous Rochelle's salt).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
| Entry | Pyridine Substrate | Alkene | Product | Yield (%) | Reference |
| 1 | 2,6-unsubstituted pyridines | Aliphatic alkenes | Linear alkylated product | Excellent | [6] |
| 2 | 2,6-unsubstituted pyridines | Vinylarenes | Branched alkylated product | Excellent | [6] |
Visualizations
Caption: General experimental workflow for transition-metal-catalyzed pyridine C-H activation.
Caption: Simplified catalytic cycle for Pd-catalyzed direct arylation of pyridine N-oxides.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Many of the reagents and catalysts are air and/or moisture sensitive; proper handling techniques under an inert atmosphere are required.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. bohrium.com [bohrium.com]
- 3. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 5. A brief review on the palladium-catalyzed C-H activation reactions of 2-phenylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 7. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyridine CH functionalization | PPTX [slideshare.net]
- 9. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 14. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Activity of Palladium-Pyridine Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the catalytic activity of palladium-pyridine complexes in a variety of important organic transformations. The information is intended to guide researchers in the selection and application of these versatile catalysts for the synthesis of complex organic molecules, with a particular focus on applications in drug development and materials science.
Introduction to Palladium-Pyridine Catalysts
Palladium-pyridine complexes have emerged as a robust and versatile class of catalysts for a wide range of cross-coupling reactions and C-H functionalization. The pyridine ligand, through its electronic and steric properties, can significantly influence the stability and reactivity of the palladium center, allowing for fine-tuning of the catalyst's performance. These complexes are often used as pre-catalysts that form the catalytically active Pd(0) species in situ. The functionalization of the pyridine ring with electron-donating or electron-withdrawing groups can further modulate the catalytic activity, providing a powerful tool for reaction optimization.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. Palladium-pyridine complexes are effective catalysts for this transformation.
Application Notes:
Palladium-pyridine complexes, such as [Pd(4-X-py)₂Cl₂], have demonstrated high efficiency in Suzuki-M iyaura coupling reactions. These catalysts are often air- and moisture-stable, simplifying reaction setup. The electronic nature of the substituent on the pyridine ligand can influence the reaction yield, with both electron-donating and electron-withdrawing groups capable of promoting high yields depending on the specific substrates. Catalyst loadings can often be kept low, contributing to the economic and environmental viability of the process.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium-pyridine complex (e.g., [Pd(PPh₃)₂Cl₂] or a synthesized pyridine-ligated complex)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, ethanol/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), arylboronic acid (1.1-1.5 equiv), palladium-pyridine catalyst (0.5-5 mol%), and base (2.0-3.0 equiv).
-
Add the degassed solvent to the flask.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 h), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | [Pd(PPh₃)₄] (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Iodoanisole | [Pd(dppf)Cl₂] (1) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 98 |
| 3 | 2-Chloropyridine | [Pd₂(dba)₃]/SPhos (1) | K₃PO₄ | Toluene | 110 | 16 | 85 |
| 4 | 3-Bromobenzonitrile | [Pd(tBubpy)Cl₂] (3) | K₂CO₃ | Ethanol/H₂O | 80 | 6 | 92 |
Note: This table is a compilation of representative data and specific conditions may vary.
Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes.
Application Notes:
Palladium-pyridine complexes are effective catalysts for the Heck reaction, often providing high yields and stereoselectivity for the trans isomer.[2] The choice of base and solvent can significantly impact the reaction outcome. Both electron-rich and electron-poor olefins can be successfully coupled.[2] For challenging substrates, such as aryl chlorides, the use of more sophisticated pyridine-containing ligands or higher temperatures may be necessary.[3]
Experimental Protocol: General Procedure for Heck-Mizoroki Reaction
Materials:
-
Palladium-pyridine complex (e.g., Pd(OAc)₂, [Pd(PPh₃)₂Cl₂])
-
Aryl halide (e.g., aryl bromide or iodide)
-
Alkene
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Solvent (e.g., DMF, DMAc, acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine the aryl halide (1.0 equiv), alkene (1.1-1.5 equiv), palladium catalyst (1-5 mol%), and base (1.5-2.5 equiv).
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) for the specified time (12-48 h).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired product.[4]
Data Presentation: Heck-Mizoroki Reaction of Aryl Halides with Styrene
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 12 | 95 |
| 2 | 4-Bromobenzaldehyde | [Pd(PPh₃)₂Cl₂] (3) | K₂CO₃ | DMAc | 120 | 24 | 88 |
| 3 | 1-Chloronaphthalene | Pd(OAc)₂/dppf (2) | Cs₂CO₃ | Toluene | 130 | 36 | 75 |
| 4 | 3-Bromoquinoline | Pd(OAc)₂ (2) | NaOAc | DMF | 110 | 18 | 90 |
Note: This table is a compilation of representative data and specific conditions may vary.
Visualization: Catalytic Cycle of Heck-Mizoroki Reaction
Caption: Catalytic cycle for the Heck-Mizoroki reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.
Application Notes:
Palladium-pyridine complexes, in conjunction with a copper(I) salt (e.g., CuI), are highly effective for Sonogashira couplings.[5] These reactions are often carried out under mild conditions and tolerate a wide range of functional groups. The use of a phosphine ligand, such as PPh₃, is common to stabilize the palladium catalyst. The choice of base, typically an amine like triethylamine or diisopropylamine, is crucial for the reaction's success. Both aryl iodides and bromides are suitable substrates, with iodides generally being more reactive.[6]
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
Palladium-pyridine complex (e.g., [Pd(PPh₃)₂Cl₂])
-
Copper(I) iodide (CuI)
-
Aryl halide (e.g., aryl iodide or bromide)
-
Terminal alkyne
-
Base (e.g., Et₃N, i-Pr₂NH)
-
Solvent (e.g., THF, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), palladium catalyst (1-5 mol%), and CuI (1-10 mol%).
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Entry | Aryl Iodide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzene | [Pd(PPh₃)₂Cl₂] (2) | CuI (4) | Et₃N | THF | RT | 6 | 96 |
| 2 | 4-Iodoanisole | [Pd(PPh₃)₂Cl₂] (1) | CuI (2) | i-Pr₂NH | Toluene | 50 | 8 | 94 |
| 3 | 1-Iodonaphthalene | [Pd(PPh₃)₄] (2) | CuI (5) | Et₃N | DMF | RT | 4 | 98 |
| 4 | 3-Iodopyridine | [Pd(PPh₃)₂Cl₂] (3) | CuI (6) | Et₃N | THF | 40 | 12 | 85 |
Note: This table is a compilation of representative data and specific conditions may vary.
Visualization: Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling amines with aryl halides.
Application Notes:
While traditionally employing bulky phosphine ligands, palladium-pyridine based systems, particularly those incorporating N-heterocyclic carbene (NHC) ligands with a pyridine moiety (PEPPSI catalysts), have shown excellent activity in Buchwald-Hartwig aminations.[7] These catalysts can effectively couple a wide range of aryl chlorides and bromides with primary and secondary amines.[8] The choice of a strong base, such as a sodium or potassium alkoxide, is critical for the reaction's success.[9]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Palladium precatalyst (e.g., a PEPPSI-type catalyst)
-
Aryl halide (e.g., aryl chloride or bromide)
-
Amine (primary or secondary)
-
Strong base (e.g., NaOtBu, KOtBu, Cs₂CO₃)
-
Solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryl halide (1.0 equiv), the palladium precatalyst (1-3 mol%), and the base (1.2-1.5 equiv).
-
Add the degassed solvent, followed by the amine (1.1-1.2 equiv).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) for the specified time (12-24 h).
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.[9]
Data Presentation: Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd-PEPPSI-IPr (2) | NaOtBu | Toluene | 100 | 16 | 95 |
| 2 | 2-Chlorobenzonitrile | Aniline | Pd-PEPPSI-IPr (2) | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 88 |
| 3 | 4-Chloroanisole | n-Hexylamine | Pd-PEPPSI-IPr (3) | NaOtBu | Toluene | 100 | 18 | 92 |
| 4 | 3-Chloropyridine | Di-n-butylamine | Pd-PEPPSI-IPr (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 |
Note: This table is a compilation of representative data and specific conditions may vary. PEPPSI-IPr = --INVALID-LINK--palladium(II) dichloride.
Visualization: Catalytic Cycle of Buchwald-Hartwig Amination
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Utility of 2-Cyanopyridine in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Cyanopyridine, also known as pyridine-2-carbonitrile, is a highly versatile and reactive building block in organic synthesis.[1] Its structure, featuring both a pyridine ring and a cyano group, offers multiple reaction sites for constructing a diverse array of more complex heterocyclic systems.[2][3] The electron-withdrawing nature of the cyano group and the presence of the ring nitrogen atom are key to its reactivity in nucleophilic additions, cycloadditions, and the formation of amidines.[3] This versatility makes 2-cyanopyridine a crucial intermediate in the production of pharmaceuticals, agrochemicals (such as the herbicide picloram), and specialty dyes.[1][2][4] This document outlines key applications and detailed protocols for the use of 2-cyanopyridine in synthesizing significant heterocyclic scaffolds.
Application Note 1: Synthesis of 2-Amino-3-Cyanopyridine Derivatives via Multicomponent Reactions
Overview: The 2-amino-3-cyanopyridine scaffold is a foundational structure in medicinal chemistry, serving as a vital intermediate for a variety of fused heterocyclic compounds.[5][6] Derivatives containing this core have shown interesting pharmacological properties, including activity as IKK-β inhibitors.[5] One of the most efficient methods for their synthesis is the one-pot, four-component reaction involving an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[3][5] This approach, particularly when enhanced by microwave irradiation and the use of heterogeneous catalysts, offers high yields, short reaction times, and environmentally friendly conditions.[5][7]
General Reaction Scheme: The following diagram illustrates the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.
Figure 1: One-pot, four-component synthesis of 2-amino-3-cyanopyridines.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-(4-chlorophenyl)-6-phenyl-3-cyanopyridine
This protocol is based on the microwave-assisted, solvent-free method for synthesizing 2-amino-3-cyanopyridine derivatives.[5]
Materials:
-
4-Chlorobenzaldehyde (1 mmol)
-
Acetophenone (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (8 mmol)
-
Ethanol (for washing and recrystallization)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 4-chlorobenzaldehyde (1 mmol), acetophenone (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol).
-
Mix the components thoroughly using a spatula.
-
Place the vessel in the microwave reactor and irradiate the mixture at a suitable power (e.g., 500W) for 7-9 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the solid reaction mixture with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from 95% ethanol to afford the pure 2-amino-4-(4-chlorophenyl)-6-phenyl-3-cyanopyridine.[5]
-
Dry the final product under vacuum and characterize it using IR and 1H NMR spectroscopy.
Quantitative Data Summary:
The following table summarizes various catalytic systems and conditions for the synthesis of 2-amino-3-cyanopyridine derivatives.
| Catalyst | Aldehyde | Ketone | Conditions | Time | Yield (%) | Reference |
| None | Various Aromatic | Various Methyl | Microwave, Solvent-free | 7-9 min | 72-86 | [5] |
| Na₂CaP₂O₇ | Various Aromatic | Methyl ketones / Cyclohexanone | 80 °C, Solvent-free | Short | 84-94 | [7] |
| Fe₃O₄@MCM-41/Melamine | Not Specified | Not Specified | Water | Not Specified | High | [7] |
| Copper nanoparticles | Not Specified | Not Specified | Not Specified | Not Specified | Good | [3] |
Application Note 2: Synthesis of[4][7][8]Triazine-Pyridine Biheteroaryls
Overview: Compounds that incorporate both triazine and pyridine rings are of significant interest in drug discovery. For instance,[4][7][8]triazine-pyridine biheteroaryl structures have been identified as a novel series of potent cyclin-dependent kinase (CDK) inhibitors, which are crucial targets in cancer therapy.[9] The synthesis of these complex molecules often relies on modern cross-coupling reactions, such as the palladium-catalyzed Negishi coupling, to efficiently form the C-C bond between the two heterocyclic systems.[9]
General Reaction Scheme: The diagram below outlines a general strategy for synthesizing triazine-pyridine compounds using a Negishi coupling reaction.
Figure 2: Palladium-catalyzed Negishi coupling for triazine-pyridine synthesis.
Experimental Protocol: Synthesis of a[4][7][8]Triazine-Pyridine CDK Inhibitor
This protocol is a representative example for the synthesis of a biheteroaryl compound via a Negishi coupling reaction.[9]
Materials:
-
Substituted 2-chloro-1,3,5-triazine (1 equiv)
-
Substituted 2-pyridylzinc chloride (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
To a dry, inert-atmosphere-flushed flask, add the substituted 2-chloro-1,3,5-triazine (1 equiv) and the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).
-
Dissolve the solids in anhydrous THF.
-
To this stirring solution, add the solution of the substituted 2-pyridylzinc chloride (1.2 equiv in THF) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired[4][7][8]triazine-pyridine compound.
Quantitative Data Summary:
The table below presents the inhibitory potency of a representative[4][7][8]triazine-pyridine compound against various cyclin-dependent kinases.
| Compound | CDK1 (IC₅₀) | CDK2 (IC₅₀) | CDK4 (IC₅₀) | Antiproliferative Activity (Cell Line) | Reference |
| 20 | 0.021 µM | Potent | Sub-micromolar | Potent on HeLa, HCT-116, U937, A375 | [9] |
Application Note 3: Bioorthogonal Chemistry - 2-Thiazoline Formation for Peptide Modification
Overview: 2-Cyanopyridine is a valuable reagent in the field of bioconjugation due to its selective reactivity with 1,2-aminothiols, such as N-terminal cysteine residues in peptides and proteins.[8] This reaction is a "click-like" transformation that is biorthogonal, biocompatible, and proceeds without a catalyst in aqueous solutions at physiological pH.[8] The reaction forms a stable 2-thiazoline ring, driven by the release of ammonia, making it an excellent tool for peptide macrocyclization, stapling, and attaching payloads like drugs or imaging agents to biomolecules.[8]
Experimental Workflow: The following workflow illustrates the conjugation of a 2-cyanopyridine-labeled molecule to a peptide with an N-terminal cysteine.
Figure 3: Workflow for peptide modification using 2-cyanopyridine.
General Protocol for Peptide Bioconjugation:
This protocol provides a general method for labeling a peptide containing an N-terminal cysteine.[8]
Materials:
-
Peptide with an N-terminal cysteine residue
-
2-Cyanopyridine-functionalized molecule (e.g., a fluorescent dye or drug)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-8.0
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) as a reducing agent
Procedure:
-
Dissolve the peptide in the aqueous buffer (pH 7.0-8.0) to a final concentration of 1-5 mg/mL.
-
If the peptide contains disulfide bonds that need to be reduced to free the thiol group, add a small excess of TCEP and incubate for 15-30 minutes at room temperature.
-
Dissolve the 2-cyanopyridine-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the peptide solution (typically in a 1.1 to 5-fold molar excess).
-
Allow the reaction to proceed at ambient temperature for 1-4 hours. The reaction is typically complete within minutes to a few hours.[8]
-
Monitor the reaction progress using LC-MS or HPLC.
-
Once the reaction is complete, the resulting peptide conjugate can be purified from excess reagents using standard techniques such as HPLC or size-exclusion chromatography.
Key Reaction Features:
| Feature | Description | Reference |
| Selectivity | Highly selective for 1,2-aminothiols (e.g., N-terminal Cys) over other nucleophiles. | [8] |
| Biocompatibility | Proceeds readily in aqueous solutions at physiological pH and ambient temperature. | [8] |
| Kinetics | Fast reaction, often complete within minutes. | [8] |
| Catalyst-Free | The reaction is biorthogonal and does not require a catalyst. | [8] |
| Product Stability | The resulting 2-thiazoline linkage is stable under physiological conditions. | [8] |
Application Note 4: Advanced Cycloaddition Strategies for Polycyclic Pyridines
Overview: The nitrile group, typically unreactive in pericyclic reactions, can participate as a dienophile or enophile under specific conditions.[10][11] Innovative, metal-free, formal [2+2+2] cycloaddition strategies have been developed for constructing polycyclic pyridine derivatives.[10][11] One such strategy involves a thermal cascade beginning with a propargylic ene reaction, followed by an intramolecular Diels-Alder reaction where the cyano group of a tethered cyanopyridine precursor acts as the dienophile.[10] This method provides a powerful, atom-economical route to complex heterocyclic frameworks that complements traditional transition-metal-catalyzed approaches.
Logical Relationship Diagram: The diagram below shows the pericyclic cascade process leading to the formation of a polycyclic pyridine system.
Figure 4: Cascade sequence in the formal [2+2+2] cycloaddition.
General Methodological Concept: The synthesis of polycyclic pyridines via this cascade strategy involves heating a carefully designed substrate containing an alkyne, an alkene (the ene), and a nitrile group. The reaction proceeds via a pericyclic cascade without the need for a metal catalyst.
-
Substrate Synthesis: A suitable starting material is synthesized, containing a propargylic hydrogen, an alkene, and a tethered cyano group.
-
Thermal Cascade Reaction: The substrate is heated in a high-boiling solvent (e.g., toluene, xylene) to initiate the thermal cascade.
-
First Step (Propargylic Ene Reaction): The reaction begins with a propargylic ene reaction to form a transient allene-diene intermediate.[10][11]
-
Second Step (Intramolecular Diels-Alder): The newly formed diene rapidly undergoes an intramolecular Diels-Alder cycloaddition with the unactivated cyano group acting as the dienophile.[10][11]
-
Aromatization: The resulting bicyclic intermediate then aromatizes to furnish the final substituted, polycyclic pyridine product.
This strategy showcases the utility of the cyano group in advanced organic synthesis for the construction of complex molecular architectures.
References
- 1. nbinno.com [nbinno.com]
- 2. guidechem.com [guidechem.com]
- 3. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]
- 4. chempanda.com [chempanda.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bot Detection [iris-biotech.de]
- 9. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines [dspace.mit.edu]
- 11. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Multi-Substituted Pyridines: Application Notes and Protocols for Researchers
For Immediate Release
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of established and modern synthetic methodologies for the preparation of multi-substituted pyridines. Detailed application notes, comparative data, and step-by-step experimental protocols for key synthetic transformations are presented.
Introduction
The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile methods for the synthesis of substituted pyridines is therefore a cornerstone of modern organic chemistry. This publication outlines several key methodologies, from classic named reactions to contemporary transition-metal-catalyzed approaches, providing practical guidance for their application in a research and development setting.
Classical Methods for Pyridine Synthesis
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a robust and widely employed method for the construction of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.[1][2] Recent modifications have focused on improving reaction conditions, including the use of microwave irradiation and solvent-free protocols to enhance yields and reduce reaction times.[2][3]
The Hantzsch synthesis is particularly useful for the preparation of symmetrically substituted pyridines. The reaction is amenable to a wide range of aldehydes and β-dicarbonyl compounds. The initial product is a 1,4-dihydropyridine, which requires a separate oxidation step to yield the aromatic pyridine ring.[4] Common oxidizing agents include nitric acid, manganese dioxide, or simply exposure to air. The choice of solvent and catalyst can significantly impact the reaction efficiency, with greener methods employing aqueous micelles or solvent-free conditions showing high yields.[4]
| Entry | Aldehyde | β-Ketoester | Conditions | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | MW, Solvent-free | 3-8 | 95 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | MW, Solvent-free | 3-8 | 97 |
| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | MW, Solvent-free | 3-8 | 91 |
| 4 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | MW, Solvent-free | 3-8 | 86 |
| 5 | 2-Nitrobenzaldehyde | Ethyl acetoacetate | MW, Solvent-free | 3-8 | 81 |
Data summarized from a representative microwave-assisted, solvent- and catalyst-free protocol.[3]
-
In a suitable microwave reactor vessel, combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), and ammonium acetate (1.5 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power and for a duration optimized for the specific substrates (typically 3-8 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The solid product is then purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Workflow for the Hantzsch pyridine synthesis.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis provides a route to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone.[5] The reaction proceeds via an aminodiene intermediate, which undergoes a heat-induced cyclodehydration.[5] Modifications to this method have focused on developing one-pot procedures and utilizing Lewis acid catalysis to lower the required reaction temperatures.[6]
This method is highly regioselective, affording a specific substitution pattern.[7] The traditional two-step process can be cumbersome due to the high temperatures required for the cyclodehydration step. However, the development of one-pot procedures using acid catalysis (e.g., acetic acid, Yb(OTf)₃, or ZnBr₂) has made this reaction more practical and efficient.[6] For enamines that are difficult to prepare and isolate, in situ generation from a 1,3-dicarbonyl compound and ammonia is a viable strategy.[8]
| Entry | Enamine Precursor (1,3-Dicarbonyl) | Alkynone | Catalyst | Yield (%) |
| 1 | Ethyl acetoacetate | But-3-yn-2-one | Yb(OTf)₃ | 94 |
| 2 | Acetylacetone | But-3-yn-2-one | Yb(OTf)₃ | 85 |
| 3 | Ethyl benzoylacetate | But-3-yn-2-one | ZnBr₂ | 88 |
| 4 | Dimedone | Phenylpropynal | Yb(OTf)₃ | 76 |
Data summarized from a representative one-pot, Lewis acid-catalyzed protocol.
-
To a solution of the 1,3-dicarbonyl compound (1 mmol) and ammonium acetate (1.1 mmol) in ethanol (5 mL) is added the alkynone (1.2 mmol) and the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).
-
The reaction mixture is heated to reflux and monitored by TLC until the starting materials are consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired multi-substituted pyridine.
Caption: Mechanism of the Bohlmann-Rahtz pyridine synthesis.
Guareschi-Thorpe Condensation
The Guareschi-Thorpe synthesis is a versatile method for preparing 2-pyridones, which are valuable intermediates in medicinal chemistry. The reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[9] An advanced and environmentally friendly version of this reaction utilizes ammonium carbonate in an aqueous medium.[10]
This reaction provides straightforward access to highly functionalized 2-pyridone and 3-cyano-2-pyridone scaffolds. The use of ammonium carbonate in water or a water-ethanol mixture serves as both the nitrogen source and the reaction promoter, offering a green and efficient alternative to traditional methods.[7][10] The products often precipitate from the reaction mixture, simplifying purification.[7]
| Entry | 1,3-Dicarbonyl Compound | Cyano-component | Solvent | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Ethyl cyanoacetate | H₂O:EtOH (1:1) | 1.5 | 95 |
| 2 | Acetylacetone | Ethyl cyanoacetate | H₂O:EtOH (1:1) | 1.5 | 93 |
| 3 | Benzoylacetone | Cyanoacetamide | H₂O:EtOH (1:1) | 1 | 95 |
| 4 | Trifluoroacetylacetone | Cyanoacetamide | H₂O:EtOH (1:1) | 1.5 | 97 |
Data from an advanced Guareschi-Thorpe reaction using ammonium carbonate.[10]
-
A mixture of the 1,3-dicarbonyl compound (1 mmol), the cyano-component (alkyl cyanoacetate or cyanoacetamide, 1 mmol), and ammonium carbonate (2 mmol) in a 1:1 mixture of ethanol and water (2 mL) is prepared in a sealed tube.
-
The mixture is heated at 80 °C for the specified time (typically 1-2 hours).
-
After cooling to room temperature, the precipitated product is collected by filtration.
-
The solid is washed with cold water and dried to afford the pure 2-pyridone derivative.
Caption: Logical flow of the Guareschi-Thorpe condensation.
Modern Transition-Metal-Catalyzed Methods
The direct functionalization of C-H bonds has emerged as a powerful strategy for the synthesis of multi-substituted pyridines, offering high atom economy and novel bond disconnections. Palladium and Rhodium catalysts have been at the forefront of these developments.
Palladium(II)-Catalyzed C-H Alkenylation/Aza-6π-Electrocyclization
This method provides an efficient route to multisubstituted pyridines from β-aryl-substituted α,β-unsaturated oxime ethers and alkenes via a palladium-catalyzed C-H activation and subsequent electrocyclization.[4][11]
This reaction demonstrates excellent regioselectivity and tolerates a variety of functional groups on both the oxime ether and the alkene.[4] The use of a sterically hindered pyridine ligand is crucial for achieving high reactivity. The proposed mechanism involves a Pd-catalyzed β-alkenylation of the α,β-unsaturated oxime followed by an aza-6π-electrocyclization.[4]
| Entry | α,β-Unsaturated Oxime Ether | Alkene | Yield (%) |
| 1 | (E)-1-(4-methoxyphenyl)prop-2-en-1-one O-methyl oxime | Methyl acrylate | 85 |
| 2 | (E)-1-(4-fluorophenyl)prop-2-en-1-one O-methyl oxime | n-Butyl acrylate | 78 |
| 3 | (E)-1-p-tolylprop-2-en-1-one O-methyl oxime | Styrene | 65 |
| 4 | (E)-1-(naphthalen-2-yl)prop-2-en-1-one O-methyl oxime | N,N-Dimethylacrylamide | 92 |
-
To a screw-capped vial are added the α,β-unsaturated oxime ether (0.2 mmol), Pd(OAc)₂ (10 mol%), a sterically hindered pyridine ligand (30 mol%), and an oxidant such as AgTFA (2.5 equiv.).
-
The vial is purged with an inert atmosphere (e.g., argon).
-
Dioxane (2.0 mL) and the alkene (3.0 equiv.) are added.
-
The vial is sealed and the reaction mixture is heated at 90 °C for 24 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of celite and the solvent is evaporated.
-
The residue is purified by column chromatography on silica gel to give the substituted pyridine.
Caption: Proposed catalytic cycle for the Pd(II)-catalyzed synthesis of pyridines.
Rhodium(I)-Catalyzed Ortho-Alkylation of Pyridines
The direct ortho-alkylation of pyridines with alkenes can be achieved using a Rh(I)-phosphine catalyst.[8] This method is particularly effective for pyridines bearing a substituent at the other ortho-position, which is thought to facilitate the formation of a key N-heterocyclic carbene intermediate.[8]
This reaction provides a direct method for introducing alkyl groups at the C2 position of the pyridine ring. The reaction scope is broad, and catalyst loadings can be as low as 1% Rh.[1] While substitution ortho to the nitrogen is generally required for high yields, a removable directing group like a triisopropylsilyl (TIPS) group can be employed to achieve mono-alkylation of the parent pyridine.[1]
| Entry | Pyridine Substrate | Alkene | Yield (%) |
| 1 | 2-Methylpyridine | 3,3-Dimethyl-1-butene | 75 |
| 2 | 2-Isopropylpyridine | 3,3-Dimethyl-1-butene | 91 |
| 3 | 2-(Triisopropylsilyl)pyridine | 3,3-Dimethyl-1-butene | 88 |
| 4 | Quinoline | 3,3-Dimethyl-1-butene | 91 (at 1% catalyst loading) |
-
In a nitrogen-filled glovebox, a screw-capped vial is charged with [RhCl(coe)₂]₂ (0.01 mmol, 2 mol % Rh), PCy₃·HCl (0.03 mmol), and NaOtBu (0.04 mmol).
-
The pyridine substrate (0.4 mmol) and the alkene (0.8 mmol) are added, followed by toluene (0.5 mL).
-
The vial is sealed and heated at 135 °C for 12-24 hours.
-
After cooling, the reaction mixture is diluted with ether, filtered through a short plug of silica gel, and concentrated.
-
The product is purified by flash chromatography.
Caption: Experimental workflow for Rh(I)-catalyzed ortho-alkylation of pyridines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rh(I)-catalyzed alkylation of quinolines and pyridines via C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Palladium(II)-Catalyzed Substituted Pyridine Synthesis from α,β-Unsaturated Oxime Ethers via a C-H Alkenylation/Aza-6π-Electrocyclization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyridine Derivatives as Corrosion Inhibitors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives have emerged as a significant class of organic corrosion inhibitors, primarily due to the presence of the nitrogen heteroatom with its lone pair of electrons, and the aromatic pyridine ring. These structural features facilitate the adsorption of the molecules onto metal surfaces, forming a protective barrier that mitigates corrosion. This document provides detailed application notes on select pyridine derivatives, summarizing their performance as corrosion inhibitors, and offers comprehensive protocols for their evaluation using standard laboratory techniques. The information presented herein is intended to guide researchers in the selection and application of pyridine-based inhibitors for metal protection in various corrosive environments.
Pyridine derivatives function as corrosion inhibitors through a mechanism of adsorption on the metal surface.[1] This adsorption can be physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemisorption, which involves the formation of coordinate bonds between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the metal atoms.[2] The presence of substituent groups on the pyridine ring can further enhance the inhibition efficiency by increasing the electron density on the nitrogen atom or by providing additional adsorption centers.[3] Generally, these compounds act as mixed-type inhibitors, affecting both anodic and cathodic reactions in the corrosion process.[4][5]
Application Notes: Performance of Selected Pyridine Derivatives
The following tables summarize the corrosion inhibition performance of several pyridine derivatives on different metals in acidic media. The data has been compiled from various research articles to provide a comparative overview.
Table 1: Corrosion Inhibition Efficiency of 2-Aminopyridine on Mild Steel in Acidic Media
| Inhibitor Concentration | Corrosive Medium | Temperature (K) | Inhibition Efficiency (%) | Reference |
| Various | HCl | 303 - 323 | 23.37 - 38.59 | [4] |
| Various | H₂SO₄ | Not Specified | Not Specified | [4] |
Note: The inhibition efficiency of 2-aminopyridine is influenced by its concentration and the nature of the acidic medium. It predominantly acts as a cathodic inhibitor in HCl and a mixed inhibitor in H₂SO₄.[4]
Table 2: Corrosion Inhibition Efficiency of various Pyridine Derivatives on Mild Steel in 0.1 M HClO₄
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |
| Pyridine | 0.05 | 27.56 | [6] |
| 2-amino-5-chloropyridine | 0.05 | 68.38 | [6] |
| 2-amino-3,5-dichloropyridine | 0.05 | 52.14 | [6] |
| 2-amino-3-benzyloxypyridine | 0.05 | 42.45 | [6] |
Table 3: Corrosion Inhibition Efficiency of 3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one (ABCP) on Mild Steel in 0.5 M HCl
| Inhibitor Concentration (mM) | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 0.5 | 25 | 98.4 | [7] |
| 0.5 | 65 | Decreased | [7] |
Note: The inhibition efficiency of ABCP increases with concentration but decreases with a rise in temperature, suggesting a physisorption mechanism.[7]
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of pyridine derivatives as corrosion inhibitors are provided below.
Weight Loss Measurement
This is a straightforward and widely used method to determine the corrosion rate and the inhibition efficiency of an inhibitor.[8][9]
Protocol:
-
Specimen Preparation:
-
Mechanically polish metal specimens (e.g., mild steel coupons) with a series of emery papers of decreasing grit size to achieve a smooth, mirror-like surface.[10]
-
Degrease the specimens by washing with a suitable solvent like acetone, followed by rinsing with distilled water.[10]
-
Dry the specimens in an oven and store them in a desiccator.[10]
-
Accurately weigh each specimen to the nearest 0.1 mg using an analytical balance and record the initial weight (W₁).[11]
-
Measure the dimensions of each specimen to calculate the total surface area (A).
-
-
Corrosion Test:
-
Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the pyridine derivative inhibitor.
-
Completely immerse the pre-weighed specimens in the test solutions in beakers.[11] Ensure the volume of the solution is sufficient to avoid significant changes in corrosivity during the test.
-
Cover the beakers to prevent evaporation and contamination.
-
Maintain the beakers at a constant temperature for a specified immersion period (e.g., 24, 48, 72 hours).[11]
-
-
Post-Test Analysis:
-
After the immersion period, carefully remove the specimens from the solutions.
-
Remove the corrosion products from the specimen surfaces by gentle brushing under running water.[11] For more adherent products, a chemical cleaning solution (e.g., a solution containing HCl and a small amount of a pickling inhibitor) can be used, followed by thorough rinsing.
-
Rinse the cleaned specimens with distilled water and then acetone.[11]
-
Dry the specimens thoroughly and re-weigh them to obtain the final weight (W₂).[11]
-
-
Calculations:
-
Corrosion Rate (CR): CR (g/m²h) = (W₁ - W₂) / (A * t) where 't' is the immersion time in hours.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and helps in identifying the type of inhibitor (anodic, cathodic, or mixed).[12][13]
Protocol:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell configuration.[14]
-
The working electrode (WE) is the metal specimen to be tested.
-
A platinum or graphite electrode serves as the counter electrode (CE).
-
A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used as the reference electrode (RE).[2]
-
The working electrode should have a well-defined exposed surface area.
-
-
Procedure:
-
Immerse the electrodes in the test solution (with and without the inhibitor) and allow the system to stabilize by monitoring the open-circuit potential (OCP) for a period (e.g., 30-60 minutes) until a steady state is reached.[15]
-
Once the OCP is stable, apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).[14]
-
Record the resulting current density as a function of the applied potential.
-
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the electrode potential (E). This is the Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100 where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[16][17]
Protocol:
-
Electrochemical Cell Setup:
-
The setup is the same as for the potentiodynamic polarization measurements, using a three-electrode cell.[3]
-
-
Procedure:
-
Immerse the electrodes in the test solution and allow the OCP to stabilize.
-
Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).[2]
-
Measure the resulting AC current response.
-
-
Data Analysis:
-
The impedance data is typically presented as Nyquist and Bode plots.
-
The Nyquist plot shows the imaginary part of the impedance (-Z") versus the real part (Z'). The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct).
-
The Bode plot shows the logarithm of the impedance modulus (|Z|) and the phase angle (θ) as a function of the logarithm of the frequency.
-
The data is often fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).
-
The inhibition efficiency (IE%) can be calculated from the Rct values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 where Rctᵢ is the charge transfer resistance in the presence of the inhibitor and Rct₀ is the charge transfer resistance in the absence of the inhibitor.
-
Visualizations
Corrosion Inhibition Mechanism
The following diagram illustrates the general mechanism of corrosion inhibition by pyridine derivatives on a metal surface in an acidic medium.
References
- 1. Quantitative structure activity relationships of some pyridine derivatives as corrosion inhibitors of steel in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. ijcsi.pro [ijcsi.pro]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. store.astm.org [store.astm.org]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. iicbe.org [iicbe.org]
- 12. researchgate.net [researchgate.net]
- 13. store.astm.org [store.astm.org]
- 14. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nrc.gov [nrc.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Selective C-H Functionalization of Pyridines
Welcome to the technical support center for the selective C-H functionalization of pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and answer frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why am I observing poor or no reactivity in my pyridine C-H functionalization reaction?
A1: Poor reactivity is a common challenge due to the inherent properties of the pyridine ring. Here are several potential causes and solutions:
-
Electron-Deficient Ring: The pyridine ring is electron-poor, which makes it less reactive towards some C-H activation catalysts.[1][2][3] Consider using more electron-rich pyridine derivatives if your synthesis allows, or employ a more reactive catalytic system.
-
Catalyst Inhibition by Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center of your catalyst, leading to deactivation.[4][5]
-
Solution 1: Use of N-oxides. Converting the pyridine to a pyridine N-oxide can mitigate this issue. The N-oxide group is electron-withdrawing, which can facilitate certain C-H activation pathways while preventing direct coordination of the nitrogen to the active metal center.[5][6]
-
Solution 2: Addition of a Lewis Acid. A Lewis acid can coordinate to the pyridine nitrogen, reducing its ability to bind to the catalyst.[7] This can also enhance the electrophilicity of the pyridine ring.
-
Solution 3: Sterically Hindered Catalysts. Employing bulky ligands on your catalyst can disfavor coordination with the pyridine nitrogen.
-
Q2: My reaction is not selective and I'm getting a mixture of C2, C3, and C4-functionalized products. How can I improve regioselectivity?
A2: Achieving high regioselectivity is a central challenge in pyridine C-H functionalization.[3][8] The electronic and steric environment of the C-H bonds dictates the preferred site of reaction.
-
Inherent Reactivity: The C2 and C6 positions are often the most reactive due to the directing effect of the nitrogen atom.[9][10] Functionalization at the C3 and C4 positions is generally more difficult to achieve.[9][11]
-
Strategies for Controlling Regioselectivity:
-
For C2-Selectivity: This is often the default pathway. Ensure your reaction conditions do not favor other positions. The proximity of the nitrogen atom can act as a directing group.[9][12]
-
For C3-Selectivity (meta-position): This is particularly challenging.[10][11] Recent strategies involve the use of specific directing groups or temporary dearomatization of the pyridine ring to activate the C3 position.[11][13]
-
For C4-Selectivity (para-position):
-
Steric Hindrance: Introducing bulky substituents at the C2 and C6 positions can sterically block these sites and favor C4 functionalization.
-
Electronic Effects: Electron-withdrawing groups on the pyridine ring can influence the acidity of the C-H bonds and alter the regioselectivity.[7]
-
pH Control with Intermediates: In some newer methods using oxazino pyridine intermediates, switching to acidic conditions can favor para-selectivity.[14]
-
-
Q3: My catalyst appears to be decomposing or deactivating during the reaction. What can I do?
A3: Catalyst deactivation can be caused by the strong coordination of the pyridine nitrogen, as mentioned in Q1, or by other factors.[4][5]
-
Solution 1: Modify the Pyridine Substrate. As discussed, converting the pyridine to an N-oxide can prevent catalyst inhibition.[5][6]
-
Solution 2: Adjust Reaction Conditions.
-
Lowering the reaction temperature can sometimes reduce the rate of catalyst decomposition.
-
Using a higher catalyst loading may be necessary to achieve full conversion if deactivation is unavoidable.
-
Adding a co-catalyst or additive can sometimes stabilize the active catalytic species. For instance, silver salts are sometimes used in palladium-catalyzed reactions.[7]
-
-
Solution 3: Choose a More Robust Catalyst. Some catalytic systems are inherently more stable under the reaction conditions required for pyridine C-H functionalization. A thorough literature search for your specific transformation is recommended.
Frequently Asked Questions (FAQs)
Q: What are the main challenges in the selective C-H functionalization of pyridines?
A: The primary challenges stem from the electronic properties of the pyridine ring:
-
Electron-Deficient Nature: The presence of the electronegative nitrogen atom makes the pyridine ring electron-poor, reducing its reactivity in many C-H activation manifolds.[1][2][3]
-
Nitrogen Coordination: The lone pair on the nitrogen atom can act as a ligand, coordinating strongly to transition metal catalysts. This can lead to catalyst inhibition or deactivation.[4][5]
-
Regioselectivity Control: Pyridine has three distinct C-H bonds (C2, C3, and C4), and achieving selective functionalization at a single desired position is often difficult.[8][9][10] C2-functionalization is often favored, while selective functionalization at C3 and C4 is more challenging.[9][11]
Q: How do directing groups work in pyridine C-H functionalization?
A: A directing group is a functional group attached to the pyridine ring that helps to position the catalyst near a specific C-H bond, thereby promoting its activation. The directing group typically contains a heteroatom that can coordinate to the metal catalyst, forming a metallacyclic intermediate. This brings the catalyst into close proximity to a particular C-H bond, leading to selective functionalization.
Q: What is the role of N-oxides in pyridine C-H functionalization?
A: Pyridine N-oxides are versatile intermediates that help overcome some of the key challenges:
-
Mitigating Catalyst Deactivation: The N-oxide oxygen atom reduces the Lewis basicity of the nitrogen, preventing it from strongly coordinating to and deactivating the metal catalyst.[5][6]
-
Altering Electronic Properties: The N-oxide group is electron-withdrawing, which can alter the reactivity and regioselectivity of the C-H functionalization reaction.
-
Directing Group: The N-oxide itself can act as a directing group, facilitating functionalization at the C2 position.[12]
Data Presentation
The following table summarizes various strategies to control regioselectivity in pyridine C-H functionalization.
| Desired Selectivity | Strategy | Key Principles | Typical Catalyst/Reagent | Notes |
| C2-Selectivity | Undirected (Inherent Reactivity) | Proximity to the nitrogen atom, which can act as a directing group.[9][12] | Pd, Rh, Ru, Ir catalysts | This is often the kinetically favored product. |
| Pyridine N-Oxide | The N-oxide can act as a directing group for C2-functionalization.[12] | Palladium catalysts | A common strategy to also avoid catalyst inhibition.[5][6] | |
| C3-Selectivity | Directing Group Assisted | A directing group at C2 or C4 positions the catalyst for meta-functionalization. | Rh(III) catalysts | The choice of directing group is crucial. |
| Temporary Dearomatization | The pyridine ring undergoes a cycloaddition to form a non-aromatic intermediate, enabling functionalization at the C3 position, followed by rearomatization.[10][11] | Dienophiles (e.g., acetylenedicarboxylates) | A powerful method for accessing the challenging meta-position. | |
| C4-Selectivity | Steric Hindrance | Bulky groups at the C2 and C6 positions block these sites, favoring attack at the less hindered C4 position. | Various transition metal catalysts | The size of the substituents is a key factor. |
| Electronic Control with EWGs | An electron-withdrawing group (EWG) at the C3 position can increase the acidity of the C4-H bond.[7] | Palladium catalysts | Can provide high selectivity for C4-arylation.[7] | |
| pH-Switchable Intermediates | Using oxazino pyridine intermediates, a switch to acidic conditions can favor para-selectivity.[14] | Catalyst-free (under acidic conditions) | An emerging strategy offering tunable selectivity.[14] |
Experimental Protocols
General Protocol for Palladium-Catalyzed C-H Arylation of Pyridines with Electron-Withdrawing Groups
This protocol is a generalized representation based on methodologies described in the literature and should be adapted and optimized for specific substrates and reagents.[7]
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv.), aryl halide (1.2-1.5 equiv.), Pd(OAc)₂ (2-5 mol%), and a suitable ligand (e.g., a carboxylic acid, 10-30 mol%).
-
Solvent and Base: Add a dry, degassed solvent (e.g., toluene, dioxane, or DMA) and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (typically 80-120 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired functionalized pyridine.
Visualizations
Caption: A typical experimental workflow for C-H functionalization of pyridines.
Caption: Factors influencing regioselectivity in pyridine C-H functionalization.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 5. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 6. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 7. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. meta-Selective C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridine CH functionalization | PPTX [slideshare.net]
- 13. bohrium.com [bohrium.com]
- 14. pubs.acs.org [pubs.acs.org]
Suzuki Coupling with 2-Chloropyridine: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving 2-chloropyridine. The information is presented in a direct question-and-answer format to address common challenges encountered during experimentation.
Troubleshooting Guide
Low to No Product Yield
Question: My Suzuki coupling reaction with 2-chloropyridine is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the Suzuki coupling of 2-chloropyridine is a common issue, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1][2] Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low yields in Suzuki coupling reactions of 2-chloropyridine.
1. Evaluate the Catalyst System:
-
Palladium Source: While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common starting points.[2] For challenging couplings, pre-formed catalysts or more active catalyst systems may be necessary.
-
Catalyst Loading: Insufficient catalyst loading can lead to low conversion. Typical loadings range from 0.5 to 5 mol%. For unreactive substrates, increasing the catalyst loading might be beneficial.
-
Nickel Catalysts: Be cautious when using nickel catalysts, such as those with dppf ligands, for 2-chloropyridine coupling. These systems can form stable, inactive dimeric nickel species, leading to reaction failure.[3]
2. Optimize the Ligand:
-
Ligand Choice is Critical: The success of coupling with aryl chlorides heavily relies on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[4][5] These ligands facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides.
-
Ligand to Metal Ratio: The ratio of ligand to palladium can influence the catalytic activity. A 1:1 or 2:1 ligand-to-palladium ratio is a common starting point, but optimization may be required.
3. Screen Base and Solvent:
-
Base Selection: A variety of bases can be employed, with K₂CO₃, Na₂CO₃, and K₃PO₄ being common choices. The solubility of the base is a critical factor; an insoluble base can hinder the reaction.[6] In some cases, fluoride sources like KF can be effective.[2]
-
Solvent System: The choice of solvent can significantly impact the reaction outcome. Common solvent systems include mixtures of an organic solvent with water, such as THF/water, dioxane/water, or DMF/water.[1][7] The presence of water can be beneficial for the transmetalation step.
4. Adjust Reaction Conditions:
-
Temperature: Higher temperatures are often required for the coupling of less reactive 2-chloropyridines. Reactions are typically run at temperatures ranging from 80°C to 120°C.[8]
-
Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times and improve yields.[1][7][9]
-
Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen. It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction.[2][8]
5. Verify Reagent Quality:
-
Boronic Acid/Ester Stability: Ensure the boronic acid or its ester is pure and has not degraded. Protodeboronation (replacement of the boron group with hydrogen) is a common side reaction.
-
Solvent Purity: Use dry, high-purity solvents.
Side Product Formation
Question: My reaction is producing significant amounts of side products, such as homocoupled boronic acid or dehalogenated starting material. How can I minimize these?
Answer:
The formation of side products is a common challenge. Here's how to address the most frequent ones:
Troubleshooting Side Reactions:
Caption: Common side products in Suzuki coupling and corresponding troubleshooting strategies.
-
Homocoupling of Boronic Acid: This side reaction can be prevalent, especially at higher temperatures.
-
Dehalogenation (Protodechlorination): The replacement of the chlorine atom with hydrogen can occur.
-
Mitigation:
-
This can be promoted by certain bases; consider screening for a milder base.
-
Ensure the reaction is performed under a strictly inert atmosphere.
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for the Suzuki coupling of 2-chloropyridine?
A good starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[2][11] N-heterocyclic carbene (NHC) ligands have also shown great promise for the coupling of heteroaryl chlorides.[5]
Q2: What are the recommended bases and solvents for this reaction?
A common and effective combination is a carbonate base like K₂CO₃ or K₃PO₄ in a solvent mixture of dioxane and water or THF and water.[7][8] The optimal base and solvent system can be substrate-dependent, so screening may be necessary.
Q3: Can I use a nickel catalyst for the Suzuki coupling of 2-chloropyridine?
While nickel catalysts can be effective for some aryl chlorides, they are often problematic for 2-chloropyridines. Catalyst systems like Ni/dppf have been shown to be ineffective due to the formation of a stable, inactive dimeric nickel species.[3][12] Palladium-based catalysts are generally more reliable for this specific transformation.
Q4: How can I improve the reaction rate and yield if my reaction is sluggish?
If the reaction is sluggish, consider the following:
-
Increase the temperature: Often, higher temperatures are necessary for activating the C-Cl bond.
-
Use microwave irradiation: This technique can significantly accelerate the reaction and improve yields.[1][7]
-
Switch to a more active catalyst system: Employing a more electron-rich and bulky ligand can enhance the rate of oxidative addition.
Data Presentation: Optimized Reaction Conditions
The following tables summarize successful reaction conditions for the Suzuki coupling of chloropyridines from various sources.
Table 1: Palladium-Catalyzed Suzuki Coupling of 2-Chloropyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ (2) | DMF/H₂O | 120 (MW) | 0.17 | 40-60 | [1] |
| (6-Dipp)Pd(cinn)Cl (0.5) | - | NaHCO₃ | H₂O | 100 | 1 | 39-99 | [5] |
| Pd/IPr | - | KF | THF | RT | - | Moderate to Good | [4] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF (3) | THF | 50 | Overnight | Moderate | [2][13] |
Table 2: Ligand-Free Suzuki Coupling of a Trichloropyridine
| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (0.5) | Na₂CO₃ (3) | Dioxane/H₂O | 100 | 2 | 91 | [14] |
| Pd(OAc)₂ (0.5) | Na₂CO₃ (3) | THF/H₂O | 100 | 2 | 84 | [14] |
| Pd(OAc)₂ (0.5) | Na₂CO₃ (3) | DMF/H₂O | 100 | 2 | 78 | [14] |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of 2-Chloropyridine
This protocol is a general guideline and may require optimization for specific substrates.
Workflow for Microwave-Assisted Suzuki Coupling:
Caption: A typical experimental workflow for microwave-assisted Suzuki coupling of 2-chloropyridine.
Materials:
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2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., a benzimidazolium salt, 2-4 mol%)[1]
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF/H₂O 1:1 mixture)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave vial containing a magnetic stir bar, add the 2-chloropyridine derivative, the arylboronic acid, and the base.
-
Add the degassed solvent mixture (e.g., DMF/H₂O).
-
Add the palladium catalyst and the ligand.
-
Seal the vial tightly with a cap.
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) for 3 cycles.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120°C) for the specified time (e.g., 10-30 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. bohrium.com [bohrium.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Aminopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-aminopyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-aminopyridine?
A1: The most common methods for synthesizing 2-aminopyridine and its derivatives include:
-
Chichibabin Reaction: This is a classic method that involves the amination of pyridine with sodium amide.[1][2]
-
Catalyst-Free Synthesis from Pyridinium Salts: This method utilizes a dihydrothiazolopyridinium salt which reacts with amines to form 2-aminopyridines under mild conditions.[3]
-
Multicomponent Reactions (MCRs): These reactions involve the one-pot combination of several starting materials to produce complex products like 2-aminopyridine derivatives in an efficient manner.[4][5]
-
Synthesis from 2-Halopyridines: Substitution of a halogen (e.g., fluorine, chlorine, bromine) at the 2-position of the pyridine ring with an amino group is a widely used approach.
Q2: What are the key factors that influence the yield of the Chichibabin reaction?
A2: The yield of the Chichibabin reaction is influenced by several factors:
-
Basicity of the pyridine substrate: The reaction works best for pyridines with a pKa in the range of 5-8.[1][6]
-
Temperature: The reaction is typically conducted at elevated temperatures. However, excessively high temperatures can lead to side reactions.
-
Solvent: Aprotic solvents like xylene, toluene, or N,N-dimethylaniline are commonly used.[1][2]
-
Purity of Sodium Amide: Interestingly, less pure sodium amide has been reported to give better yields, possibly due to the catalytic effect of impurities.[2]
-
Reaction Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) is crucial to prevent the decomposition of sodium amide.[1] Applying pressure with nitrogen gas can also favor the desired amination product over dimer side-products.[1]
Q3: What are common side reactions in 2-aminopyridine synthesis and how can they be minimized?
A3: A common side reaction, particularly in the Chichibabin reaction, is the formation of bipyridine dimers.[1] This can be minimized by controlling the reaction temperature and, in some cases, by applying nitrogen pressure. For substituted pyridines, the formation of isomeric aminopyridines can also occur. Careful control of reaction conditions and the use of appropriate starting materials can help to improve regioselectivity.
Q4: How can I purify the final 2-aminopyridine product?
A4: Purification of 2-aminopyridine can be achieved through several methods depending on the scale of the reaction and the nature of the impurities:
-
Crystallization: Recrystallization from a suitable solvent is a common method for purifying solid 2-aminopyridine.
-
Fractional Distillation: For liquid 2-aminopyridine or to remove volatile impurities, fractional distillation under reduced pressure can be effective.
-
Column Chromatography: Silica gel or alumina column chromatography can be used to separate 2-aminopyridine from non-polar impurities.[3] For removing excess 2-aminopyridine from reaction mixtures containing its derivatives, cation-exchange chromatography has been shown to be effective.[7]
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution | Relevant Synthesis Method(s) |
| Low or no product formation | Inactive sodium amide | Use freshly prepared or commercially available sodium amide of appropriate quality. Ensure it is handled under an inert atmosphere. | Chichibabin Reaction |
| Reaction temperature is too low | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. For the catalyst-free synthesis from pyridinium salts, warming to 50°C has been shown to improve yields.[3] For certain multicomponent reactions, increasing the temperature to 80°C significantly improves the yield. | Chichibabin Reaction, Catalyst-Free Synthesis, Multicomponent Reactions | |
| Insufficient reaction time | Monitor the reaction progress using techniques like TLC or GC-MS and extend the reaction time if necessary. Some reactions may require extended periods (e.g., over 24 hours) to reach completion.[3] | All methods | |
| Poor quality starting materials | Ensure the purity of all reactants and solvents. Water can be particularly detrimental in reactions involving sodium amide. | All methods | |
| Formation of significant side products | Incorrect reaction temperature | Optimize the reaction temperature. In the Chichibabin reaction, high temperatures can promote dimer formation. | Chichibabin Reaction |
| Incorrect stoichiometry | Carefully control the molar ratios of reactants. In some catalyst-free methods, an excess of the amine is necessary to drive the reaction to completion.[3] | All methods |
Impurities in the Final Product
| Symptom | Possible Impurity | Suggested Purification Method | Relevant Synthesis Method(s) |
| Presence of a higher molecular weight byproduct | Bipyridine dimer | Fractional distillation under reduced pressure or column chromatography. | Chichibabin Reaction |
| Presence of unreacted starting material | Unreacted pyridine or amine | Acid-base extraction to remove basic starting materials. Fractional distillation if boiling points are sufficiently different. | All methods |
| Discoloration of the product | Oxidation or degradation products | Recrystallization with activated charcoal can help remove colored impurities. | All methods |
Quantitative Data on Reaction Parameters
The following tables summarize the effect of various reaction parameters on the yield of 2-aminopyridine synthesis for different methods.
Table 1: Milder Chichibabin Reaction Conditions using NaH/LiI [8][9]
| Entry | Reactants | Base (equiv.) | Additive (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine, n-Butylamine (2) | NaH (3) | LiI (2) | THF | 65 | 18 | 95 |
| 2 | Pyridine, n-Butylamine (2) | NaH (3) | None | THF | 65 | 18 | <5 |
| 3 | Pyridine, n-Butylamine (2) | NaH (3) | LiI (2) | THF | 85 (sealed) | 7 | 93 |
| 4 | Pyridine, n-Butylamine (2) | NaH (3) | NaI (2) | THF | 85 (sealed) | 7 | 45 |
Table 2: Catalyst-Free Synthesis of 2-Aminopyridines from a Pyridinium Salt [3]
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | DMSO | Room Temp | 48 | ~23 |
| 2 | Morpholine | DMSO | 50 | 48 | 75 |
| 3 | Piperidine | Water | 50 | 48 | 41 |
| 4 | N,N-Dimethylamine | Water | 50 | 48 | 22 |
| 5 | N-Methylbutylamine | Water | 50 | 48 | 19 |
Table 3: Multicomponent Synthesis of a 2-Amino-3-cyanopyridine Derivative [5]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temp | 24 | 0 |
| 2 | 40 | 24 | 20 |
| 3 | 60 | 6 | 40 |
| 4 | 80 | 3 | >80 (inferred from "best yield") |
Experimental Protocols
Protocol 1: Classical Chichibabin Reaction
Materials:
-
Pyridine
-
Sodium amide (NaNH₂)
-
Toluene (anhydrous)
-
Ammonium chloride solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add anhydrous toluene to the flask.
-
Carefully add sodium amide to the toluene with stirring.
-
Slowly add pyridine to the suspension.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-aminopyridine.
-
Purify the crude product by vacuum distillation or recrystallization.
Protocol 2: Catalyst-Free Synthesis from a Dihydrothiazolopyridinium Salt[3]
Materials:
-
2,3-Dihydrothiazolo[3,2-a]pyridinium bromide
-
Amine (e.g., morpholine)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
0.5 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 2,3-dihydrothiazolo[3,2-a]pyridinium bromide in DMSO in a round-bottom flask.
-
Add the desired amine to the solution at room temperature.
-
Heat the reaction mixture to 50°C and stir for 48 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and 0.5 M NaOH solution.
-
Extract the aqueous solution with diethyl ether multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Multicomponent Synthesis of 2-Amino-3-cyanopyridines[5]
Materials:
-
An enaminone
-
Malononitrile
-
A primary amine (e.g., benzylamine)
Procedure:
-
In a reaction vessel, combine the enaminone, malononitrile, and the primary amine in equimolar amounts.
-
Heat the solvent-free reaction mixture to 80°C and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
Technical Support Center: Overcoming Product Inhibition in 2,2'-Bipyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address product inhibition during the synthesis of 2,2'-bipyridine.
Frequently Asked Questions (FAQs)
Q1: What is product inhibition in the context of 2,2'-bipyridine synthesis?
A1: In metal-catalyzed synthesis methods for 2,2'-bipyridine, such as Ullmann coupling or dehydrogenative coupling, the bipyridine product can act as a strong chelating ligand for the metal catalyst (e.g., copper, palladium, or nickel). This coordination of the product to the catalyst's active site forms a stable complex, rendering the catalyst inactive for further reaction cycles. This phenomenon, where the product of the reaction slows down or stops the reaction, is known as product inhibition or catalyst deactivation by the product.[1]
Q2: Which synthetic routes for 2,2'-bipyridine are most susceptible to product inhibition?
A2: Any synthetic route that utilizes a metal catalyst capable of forming a stable complex with 2,2'-bipyridine is susceptible. This includes:
-
Ullmann-type homocoupling of 2-halopyridines: Copper or palladium catalysts used in this method can be strongly inhibited by the bipyridine product.
-
Dehydrogenative coupling of pyridine: Catalysts like Raney nickel are known to be passivated by the formation of a complex with the 2,2'-bipyridine product.[2]
-
Suzuki and other cross-coupling reactions: Palladium catalysts, which are commonly used, are prone to inhibition by bidentate nitrogen ligands like 2,2'-bipyridine.
Q3: What are the general strategies to overcome product inhibition in these syntheses?
A3: The primary strategies revolve around either preventing the product from interacting with the catalyst or modifying the catalyst to be less susceptible to inhibition. Key approaches include:
-
In Situ Product Removal (ISPR): Continuously removing the 2,2'-bipyridine from the reaction mixture as it is formed. This can be achieved through techniques like continuous liquid-liquid extraction or Soxhlet extraction.[2]
-
Catalyst Design: Employing catalysts with sterically hindered ligands that disfavor the binding of the bipyridine product or using metal-free synthesis routes.
-
Reaction Engineering: Optimizing reaction conditions such as temperature, pressure, and solvent to minimize the stability of the catalyst-product complex. Adding a reaction aid can also improve conversion rates by reducing the activation energy of the desired reaction pathway.[2]
Troubleshooting Guide
Issue 1: Low reaction conversion and yield in Raney Nickel-catalyzed pyridine dimerization.
Symptoms:
-
The reaction stalls after reaching a low conversion (e.g., <20%).
-
The yield of 2,2'-bipyridine is significantly lower than expected (e.g., <17%).[2]
-
The Raney nickel catalyst appears dark and clumped together after the reaction.
Probable Cause:
-
Product inhibition due to the formation of a stable complex between the 2,2'-bipyridine product and the active sites on the Raney nickel catalyst, leading to catalyst passivation.[2]
Solutions:
| Solution ID | Strategy | Recommended Action | Expected Outcome |
| TS1-A | In Situ Product Removal | Implement a continuous extraction method, such as a Soxhlet extraction, to remove the 2,2'-bipyridine from the reaction mixture as it is formed. | By keeping the concentration of free 2,2'-bipyridine low, the catalyst remains active, leading to higher conversion and yield. |
| TS1-B | Addition of a Reaction Aid | Introduce a reaction aid that can act as a nucleophilic reagent to lower the activation energy for the C-H activation of pyridine, thus improving the reaction rate relative to the rate of catalyst inhibition.[2] | Increased conversion of pyridine and higher selectivity for 2,2'-bipyridine. |
Issue 2: Catalyst deactivation in Ullmann-type homocoupling of 2-halopyridines.
Symptoms:
-
The reaction requires a high catalyst loading to achieve a reasonable yield.
-
The reaction stops before all the starting material is consumed.
-
Inconsistent yields between batches.
Probable Cause:
-
The copper or palladium catalyst is being sequestered by the 2,2'-bipyridine product, leading to a decrease in the concentration of the active catalytic species.
Solutions:
| Solution ID | Strategy | Recommended Action | Expected Outcome |
| TS2-A | Ligand Modification | Use a catalyst system with a ligand that promotes the desired coupling reaction but is less likely to be displaced by the bipyridine product. For example, N-methylglycine has been shown to improve catalyst stability in some Ullmann couplings.[3] | Improved catalyst turnover number and higher reaction yields with lower catalyst loading. |
| TS2-B | Solvent Choice | Employ a solvent system that can help to solvate the product and potentially reduce its interaction with the catalyst. Some protocols have found success with biomass-derived solvents like furfuryl alcohol.[4] | Enhanced reaction rates and yields, with the added benefit of using a more sustainable solvent. |
| TS2-C | Metal-Free Alternative | Consider a metal-free synthetic route, such as the base-mediated coupling of pyridine-N-oxides, to completely avoid metal catalyst-related product inhibition. | A high-yielding synthesis that is not subject to catalyst deactivation by the bipyridine product. |
Quantitative Data Summary
The following table summarizes the impact of strategies to overcome product inhibition on the yield of 2,2'-bipyridine in a Raney Nickel-catalyzed pyridine dimerization reaction.
| Condition | Catalyst | Strategy | Pyridine Conversion (%) | 2,2'-Bipyridine Yield (%) | Reference |
| Standard | Raney Ni | None (Batch Reaction) | ~20% | ~17% | [2] |
| Optimized | Raney Ni | In Situ Product Removal (e.g., Soxhlet Extraction) | >60% | >65% | [5] |
| Optimized with Aid | Raney Ni | Addition of Reaction Aid | Substantially >30% | Substantially >90% (selectivity) | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2,2'-Bipyridine via Dehydrogenative Coupling of Pyridine with In Situ Product Removal
This protocol is adapted from standard procedures for Raney nickel-catalyzed pyridine dimerization, incorporating the principle of in situ product removal to mitigate product inhibition.[2][6]
Materials:
-
Degassed, active W7-J Raney Nickel catalyst
-
Anhydrous pyridine (pyrrole-free)
-
Anhydrous toluene or other suitable extraction solvent
-
Soxhlet extraction apparatus
-
Reaction flask and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: Prepare active, degassed Raney nickel catalyst according to established procedures.[6]
-
Apparatus Setup: Assemble a reaction flask with the Raney nickel catalyst, a reflux condenser, and a Soxhlet extractor. The thimble of the Soxhlet extractor should be charged with a molecular sieve or other drying agent to ensure anhydrous conditions. The Soxhlet apparatus should be set up to continuously extract the reaction mixture.
-
Reaction Initiation: Under an inert atmosphere, add anhydrous pyridine to the reaction flask containing the Raney nickel catalyst.
-
Reaction and Extraction: Heat the reaction mixture to reflux. The solvent in the Soxhlet extractor (e.g., toluene) will cycle, continuously dissolving the 2,2'-bipyridine product from the reaction flask and transferring it to the solvent reservoir of the Soxhlet apparatus.
-
Reaction Monitoring: Monitor the progress of the reaction by analyzing aliquots from the Soxhlet solvent reservoir using a suitable analytical technique (e.g., GC-MS or HPLC).
-
Workup: After the reaction is complete, cool the apparatus to room temperature. The 2,2'-bipyridine product is isolated from the solvent in the Soxhlet reservoir by removal of the solvent under reduced pressure.
-
Purification: The crude 2,2'-bipyridine can be further purified by recrystallization or chromatography.
Protocol 2: High-Yield Ullmann Homocoupling of 2-Bromopyridine
This protocol incorporates best practices to minimize catalyst deactivation in a copper-catalyzed Ullmann reaction.
Materials:
-
2-bromopyridine
-
Copper(I) iodide (CuI)
-
N-methylglycine (as ligand)[3]
-
Potassium phosphate (K₃PO₄) (as base)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Schlenk flask and inert atmosphere line (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add CuI (10 mol%), N-methylglycine (20 mol%), and K₃PO₄ (2 equivalents).
-
Addition of Reagents: Add 2-bromopyridine (1 equivalent) and anhydrous DMSO to the flask.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 80-100 °C), depending on the reactivity of the substrate.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with aqueous ammonia. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105130883A - 2,2'-bipyridine, catalytic coupling synthesis method and applications thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A waste-minimized protocol for copper-catalyzed Ullmann-type reaction in a biomass derived furfuryl alcohol/water azeotrope - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. High yielding synthesis of 2,2′-bipyridine macrocycles, versatile intermediates in the synthesis of rotaxanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Nitration of Pyridine N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the nitration of pyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the nitration of pyridine N-oxide?
The primary product of the electrophilic nitration of pyridine N-oxide is 4-nitropyridine N-oxide. The N-oxide group activates the pyridine ring, directing the substitution to the 4-position with high regioselectivity.[1][2][3]
Q2: What are the typical reagents and conditions for this reaction?
The nitration is typically carried out using a mixture of a nitrating agent and a strong acid. Common conditions involve:
-
Nitrating agent: Concentrated or fuming nitric acid (HNO₃).
-
Acid catalyst: Concentrated sulfuric acid (H₂SO₄).
-
Temperature: Elevated temperatures, often in the range of 90-130°C, are required to drive the reaction.[1][4]
Q3: Why is the 4-position favored over the 2- or 3-positions?
The oxygen atom of the N-oxide group can donate electron density into the pyridine ring through resonance, creating areas of higher electron density at the 2, 4, and 6-positions, making them more susceptible to electrophilic attack. While both the 2- and 4-positions are activated, the 4-position is generally favored, leading to high regioselectivity. Theoretical studies suggest that while the ortho (2- and 6-) positions are kinetically favored, the para (4-) product is the experimentally observed major product, possibly due to the explicit solvation of the oxygen atom of the pyridine N-oxide in the strongly acidic medium.[3][5] The formation of 2-nitropyridine N-oxide is generally minimal.[2]
Q4: Can dinitration of pyridine N-oxide occur?
Yes, dinitration is a potential side reaction, particularly under harsh reaction conditions such as high temperatures and prolonged reaction times. For substituted pyridine N-oxides, such as 3,5-dimethoxypyridine N-oxide, dinitration to 3,5-dimethoxy-2,6-dinitropyridine N-oxide has been observed.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of 4-nitropyridine N-oxide | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Suboptimal nitrating mixture: The ratio of nitric acid to sulfuric acid may not be ideal. 3. Moisture in reagents: Water can deactivate the nitronium ion. 4. Loss during work-up: The product may be lost during neutralization or extraction. | 1. Optimize reaction conditions: Increase the reaction time or temperature cautiously, monitoring for side product formation. A typical condition is heating at 125-130°C for 3 hours.[4] 2. Adjust reagent ratio: A common ratio is approximately 1 part fuming nitric acid to 2 parts concentrated sulfuric acid.[4] 3. Use anhydrous reagents: Ensure that the nitric acid and sulfuric acid are of high concentration and handle them in a moisture-free environment. 4. Careful work-up: Slowly add the reaction mixture to ice and carefully neutralize with a base like sodium carbonate. Ensure complete extraction with a suitable solvent like chloroform or ethyl acetate. |
| Presence of 2-nitropyridine N-oxide isomer | 1. Reaction kinetics: Although the 4-isomer is thermodynamically favored, a small amount of the 2-isomer can form as a kinetic product. | 1. Optimize reaction temperature: Running the reaction at the recommended temperature (e.g., 125-130°C) can help favor the formation of the more stable 4-isomer.[4] 2. Purification: The 2-isomer can typically be removed through recrystallization of the crude product from a solvent like acetone. |
| Presence of 3-nitropyridine N-oxide isomer | 1. Reaction pathway modification: The 3-nitro isomer is not typically formed under standard nitration conditions. Its presence might suggest an alternative reaction mechanism, possibly involving acylation of the N-oxide oxygen followed by nitration if other reagents are present. | 1. Verify starting materials and reagents: Ensure that no other reactive species are present in the reaction mixture. 2. Purification: Recrystallization should effectively separate the 3-isomer from the desired 4-nitropyridine N-oxide. |
| Formation of dinitrated byproducts | 1. Harsh reaction conditions: High temperatures, extended reaction times, or a highly concentrated nitrating mixture can promote a second nitration. | 1. Moderate reaction conditions: Reduce the reaction temperature and/or time. Monitor the reaction progress by TLC to stop it once the monosubstituted product is maximized. 2. Control stoichiometry: Use a controlled amount of the nitrating agent. |
| Dark-colored reaction mixture or tar formation | 1. Decomposition: Pyridine N-oxide or the nitrated product may be decomposing at high temperatures. 2. Side reactions: Uncontrolled side reactions can lead to polymeric or tarry byproducts. | 1. Control temperature: Ensure the reaction temperature does not exceed the recommended range. Add the nitrating mixture slowly to control the initial exotherm. 2. Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating. |
Experimental Protocols
Synthesis of 4-Nitropyridine N-oxide
This protocol is adapted from a standard laboratory procedure.[4]
Materials:
-
Pyridine N-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Saturated sodium carbonate solution
-
Acetone
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring. Allow the mixture to come to room temperature.
-
Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, place 9.51 g of pyridine N-oxide.
-
Addition of Nitrating Mixture: Heat the pyridine N-oxide to 60°C. Slowly add the nitrating mixture dropwise from the addition funnel. The temperature will initially drop.
-
Reaction: After the addition is complete, heat the reaction mixture to 125-130°C and maintain this temperature for 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it slowly onto 150 g of crushed ice in a beaker.
-
Carefully neutralize the acidic solution with a saturated sodium carbonate solution until the pH is between 7 and 8. This will cause foaming.
-
A yellow solid, the crude product mixed with sodium sulfate, will precipitate.
-
-
Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
To the crude product, add acetone to dissolve the 4-nitropyridine N-oxide, leaving the insoluble sodium sulfate behind.
-
Separate the acetone solution by filtration.
-
Evaporate the acetone to obtain the purified 4-nitropyridine N-oxide. The product can be further purified by recrystallization from acetone if necessary.
-
Expected Yield: Approximately 42-50%.[4]
Visualizations
Reaction Pathway for the Nitration of Pyridine N-oxide
Caption: Main reaction pathway and potential side reactions in the nitration of pyridine N-oxide.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the nitration of pyridine N-oxide.
References
- 1. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
Technical Support Center: Troubleshooting Pyridine Synthesis Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up of pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up pyridine synthesis from lab to pilot or production scale?
A1: The most common challenges include:
-
Reaction Kinetics and Heat Management: Exothermic reactions can become difficult to control, leading to temperature gradients, side product formation, and potential thermal runaway.[1][2]
-
Catalyst Deactivation: Catalysts can lose activity and/or selectivity over time due to poisoning, coking, sintering, or other mechanisms.[3] This is a significant concern in industrial catalytic processes.[3]
-
Mass Transfer Limitations: Inadequate mixing in larger reactors can lead to localized concentration gradients, affecting reaction rates and selectivity.
-
Purification and Isolation: Separation of the desired pyridine product from unreacted starting materials, byproducts, and the catalyst can be more complex at a larger scale. Dihydropyridine intermediates can also be unstable, complicating purification.[4]
-
Raw Material Quality: Impurities in starting materials can have a more pronounced negative impact on yield and purity at a larger scale.
Q2: Which synthesis route is generally preferred for industrial-scale production of pyridine?
A2: The Chichibabin pyridine synthesis is a widely used industrial method.[5][6] This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[5][6] While it can suffer from low yields (often around 30%), the precursors are inexpensive, making it economically viable for large-scale production.[7] The reaction is typically carried out in the gas phase at high temperatures (350–500 °C) over a solid catalyst, such as modified alumina or silica.[5][6]
Q3: How does the choice of catalyst impact the scale-up of pyridine synthesis?
A3: The catalyst is a critical factor in the successful scale-up of pyridine synthesis. Key considerations include:
-
Activity and Selectivity: The catalyst should exhibit high activity towards the desired pyridine product and minimize the formation of byproducts.
-
Stability and Lifespan: A robust catalyst that resists deactivation is crucial for long-term, continuous operation. The time scales for catalyst deactivation can vary significantly.[3]
-
Regenerability: The ability to regenerate a deactivated catalyst is often more economical than replacing it.[8]
-
Mechanical Strength: In fixed-bed or fluidized-bed reactors, the catalyst must be able to withstand the physical stresses of the process without attrition.
Troubleshooting Guides
Issue 1: Low Yield
Q: My pyridine synthesis yield has significantly decreased after scaling up. What are the potential causes and how can I troubleshoot this?
A: A drop in yield upon scale-up is a common issue that can stem from several factors. A systematic approach is necessary to identify the root cause.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low yield in pyridine synthesis scale-up.
Detailed Troubleshooting Steps:
-
Verify Raw Material Purity and Stoichiometry:
-
Action: Analyze the purity of all starting materials (aldehydes, ketones, ammonia source) using appropriate analytical techniques (e.g., GC, NMR). Impurities can inhibit the reaction or lead to side reactions.
-
Action: Confirm the accurate measurement and stoichiometry of all reagents. Metering errors can be more significant at a larger scale.
-
-
Analyze Temperature Control and Heat Transfer:
-
Action: Monitor the temperature at multiple points within the reactor. Inadequate heat removal in exothermic reactions can create hot spots, leading to thermal degradation of reactants, intermediates, or products.[1]
-
Action: Compare the temperature profile of the scaled-up reaction to the lab-scale process. Deviations can indicate poor heat transfer.
-
Solution: Improve heat transfer by increasing the surface area-to-volume ratio (if possible), using a more efficient cooling system, or optimizing the agitation rate. For highly exothermic reactions, consider a continuous flow reactor for better temperature control.[1]
-
-
Evaluate Mixing Efficiency:
-
Action: Assess the mixing in the reactor. Poor mixing can lead to localized areas of high or low reactant concentration, impacting reaction rates and selectivity.
-
Solution: Adjust the agitator speed, or consider a different impeller design to improve mixing. For gas-phase reactions, ensure uniform flow distribution through the catalyst bed.
-
-
Assess Catalyst Activity:
-
Action: If using a catalyst, take a sample and test its activity in a small-scale reaction. A decrease in activity points to deactivation.
-
Solution: If the catalyst is deactivated, it may need to be regenerated or replaced. Investigate the cause of deactivation (e.g., poisoning by impurities in the feed, coking due to high temperatures).
-
-
Identify and Quantify Side Products:
-
Action: Analyze the crude reaction mixture to identify and quantify any new or increased levels of side products. This can provide clues about the underlying issue (e.g., specific impurities, temperature excursions).
-
Solution: Once the side products and their formation pathways are understood, adjust reaction conditions (temperature, pressure, stoichiometry) to minimize their formation.
-
Issue 2: Catalyst Deactivation
Q: The activity of my catalyst is decreasing rapidly during the continuous synthesis of pyridine. What are the common deactivation mechanisms and how can I mitigate them?
A: Catalyst deactivation is a critical issue in industrial pyridine synthesis. The primary mechanisms are poisoning, coking/fouling, and thermal degradation/sintering.
Catalyst Deactivation Mechanisms and Mitigation
| Deactivation Mechanism | Description | Common Causes in Pyridine Synthesis | Mitigation and Regeneration Strategies |
| Poisoning | Strong chemisorption of impurities on the active sites of the catalyst. | Sulfur or chlorine compounds in the feedstock. | Mitigation: Purify raw materials before they enter the reactor. Regeneration: May be irreversible. In some cases, a chemical wash or thermal treatment can remove the poison. |
| Coking/Fouling | Deposition of carbonaceous materials on the catalyst surface, blocking active sites and pores.[3] | High reaction temperatures, high hydrocarbon partial pressures, or the presence of coke precursors in the feed.[3] | Mitigation: Optimize reaction temperature and reactant ratios. Regeneration: Controlled oxidation (burn-off) of the coke with air or a mixture of air and an inert gas. |
| Sintering/Thermal Degradation | Loss of active surface area due to the agglomeration of catalyst particles or collapse of the support structure at high temperatures. | High reaction temperatures or temperature fluctuations. | Mitigation: Operate at the lowest effective temperature. Use a thermally stable catalyst support. Regeneration: Generally irreversible. |
Catalyst Regeneration Workflow
Caption: A decision-making workflow for addressing catalyst deactivation in pyridine synthesis.
Issue 3: Poor Selectivity and Side Product Formation
Q: I am observing a significant increase in side products in my scaled-up Hantzsch pyridine synthesis. How can I improve the selectivity?
A: The Hantzsch synthesis can produce various side products, and their formation is often exacerbated during scale-up.[9]
Common Side Products in Hantzsch Synthesis and Mitigation Strategies
| Side Product | Formation Pathway | Mitigation Strategies |
| 1,2-Dihydropyridine Isomer | Alternative cyclization pathway. | Optimize reaction temperature and catalyst. Some studies have shown that room temperature, solvent-free conditions can favor the 1,2-DHP isomer, so avoiding these conditions may be beneficial if the 1,4-DHP is desired.[10] |
| Over-oxidation or Decomposition Products | Harsh oxidation conditions during the aromatization of the dihydropyridine intermediate. | Use a milder oxidizing agent. Optimize the temperature and reaction time for the oxidation step. |
| Michael Adducts and other Intermediates | Incomplete reaction or side reactions of the enamine and α,β-unsaturated carbonyl intermediates. | Ensure efficient mixing and temperature control to promote the desired reaction pathway. Consider a one-pot, three-component reaction to minimize the accumulation of reactive intermediates.[10] |
Experimental Protocols
Protocol 1: Industrial Scale Purification of Crude Pyridine
This protocol is adapted from a patented method for purifying crude pyridine on an industrial scale.[11]
Objective: To purify crude pyridine (purity: 99.53%, imine content: 1000 ppm, aldehyde content: 2600 ppm) to a higher purity.
Materials:
-
Crude Pyridine
-
98% Sulfuric Acid
-
48% Aqueous Sodium Hydroxide Solution
-
Four-neck flask (2000 mL) equipped with an agitator, condenser, thermometer, and dropping funnel.
-
Distillation apparatus
Procedure:
-
Acid Treatment:
-
To the four-neck flask, add 1000 g of crude pyridine.
-
While stirring, slowly add 0.6 g of 98% sulfuric acid.
-
Maintain the temperature at 40°C and continue stirring for 1 hour.[11]
-
-
Alkali Treatment:
-
Slowly add 1.6 g of 48% aqueous sodium hydroxide solution to the mixture.
-
Continue stirring at 40°C for 4 hours.[11]
-
-
Distillation:
-
Set up the apparatus for simple distillation.
-
Carefully distill the mixture to obtain the purified pyridine.
-
Expected Outcome:
-
Yield of purified pyridine: ~986 g.
-
Purity of final product: 99.82% (water: 0%, imine content: 25 ppm, aldehyde content: 60 ppm).[11]
Data Presentation
Table 1: Effect of Catalyst Type and Temperature on Vapor-Phase Pyridine Synthesis
| Catalyst | Temperature (°C) | Ethanol Conversion (%) | Pyridine Selectivity (%) | 2-Picoline Selectivity (%) | 3-Picoline Selectivity (%) | 4-Picoline Selectivity (%) | Lutidines Selectivity (%) | "Heavy" Products Selectivity (%) |
| H-Beta | 300 | 40 | 44 | 9 | 22 | 15 | 6 | 4 |
| H-ZSM-5 | 300 | 30 | 42 | 1 | 37 | 5 | 7 | 8 |
| H-ZSM-12 | 300 | 24 | 21 | 4 | 40 | 8 | 19 | 8 |
Data adapted from a study on pyridine synthesis over zeolite catalysts.[12] This table illustrates how catalyst choice and reaction temperature can significantly impact product distribution in vapor-phase pyridine synthesis. For example, H-Beta shows the highest pyridine selectivity at 300°C, while H-ZSM-12 favors the formation of picolines and lutidines.[12]
References
- 1. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 2. orgsyn.org [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 6. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Substituted Pyridine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-substituted pyridine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-substituted pyridine isomers?
A1: The primary purification techniques for 2-substituted pyridine isomers include:
-
Fractional Distillation: Ideal for separating isomers with different boiling points.
-
Recrystallization: Effective for purifying solid isomers or their salts.
-
Chromatography (HPLC, Flash): Used for separating isomers with similar physical properties.
-
Acid-Base Extraction: A fundamental technique to separate basic pyridine derivatives from neutral or acidic impurities.
Q2: How do I choose the best purification method for my specific 2-substituted pyridine isomer?
A2: The choice of method depends on the physical properties of your isomers and the impurities present.
-
For isomers with a significant difference in boiling points (>20°C): Fractional distillation is often the most efficient method.
-
For solid isomers: Recrystallization is a powerful technique for achieving high purity.
-
For isomers with very similar boiling points or for analytical separation: High-Performance Liquid Chromatography (HPLC) is the preferred method.
-
To remove non-basic impurities: Acid-base extraction is a crucial first step.
Q3: Where can I find boiling point data for various 2-substituted pyridine isomers?
A3: The following table provides the boiling points for a selection of common 2-substituted pyridines to aid in the selection of distillation parameters.
| 2-Substituent | Boiling Point (°C) |
| -H (Pyridine) | 115 |
| -CH₃ (2-Picoline) | 128-129 |
| -CH₂CH₃ (2-Ethylpyridine) | 148-149 |
| -CH=CH₂ (2-Vinylpyridine) | 158 |
| -Cl | 170 |
| -Br | 192-193 |
| -CN | 224-226 |
| -COCH₃ (2-Acetylpyridine) | 188-190 |
| -NH₂ | 204-210 |
Q4: What are some common safety precautions to take when working with pyridine derivatives?
A4: Pyridine and its derivatives are often flammable, toxic, and have strong, unpleasant odors. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each specific compound before use.
Troubleshooting Guides
Fractional Distillation
Problem: My distillation is very slow, or the compound is not distilling over.
-
Possible Cause: Insufficient heating or heat loss from the distillation column.
-
Solution:
-
Ensure the heating mantle is set to a temperature approximately 20-30°C above the boiling point of the desired isomer.
-
Insulate the distillation column with glass wool or aluminum foil to prevent heat loss.[1]
-
Check that the condenser water is not flowing too quickly, as this can cause premature condensation.
-
Problem: I am getting poor separation between my isomers.
-
Possible Cause: The fractionating column is not efficient enough, or the distillation rate is too fast.
-
Solution:
-
Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings). A fractional distillation leads to a better separation than simple distillation because the packing provides "theoretical plates" on which the vapors can condense and re-evaporate multiple times.[2]
-
Slow down the distillation rate to allow for proper equilibrium between the liquid and vapor phases in the column. A slow and steady distillation rate is crucial for good separation.
-
Ensure the thermometer bulb is positioned correctly, just below the side arm of the distillation head, to accurately measure the temperature of the vapor that is distilling.
-
Experimental Protocol: Fractional Distillation of 2-Picoline
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.
-
Charging the Flask: Add the impure 2-picoline and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Heating: Begin heating the flask gently.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. Control the heating rate to maintain a slow and steady distillation.
-
Fraction Collection: Collect the fraction that distills over at the boiling point of 2-picoline (128-129°C). Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or NMR spectroscopy.
Recrystallization
Problem: My compound will not dissolve in the hot solvent.
-
Possible Cause: An inappropriate solvent has been chosen, or not enough solvent is being used.
-
Solution:
-
The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[3] Test the solubility of your compound in a variety of solvents to find a suitable one.
-
Gradually add more hot solvent until the compound dissolves. Be careful not to add too much, as this will reduce your yield.
-
Problem: My compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too quickly.
-
Solution:
-
Choose a solvent with a lower boiling point than the melting point of your compound.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of pure crystals.[4]
-
If "oiling out" persists, you can try a two-solvent recrystallization system.[5]
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, or crystallization has not been initiated.
-
Solution:
-
If too much solvent was added, boil off some of the solvent to concentrate the solution.
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a seed crystal of the pure compound to induce crystallization.[3]
-
Experimental Protocol: Recrystallization of 2-Chloropyridine Hydrochloride
-
Dissolution: Dissolve the impure 2-chloropyridine hydrochloride in a minimum amount of hot ethanol.
-
Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Crystals should begin to form.
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
High-Performance Liquid Chromatography (HPLC)
Problem: My peaks are tailing.
-
Possible Cause: Secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the silica-based column, or column overload.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase to compete with the pyridine for active sites on the stationary phase.
-
pH Adjustment: Adjust the pH of the mobile phase to suppress the ionization of the silanol groups (use a higher pH) or to ensure the pyridine is fully protonated (use a lower pH). The use of buffers in the mobile phase can help maintain a stable pH and reduce peak tailing.[6]
-
Column Choice: Use a column with end-capping or a base-deactivated stationary phase designed for the analysis of basic compounds.
-
Sample Concentration: Dilute the sample to avoid overloading the column.[6]
-
Problem: I am not getting good resolution between my isomers.
-
Possible Cause: The mobile phase composition or the stationary phase is not optimal for the separation.
-
Solution:
-
Optimize Mobile Phase: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution may be necessary to separate isomers with different polarities.
-
Change Stationary Phase: Try a different type of HPLC column. For pyridine isomers, columns that offer different selectivity, such as those with phenyl or cyano stationary phases, may provide better separation than a standard C18 column. Mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms can also be effective.[7]
-
Table: Recommended HPLC Conditions for 2-Substituted Pyridine Isomer Separation
| Column | Mobile Phase | Detection | Application |
| Amaze SC Mixed-Mode | 5% Acetonitrile with 0.1% Phosphoric Acid | UV 255 nm | Separation of pyridinecarboxylic acid isomers.[8] |
| Amaze HD | Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate | UV 275 nm | Separation of aminopyridine isomers.[9] |
| SHARC 1 | Acetonitrile/Methanol with Formic Acid and Ammonium Formate | UV 270 nm | Separation of aminopyridine isomers based on hydrogen bonding.[10] |
Acid-Base Extraction
Problem: An emulsion has formed between the aqueous and organic layers.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Solution:
-
Gentle Mixing: Gently swirl or invert the separatory funnel instead of shaking it vigorously.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break up the emulsion.
-
Filtration: Pass the mixture through a pad of glass wool or Celite to physically disrupt the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period to allow the layers to separate.
-
Problem: My pyridine compound is not extracting into the aqueous acidic layer.
-
Possible Cause: The aqueous acid is not strong enough or is not in a sufficient molar excess to protonate the pyridine.
-
Solution:
-
Use a Stronger Acid: Use a more concentrated acid solution (e.g., 1-2 M HCl).
-
Ensure Molar Excess: Calculate the moles of your pyridine derivative and ensure you are using a sufficient molar excess of acid to fully protonate it.
-
Multiple Extractions: Perform multiple extractions with the aqueous acid to ensure complete transfer of the pyridinium salt to the aqueous layer.
-
Experimental Protocol: Acid-Base Extraction to Purify 2-Bromopyridine
-
Dissolution: Dissolve the crude reaction mixture containing 2-bromopyridine in an organic solvent such as diethyl ether or dichloromethane.[8][11]
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M HCl. The 2-bromopyridine will be protonated and move into the aqueous layer as its hydrochloride salt. Repeat the extraction two more times.
-
Combine Aqueous Layers: Combine the acidic aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a strong base, such as 50% aqueous NaOH, until the solution is basic (pH > 10).[8][11] The 2-bromopyridine will deprotonate and separate as an oil.
-
Back Extraction: Extract the liberated 2-bromopyridine back into an organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified 2-bromopyridine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Purification [chem.rochester.edu]
- 3. Page loading... [wap.guidechem.com]
- 4. waters.com [waters.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. agilent.com [agilent.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chembam.com [chembam.com]
- 10. A Synthetic Method of 2-Bromopyridine - Chempedia - LookChem [lookchem.com]
- 11. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
Technical Support Center: Pyridine-Based Organometallic Compounds
This technical support center provides troubleshooting guides and answers to frequently asked questions regarding the stability of pyridine-based organometallic compounds. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
This section addresses general questions about the handling, storage, and common stability issues of pyridine-based organometallic compounds.
Q1: My pyridine-based compound is rapidly changing color (e.g., turning dark) and my NMR shows a complex mixture. What is the likely cause?
A: This is a classic sign of decomposition, most commonly due to sensitivity to air and/or moisture. Pyridine complexes, especially those with electron-rich or low-valent metals, can be highly reactive towards oxygen and water.[1][2] Oxidation of the metal center, the ligand itself (e.g., N-oxidation), or hydrolysis can lead to the formation of undesired byproducts and sample degradation.[3][4]
Solution: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[1][5] Ensure all solvents are rigorously dried and degassed before use.
Q2: What are the best practices for the long-term storage of pyridine-based organometallic compounds?
A: Proper storage is critical to maintain the integrity of your compounds.
-
Atmosphere: Store in a sealed vial or Schlenk flask under a dry, inert atmosphere (argon is preferred for long-term storage due to its higher density than nitrogen).
-
Temperature: Store at low temperatures, typically in a freezer (-20 °C to -80 °C), to slow down potential thermal degradation pathways.[6] Some highly unstable compounds may require cryogenic temperatures.
-
Light: Protect from light by storing vials in the dark or by wrapping them in aluminum foil, as many complexes are photosensitive.[3]
Q3: I observe that my compound is stable in the solid state but decomposes when dissolved in a solvent. Why does this happen?
A: Decomposition in solution is a common issue and can be attributed to several factors. The solvent can participate in degradation pathways, such as ligand substitution with solvent molecules.[7] For example, residual water in the solvent can act as a nucleophile. Furthermore, dissolved oxygen is a more accessible and reactive oxidant than atmospheric oxygen for a solid-state sample. The choice of solvent is crucial; ethereal solvents, while common, can degrade over time to form peroxides, which are highly reactive.
Q4: My reaction involving a pyridine-based catalyst has stopped prematurely. What are common catalyst deactivation pathways?
A: Catalyst deactivation can occur through several mechanisms. One identified pathway for pyridine(diimine) iron catalysts is the formation of an inactive "flyover-dimer" complex where two catalyst molecules react with each other.[8] Other possibilities include:
-
Ligand Dissociation: The pyridine ligand may dissociate from the metal center, leading to an inactive or less active catalytic species.[9][10]
-
Irreversible Oxidation: The metal center may be irreversibly oxidized by trace impurities (air, water, peroxides) to a higher, inactive oxidation state.
-
Substrate/Product Inhibition: The substrate or product may coordinate too strongly to the metal center, preventing further catalytic turnover.
Troubleshooting Guides
This section provides step-by-step guidance for specific experimental problems.
Issue 1: Inconsistent or Non-Reproducible NMR Spectra
Symptoms:
-
NMR peaks are broad or poorly resolved.
-
Spectra change over time when the sample is re-analyzed.
-
Unexpected peaks appear, suggesting impurities.[11]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Paramagnetism | If your metal center is paramagnetic, broad peaks are expected. Consider using specialized NMR techniques or EPR spectroscopy for characterization. |
| Dynamic Equilibrium | The compound may be undergoing a dynamic process, such as ligand exchange, on the NMR timescale.[7] Try acquiring spectra at different temperatures (VT-NMR) to either sharpen the signals (at low temperature) or coalesce them (at high temperature). |
| Sample Decomposition | The compound may be degrading in the NMR tube due to trace oxygen or water in the deuterated solvent. Use high-purity deuterated solvents, and consider using a J. Young NMR tube for a truly air-tight seal. Prepare the sample in a glovebox. |
| Solvent Impurities | Common impurities in deuterated solvents can be mistaken for product signals. For pyridine-d5, residual water is a common impurity.[11] Run a spectrum of the neat solvent to identify impurity peaks. |
A troubleshooting workflow for inconsistent NMR spectra is shown below.
Issue 2: Reaction Failure or Low Yield in Cross-Coupling
Symptoms:
-
Starting material is recovered unchanged.
-
The desired product is formed in very low yield, with significant side products.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Air/Moisture Sensitivity | Many organometallic intermediates, such as pyridyllithium or Grignard reagents, are extremely sensitive to air and moisture.[1][2] Ensure all glassware is oven- or flame-dried, all solvents are anhydrous, and the reaction is maintained under a positive pressure of inert gas. |
| Thermal Instability | Some intermediates are thermally sensitive and must be generated and used at low temperatures (e.g., -78 °C).[1][2] Carefully control the reaction temperature throughout the process. |
| Incorrect Stoichiometry | The activity of organometallic reagents (e.g., n-BuLi) can decrease over time due to degradation.[6] Titrate the reagent before use to determine its exact molarity and ensure correct stoichiometry. |
| Ligand Dissociation | The pyridine ligand may be too labile and dissociate from the catalytic center. Consider using a bidentate or pincer ligand (e.g., 2,2'-bipyridine) to increase the stability of the metal complex through the chelate effect.[12] |
Quantitative Stability Data
The thermal stability of organometallic compounds can be highly variable. The following table provides a general overview of trends and specific data points where available. Thermal stability often decreases for heavier elements within the same group in the s- and p-blocks.[13]
| Compound Type | Metal | Decomposition Temperature (Td) | Conditions / Notes | Reference |
| Pyridine Esters | - | 98.6 – 304.4 °C | Thermogravimetric Analysis (TGA) | [14] |
| Alkyllithium Reagents | Li | Slow at 0 °C (~0.02% loss/day) | Thermal degradation via β-hydride elimination | [6] |
| Tetramethyllead | Pb | Decomposes rapidly at 500 °C | Comparison with Si(CH3)4 which is stable | [13] |
| [Hg(Pyridine)4(NO3)2]·2Py | Hg | Dissociates Py gas from 293-369 K | Thermodynamic parameters calculated | [15] |
Experimental Protocols
Protocol 1: General Handling of Air-Sensitive Pyridine-Based Compounds using a Schlenk Line
This protocol outlines the basic steps for safely manipulating air-sensitive compounds.
1. Glassware Preparation:
-
Ensure all glassware (flasks, syringes, cannulas) is free of adsorbed moisture by oven-drying at >125 °C overnight.[5]
-
Assemble the hot glassware and allow it to cool under a stream of dry, inert gas (nitrogen or argon).
2. Inert Atmosphere Purge:
-
Connect the reaction flask (e.g., a Schlenk flask) to the dual-manifold Schlenk line.
-
Perform at least three vacuum/inert gas backfill cycles to remove the atmospheric air from the vessel.
3. Solvent Transfer:
-
Use anhydrous solvents packaged under an inert atmosphere (e.g., in Sure/Seal™ bottles).[5]
-
Transfer the solvent to the reaction flask via a gas-tight syringe or a double-tipped needle (cannula). To do this, create a positive pressure of inert gas in the solvent bottle and use this pressure to push the liquid through the cannula into the reaction flask, which is vented to a bubbler.
4. Reagent Addition:
-
Solids: Add solid reagents in a glovebox or via a solids addition tube under a positive flow of inert gas.
-
Liquids: Add liquid reagents via a gas-tight syringe. First, draw inert gas into the syringe, insert it into the liquid, and then slowly draw the desired volume, ensuring the inert gas blanket is maintained.
The workflow for this protocol is visualized below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. catsci.com [catsci.com]
- 7. youtube.com [youtube.com]
- 8. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Controlling ligand substitution reactions of organometallic complexes: Tuning cancer cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 13. Organometallic compound - Stability, Reactivity, Bonding | Britannica [britannica.com]
- 14. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Pyridine-Based Catalysts in Modern Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision that significantly impacts the efficiency, selectivity, and overall success of a chemical transformation. This guide provides a comparative study of pyridine-based catalysts, evaluating their performance against common alternatives in key organic reactions. The information is supported by experimental data, detailed protocols, and visualizations to aid in catalyst selection and reaction optimization.
Pyridine and its derivatives have long been recognized for their versatile applications in catalysis. Their unique electronic and steric properties, arising from the nitrogen atom in the aromatic ring, allow them to act as effective ligands, nucleophilic catalysts, and non-innocent ligands in a wide array of transformations. This guide will delve into a comparative analysis of their performance in asymmetric catalysis, cross-coupling reactions, and acylation reactions, offering a clear perspective on their strengths and weaknesses relative to other catalyst systems.
Asymmetric Catalysis: A Comparative Look at PyBox and BOX Ligands
In the realm of asymmetric catalysis, where the synthesis of a specific enantiomer is paramount, pyridine-containing ligands, particularly Pyridine-bis(oxazoline) (PyBox) ligands, have emerged as powerful tools.[1][2] These C2-symmetric, tridentate "pincer-type" ligands coordinate with a variety of metals to create a chiral environment that effectively controls the stereochemical outcome of a reaction.[2] A direct comparison with the closely related bis(oxazoline) (BOX) ligands reveals key differences that influence their catalytic efficacy.
One notable advantage of PyBox ligands is their larger binding site and increased rigidity compared to BOX ligands. This allows them to effectively complex with a broader range of metals, including lanthanides, which are often unsuccessful with BOX ligands.[1] This expanded coordination capability opens up new avenues for catalytic applications.
Table 1: Performance Comparison of PyBox and BOX Ligands in Asymmetric Diels-Alder Reaction
| Catalyst System | Dienophile | Diene | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| PyBox-La(OTf)₃ | 2-Acryloylpyridine | Cyclopentadiene | CH₂Cl₂ | -78 | 95 | 88:12 | 92:8 |
| BOX-Cu(OTf)₂ | N-Crotonyloxazolidinone | Cyclopentadiene | CH₂Cl₂ | -78 | 92 | 95:5 | 98:2 |
Note: The data presented is a representative example and may vary based on specific substrates and reaction conditions.
Experimental Protocol: Asymmetric Diels-Alder Reaction with PyBox-La(OTf)₃
To a solution of (R)-iPr-PyBox (0.12 mmol) in anhydrous CH₂Cl₂ (2.0 mL) at room temperature under an argon atmosphere is added La(OTf)₃ (0.10 mmol). The mixture is stirred for 30 minutes, then cooled to -78 °C. A solution of 2-acryloylpyridine (1.0 mmol) in CH₂Cl₂ (1.0 mL) is added dropwise, followed by the addition of cyclopentadiene (3.0 mmol). The reaction is stirred at -78 °C for 12 hours. The reaction is then quenched with saturated aqueous NaHCO₃ solution and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.
Catalytic Cycle for Asymmetric Diels-Alder Reaction
Caption: Catalytic cycle for the PyBox-La(OTf)₃ catalyzed asymmetric Diels-Alder reaction.
Cross-Coupling Reactions: Pyridine-Based vs. Phosphine-Based Ligands
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is crucial for the success of these transformations, with phosphine-based ligands being the traditional workhorses. However, pyridine-based ligands have gained traction as viable alternatives, offering distinct advantages in certain contexts.
A comparative analysis of pyridine- and phosphine-based ligands in the Suzuki-Miyaura coupling of heteroaryl halides reveals that the optimal ligand is often substrate-dependent. While bulky, electron-rich phosphine ligands can be highly effective, they can also be susceptible to inhibition by nitrogen-containing substrates like aminopyridines.[3] In such cases, pyridine-based ligands can offer superior performance.
Table 2: Comparison of Ligands in the Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield (%) |
| 2-(Dicyclohexylphosphino)biphenyl | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 85 |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | PdCl₂(dppf) | K₂CO₃ | Dioxane | 100 | 78 |
| Pyridine-based NNN-pincer ligand | Pd(OAc)₂ | K₂CO₃ | H₂O/Toluene | 85 | 92 |
Note: This data is compiled from various sources and is intended for comparative purposes. Actual results may vary.
Experimental Protocol: Suzuki-Miyaura Coupling with a Palladium-Pyridine Catalyst
To a mixture of 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a 1:1 mixture of toluene and water (4 mL) is added the palladium-pyridine pincer complex (0.01 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at 85 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Acylation Reactions: The Enduring Utility of DMAP
4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for a wide range of acylation reactions.[2][4] Its superior catalytic activity compared to pyridine and other non-pyridine bases like triethylamine (TEA) stems from the electron-donating dimethylamino group, which enhances the nucleophilicity of the pyridine nitrogen.[4]
The mechanism of DMAP-catalyzed acylation proceeds through a nucleophilic pathway where DMAP attacks the acylating agent to form a highly reactive N-acylpyridinium salt.[2][4] This intermediate is then readily attacked by the alcohol, leading to the acylated product and regeneration of the DMAP catalyst. In contrast, weaker bases like TEA primarily act as proton scavengers.
Table 3: Comparative Study of Catalysts in the Acylation of a Hindered Alcohol
| Catalyst | Acylating Agent | Substrate | Solvent | Time (h) | Yield (%) |
| DMAP (0.1 eq) | Acetic Anhydride | tert-Butanol | CH₂Cl₂ | 24 | 95 |
| Pyridine (1.0 eq) | Acetic Anhydride | tert-Butanol | CH₂Cl₂ | 24 | <10 |
| Triethylamine (1.0 eq) | Acetic Anhydride | tert-Butanol | CH₂Cl₂ | 24 | <5 |
| Imidazole (0.1 eq) | Acetic Anhydride | tert-Butanol | CH₂Cl₂ | 24 | 65 |
Note: This data illustrates the general trend in reactivity and is not from a single comparative experiment.
Experimental Protocol: DMAP-Catalyzed Acylation of tert-Butanol
To a solution of tert-butanol (1.0 mmol) and DMAP (0.1 mmol) in anhydrous CH₂Cl₂ (5 mL) under a nitrogen atmosphere is added acetic anhydride (1.2 mmol) dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is then quenched with water and extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous NaHCO₃, water, and brine, then dried over Na₂SO₄, filtered, and concentrated to give the desired ester.
Mechanism of DMAP-Catalyzed Acylation
Caption: Nucleophilic catalysis pathway for DMAP-mediated acylation.
Conclusion
Pyridine-based catalysts offer a compelling set of advantages in various domains of organic synthesis. From the stereocontrol imparted by PyBox ligands in asymmetric catalysis to the robust performance of pincer ligands in cross-coupling and the exceptional nucleophilicity of DMAP in acylations, these catalysts provide chemists with a powerful and versatile toolkit. While no single catalyst is universally superior, this comparative guide highlights the specific contexts in which pyridine-based systems excel and provides the necessary data and protocols to inform rational catalyst selection for the synthesis of complex molecules in research and development.
References
- 1. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]
- 2. cambridgenetwork.co.uk [cambridgenetwork.co.uk]
- 3. Copper-catalyzed carboxylation reactions using carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Copper-Catalyzed C4-selective Carboxylation of Pyridines with CO2 via Pyridylphosphonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The 2-substituted pyridine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. The ability to efficiently and selectively introduce substituents at the 2-position of the pyridine ring is therefore of paramount importance in drug discovery and development. This guide provides an objective comparison of the most prevalent and effective methods for synthesizing 2-substituted pyridines, supported by experimental data to aid researchers in selecting the optimal strategy for their specific needs.
Key Synthetic Strategies at a Glance
Four principal methodologies dominate the landscape of 2-substituted pyridine synthesis:
-
Suzuki-Miyaura Cross-Coupling: A robust and versatile method for forming carbon-carbon bonds between a 2-halopyridine or its derivatives and a boronic acid or ester.
-
Negishi Cross-Coupling: A powerful alternative that utilizes organozinc reagents, often exhibiting high reactivity and excellent functional group tolerance.
-
Direct C-H Activation/Functionalization: A modern and atom-economical approach that forges a new bond directly at the C2-H position of the pyridine ring, avoiding the need for pre-functionalization.
-
Functionalization of Pyridine N-Oxides: A classical yet effective strategy that activates the pyridine ring towards nucleophilic attack at the 2-position, particularly with Grignard reagents.
The choice of method is often dictated by factors such as the availability of starting materials, desired functional group tolerance, scalability, and the specific substituent to be introduced.
Comparative Performance Data
The following tables summarize the quantitative performance of these key methods across a range of substrates, providing a basis for objective comparison.
Table 1: Synthesis of 2-Arylpyridines
| Method | Electrophile | Nucleophile | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [1][2] |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 78 | [3] | |
| Negishi | 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 65 | 4 | 96 | [4][5] |
| 2-Chloropyridine | 4-Tolylzinc chloride | Ni(acac)₂ / dppe | - | THF | 25 | 24 | 75 | [4] | |
| C-H Activation | Pyridine | Bromobenzene | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | Toluene | 110 | 16 | 91 | [6] |
| Pyridine | 4-Bromoanisole | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 130 | 24 | 85 | [7] | |
| Pyridine N-Oxide | Pyridine N-oxide | Phenylmagnesium bromide | - | - | THF | 25 | 1 | 82 | [8][9] |
Table 2: Synthesis of 2-Alkylpyridines
| Method | Electrophile/Substrate | Nucleophile/Reagent | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Negishi | 2-Bromopyridine | Ethylzinc bromide | Pd(dppf)Cl₂ | - | THF | 25 | 12 | 88 | [10] |
| C-H Activation | Pyridine | 1-Octene | [Cp*RhCl₂]₂ | K₂CO₃ | DCE | 120 | 24 | 75 | [7] |
| Pyridine N-Oxide | Pyridine N-oxide | Ethylmagnesium bromide | - | - | THF | 25 | 1 | 78 | [8][9] |
Experimental Protocols
Detailed methodologies for key transformations are provided below to facilitate replication and adaptation.
General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine
A mixture of the 2-halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) is prepared in a suitable solvent system (e.g., toluene/water 4:1). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-110 °C) for a designated time (usually 12-24 hours). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[1][2]
General Procedure for Negishi Coupling of a 2-Halopyridine
To a solution of the 2-halopyridine (1.0 equiv) and the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) in an anhydrous solvent (e.g., THF) under an inert atmosphere, a solution of the organozinc reagent (1.1 equiv) in the same solvent is added dropwise at room temperature. The reaction mixture is then stirred at room temperature or heated to reflux for a specified period (typically 2-24 hours) until completion as monitored by TLC or GC-MS. The reaction is then cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography to afford the desired 2-substituted pyridine.[4][5]
General Procedure for Palladium-Catalyzed Direct C-H Arylation of Pyridine
In a sealed tube, pyridine (1.0 equiv), the aryl halide (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), a phosphine ligand (e.g., P(t-Bu)₃, 0.1 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) are combined in an anhydrous, degassed solvent (e.g., toluene or DMA). The tube is sealed, and the mixture is heated at a high temperature (typically 110-150 °C) for 16-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by flash chromatography on silica gel to yield the 2-arylpyridine.[6][7]
General Procedure for Alkylation of Pyridine N-Oxide using a Grignard Reagent
To a solution of pyridine N-oxide (1.0 equiv) in anhydrous THF under an inert atmosphere at 0 °C, the Grignard reagent (1.2 equiv) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 1-4 hours. The reaction is carefully quenched with saturated aqueous ammonium chloride solution. The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to give the 2-alkyl-1,2-dihydropyridin-1-ol, which can be subsequently treated with a dehydrating agent (e.g., acetic anhydride or trifluoroacetic anhydride) to afford the 2-alkylpyridine.[8][9]
Visualizing Synthetic Strategies and a Drug Discovery Workflow
To better illustrate the relationships between these synthetic methods and their application in a drug discovery context, the following diagrams are provided.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 8. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]
- 9. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Pyridine and Pyridine N-oxide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic compounds is paramount for efficient synthesis design. This guide provides an objective comparison of the chemical reactivity of pyridine and its corresponding N-oxide. The inclusion of quantitative data, detailed experimental protocols, and mechanistic diagrams aims to facilitate informed decisions in synthetic planning.
Executive Summary
Pyridine N-oxide generally exhibits enhanced reactivity towards both electrophilic and nucleophilic substitution reactions compared to pyridine. The N-oxide functional group fundamentally alters the electronic properties of the pyridine ring. The oxygen atom can donate electron density into the ring via resonance, activating it towards electrophilic attack, particularly at the 4-position. Conversely, the inductive electron-withdrawing effect of the N-oxide group, coupled with its ability to stabilize anionic intermediates, facilitates nucleophilic attack at the 2- and 4-positions. This dual reactivity makes pyridine N-oxide a versatile intermediate in the synthesis of substituted pyridines, as the N-oxide can be readily removed by deoxygenation.
Electrophilic Aromatic Substitution
Pyridine is highly resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. Reactions, when they do occur, typically require harsh conditions and proceed at the 3-position. In contrast, pyridine N-oxide is readily susceptible to electrophilic attack, primarily at the 4-position.
Nitration
The nitration of pyridine is notoriously difficult, requiring high temperatures and strongly acidic conditions, resulting in low yields of 3-nitropyridine.[1] Pyridine N-oxide, however, undergoes nitration with relative ease to produce 4-nitropyridine N-oxide in good yield.
Table 1: Comparison of Nitration Reactivity
| Feature | Pyridine | Pyridine N-oxide |
| Product | 3-Nitropyridine | 4-Nitropyridine N-oxide |
| Typical Conditions | KNO₃ in fuming H₂SO₄, 330 °C | Fuming HNO₃ and concentrated H₂SO₄, 125-130 °C |
| Yield | 6%[1] | 42% |
Experimental Protocols: Nitration
Nitration of Pyridine:
-
Reagents: Potassium nitrate (KNO₃), fuming sulfuric acid (H₂SO₄).
-
Procedure: Pyridine is heated with potassium nitrate in fuming sulfuric acid at 330 °C. The reaction mixture is then worked up to isolate the 3-nitropyridine.[1]
Nitration of Pyridine N-oxide:
-
Reagents: Fuming nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄), pyridine N-oxide, sodium carbonate.
-
Procedure:
-
Prepare the nitrating acid by slowly adding 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ in an ice bath.
-
In a separate flask, heat 9.51 g of pyridine N-oxide to 60 °C.
-
Add the nitrating acid dropwise to the molten pyridine N-oxide.
-
Heat the reaction mixture to 125-130 °C for 3 hours.
-
After cooling, pour the mixture onto 150 g of crushed ice.
-
Neutralize with a saturated sodium carbonate solution to a pH of 7-8 to precipitate the product.
-
Filter the crude product and recrystallize from acetone.
-
Halogenation
Direct halogenation of pyridine requires high temperatures and often results in a mixture of products.[2] In contrast, pyridine N-oxide can be halogenated under milder conditions with high regioselectivity, typically at the 2- and 4-positions. The halogenated pyridine N-oxide can then be deoxygenated to yield the corresponding halopyridine.
Table 2: Comparison of Halogenation Reactivity
| Feature | Pyridine | Pyridine N-oxide |
| Products | Mixture of 3-halopyridines and polyhalogenated pyridines | 2-Halopyridines and 4-halopyridines |
| Typical Conditions | Elemental halogen, strong Brønsted or Lewis acids, elevated temperatures[2] | Oxalyl chloride/bromide, triethylamine, mild conditions |
| Yield | Generally low to moderate, with mixtures | High yields of specific isomers |
Experimental Protocols: Halogenation
Halogenation of Pyridine (General):
-
Reagents: Elemental halogen (e.g., Br₂), oleum or a Lewis acid (e.g., AlCl₃).
-
Procedure: Pyridine is treated with the halogen in the presence of a strong acid or Lewis acid at elevated temperatures. For example, 3-bromopyridine can be obtained in good yield by reacting pyridine with bromine in oleum.[3]
Regioselective Halogenation of Pyridine N-oxide to 2-Halopyridines:
-
Reagents: Pyridine N-oxide, oxalyl chloride or oxalyl bromide, triethylamine.
-
Procedure: This method provides a practical route to various 2-halo-substituted pyridines under mild conditions with high efficiency and regioselectivity.
Sulfonation
Pyridine is extremely resistant to sulfonation, requiring very high temperatures and the presence of a mercury catalyst to obtain the 3-sulfonic acid in low yields.[3] Pyridine N-oxide, on the other hand, can be sulfonated under more manageable conditions to yield pyridine-3-sulfonic acid N-oxide as the major product, along with minor amounts of the 2- and 4-isomers.[4][5]
Table 3: Comparison of Sulfonation Reactivity
| Feature | Pyridine | Pyridine N-oxide |
| Product | Pyridine-3-sulfonic acid | Pyridine-3-sulfonic acid N-oxide (major) |
| Typical Conditions | Fuming H₂SO₄, HgSO₄ catalyst, 320 °C | Fuming H₂SO₄, HgSO₄ catalyst, 220-240 °C |
| Yield | Very low[3] | Not specified, but proceeds more readily |
Experimental Protocols: Sulfonation
Sulfonation of Pyridine:
-
Reagents: Concentrated sulfuric acid or oleum, mercuric sulfate (HgSO₄).
-
Procedure: Pyridine is heated with fuming sulfuric acid in the presence of a catalytic amount of mercuric sulfate at 320 °C for an extended period.[3]
Sulfonation of Pyridine N-oxide:
-
Reagents: Fuming sulfuric acid (20%), pyridine N-oxide, mercuric sulfate (HgSO₄).
-
Procedure: A mixture of 2 g of pyridine N-oxide and 0.2 g of mercuric sulfate is heated in 20 g of fuming sulfuric acid at 220-240 °C for 22 hours. The reaction mixture is then poured into water and neutralized to isolate the product.[4]
Nucleophilic Substitution
Pyridine undergoes nucleophilic substitution, most notably the Chichibabin reaction, at the 2- and 4-positions. The electron-deficient nature of the ring facilitates attack by strong nucleophiles. Pyridine N-oxide also undergoes nucleophilic substitution at the 2- and 4-positions, often with greater facility due to the activation provided by the N-oxide group.
Chichibabin Amination
The Chichibabin reaction involves the amination of pyridine with sodium amide to produce 2-aminopyridine.[6] This reaction is a classic example of nucleophilic substitution on the pyridine ring. While information on a direct Chichibabin-type reaction with pyridine N-oxide is less common, the N-oxide can be converted to 2-aminopyridine through other multi-step procedures. A modern variation of the Chichibabin reaction on pyridine uses a sodium hydride-iodide composite.
Table 4: Comparison of Amination Reactivity
| Feature | Pyridine | Pyridine N-oxide |
| Reaction | Chichibabin Amination | Nucleophilic substitution with various nucleophiles |
| Product | 2-Aminopyridine | 2-Substituted Pyridines |
| Typical Conditions | NaNH₂ in toluene or NaH/LiI with an amine at 85 °C | Various, often involving activation of the N-oxide |
| Yield | Up to 93% (with NaH/LiI) | High yields for various nucleophiles |
Experimental Protocols: Amination
Chichibabin Amination of Pyridine (NaH-Iodide Method):
-
Reagents: Pyridine, sodium hydride (NaH), lithium iodide (LiI), n-butylamine, THF.
-
Procedure: To a sealed tube containing pyridine (0.492 mmol), NaH (1.54 mmol), and LiI (1.02 mmol) in THF (500 µL), add n-butylamine (1.00 mmol) at room temperature under a nitrogen atmosphere. Seal the tube and stir the reaction mixture at 85 °C for 7 hours. Quench with ice-cold water and extract the product with dichloromethane.
Oxidation and Reduction
The nitrogen atom in pyridine can be oxidized to the N-oxide, a transformation that is central to modifying the ring's reactivity. Both pyridine and pyridine N-oxide can be reduced to piperidine, although the conditions may vary.
Oxidation of Pyridine to Pyridine N-oxide
This is a key transformation that allows access to the enhanced reactivity of the N-oxide.
Table 5: Oxidation of Pyridine
| Feature | Pyridine |
| Product | Pyridine N-oxide |
| Typical Oxidants | Peracetic acid, m-CPBA, hydrogen peroxide in acetic acid |
| Yield | High |
Experimental Protocol: Oxidation of Pyridine
-
Reagents: Pyridine, 40% peracetic acid.
-
Procedure: To 110 g of pyridine, add 250 mL of 40% peracetic acid at a rate that maintains the temperature at 85 °C. After the addition, stir the mixture until the temperature drops to 40 °C. The product can be isolated as the hydrochloride salt or as the free base by distillation under reduced pressure.[7]
Reduction to Piperidine
Both pyridine and pyridine N-oxide can be fully reduced to piperidine. Catalytic hydrogenation is a common method for both substrates.
Table 6: Comparison of Reduction to Piperidine
| Feature | Pyridine | Pyridine N-oxide |
| Product | Piperidine | Piperidine |
| Typical Conditions | Catalytic hydrogenation (e.g., PtO₂, Rh₂O₃, Raney Ni) under H₂ pressure | Catalytic hydrogenation (e.g., Pd/C) with a hydrogen source (e.g., H₂, ammonium formate) |
| Yield | High | High |
Experimental Protocols: Reduction
Catalytic Hydrogenation of Pyridine:
-
Reagents: Pyridine, Platinum(IV) oxide (PtO₂), glacial acetic acid, hydrogen gas.
-
Procedure: The substituted pyridine is dissolved in glacial acetic acid, and PtO₂ is added as a catalyst. The mixture is then subjected to hydrogen gas at 50 to 70 bar pressure at room temperature until the reaction is complete.[8][9]
Birch Reduction of Pyridine:
-
Reagents: Pyridine, sodium or lithium, liquid ammonia, alcohol.
-
Procedure: Pyridine is dissolved in liquid ammonia at low temperature (-33 to -80 °C), and sodium or lithium metal is added, followed by an alcohol. This results in the formation of dihydropyridines.[10][11]
Conclusion
The conversion of pyridine to its N-oxide is a powerful strategy for activating the pyridine ring towards a broader range of chemical transformations. Pyridine N-oxide demonstrates significantly enhanced reactivity in electrophilic substitutions, allowing for the introduction of substituents at the 4-position under milder conditions than those required for the parent heterocycle. Furthermore, it exhibits facile nucleophilic substitution at the 2- and 4-positions. The ability to readily deoxygenate the N-oxide back to the substituted pyridine underscores its utility as a versatile synthetic intermediate. This comparative guide highlights these key differences in reactivity, providing researchers with the necessary information to strategically employ either pyridine or pyridine N-oxide in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Spectroscopic Data of 2-Substituted Pyridine Standards
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data for Key 2-Substituted Pyridine Standards
This guide provides a comprehensive comparison of spectroscopic data for a selection of common 2-substituted pyridine standards. The data presented is essential for the identification, characterization, and quality control of these important chemical building blocks in research and drug development.
Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for various 2-substituted pyridine standards, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
¹H NMR and ¹³C NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in parts per million (ppm) are indicative of the chemical environment of the nuclei.
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Chloropyridine | CDCl₃ | 8.39 (ddd, J=4.8, 2.0, 0.7 Hz, 1H), 7.64 (td, J=7.8, 2.0 Hz, 1H), 7.23 (d, J=7.8 Hz, 1H), 7.16 (ddd, J=7.8, 4.8, 0.7 Hz, 1H) | 152.0, 149.8, 139.2, 123.0, 122.6 |
| 2-Bromopyridine | CDCl₃ | 8.36 (ddd, J=4.8, 2.1, 0.8 Hz, 1H), 7.56 (td, J=7.8, 2.1 Hz, 1H), 7.49 (d, J=7.8 Hz, 1H), 7.26 (ddd, J=7.8, 4.8, 0.8 Hz, 1H) | 150.3, 142.4, 138.6, 128.4, 122.8 |
| 2-Aminopyridine | CDCl₃ | 8.10 (d, J=4.9 Hz, 1H), 7.42 (t, J=7.8 Hz, 1H), 6.62 (d, J=8.4 Hz, 1H), 6.55 (dd, J=7.8, 4.9 Hz, 1H), 4.45 (br s, 2H) | 158.4, 148.5, 137.9, 113.8, 108.9 |
| 2-Methylpyridine | CDCl₃ | 8.51 (d, J=4.9 Hz, 1H), 7.58 (td, J=7.7, 1.8 Hz, 1H), 7.12-7.07 (m, 2H), 2.53 (s, 3H) | 159.4, 149.2, 136.5, 121.8, 121.3, 24.6 |
| 2-Cyanopyridine | CDCl₃ | 8.74 (d, J=4.9 Hz, 1H), 7.88 (td, J=7.8, 1.7 Hz, 1H), 7.75 (d, J=7.8 Hz, 1H), 7.58 (ddd, J=7.8, 4.9, 0.9 Hz, 1H) | 151.0, 137.0, 133.3, 128.2, 126.8, 117.0 |
| 2-Acetylpyridine | CDCl₃ | 8.68 (d, J=4.8 Hz, 1H), 8.02 (d, J=7.9 Hz, 1H), 7.82 (td, J=7.7, 1.7 Hz, 1H), 7.45 (ddd, J=7.7, 4.8, 1.2 Hz, 1H), 2.72 (s, 3H) | 200.2, 153.5, 148.9, 136.8, 127.1, 121.8, 26.0 |
| 2-Hydroxypyridine | DMSO-d₆ | 11.75 (br s, 1H), 7.41 (dd, J=6.7, 2.0 Hz, 1H), 7.30 (td, J=8.4, 2.0 Hz, 1H), 6.33 (d, J=8.4 Hz, 1H), 6.18 (dd, J=8.4, 6.7 Hz, 1H) | 163.2, 140.9, 138.8, 118.5, 105.5 |
| 2-Ethylpyridine | CDCl₃ | 8.52 (d, J=4.9 Hz, 1H), 7.59 (td, J=7.7, 1.8 Hz, 1H), 7.15-7.08 (m, 2H), 2.83 (q, J=7.6 Hz, 2H), 1.32 (t, J=7.6 Hz, 3H) | 162.0, 149.1, 136.3, 122.6, 121.0, 31.5, 14.1 |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, providing information about its functional groups. The table below lists characteristic absorption bands (in cm⁻¹).
| Compound | State/Method | Key IR Absorption Bands (cm⁻¹) |
| 2-Chloropyridine | Neat | 3060 (C-H aromatic), 1575, 1560, 1455, 1420 (C=C, C=N ring stretching), 1145 (C-Cl stretch) |
| 2-Bromopyridine | Neat | 3055 (C-H aromatic), 1570, 1555, 1450, 1415 (C=C, C=N ring stretching), 1130 (C-Br stretch) |
| 2-Aminopyridine | KBr Pellet | 3440, 3300 (N-H stretch), 3050 (C-H aromatic), 1620 (N-H bend), 1590, 1560, 1480, 1440 (C=C, C=N ring stretching) |
| 2-Methylpyridine | Neat | 3050, 2970 (C-H aromatic/aliphatic), 1590, 1570, 1475, 1430 (C=C, C=N ring stretching) |
| 2-Cyanopyridine | KBr Pellet | 3060 (C-H aromatic), 2230 (C≡N stretch), 1580, 1565, 1470, 1435 (C=C, C=N ring stretching) |
| 2-Acetylpyridine | Neat | 3060 (C-H aromatic), 1700 (C=O stretch), 1585, 1565, 1465, 1430 (C=C, C=N ring stretching) |
| 2-Hydroxypyridine | KBr Pellet | 3400-2500 (O-H, N-H broad), 1650 (C=O stretch), 1600, 1540 (C=C, C=N ring stretching) |
| 2-Ethylpyridine | Neat | 3055, 2970, 2930, 2870 (C-H aromatic/aliphatic), 1590, 1570, 1475, 1435 (C=C, C=N ring stretching) |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and fragmentation patterns.
| Compound | Ionization Mode | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| 2-Chloropyridine | EI | 113/115 | 78, 51 |
| 2-Bromopyridine | EI | 157/159 | 78, 51 |
| 2-Aminopyridine | EI | 94 | 67, 40 |
| 2-Methylpyridine | EI | 93 | 92, 66, 65 |
| 2-Cyanopyridine | EI | 104 | 77, 51 |
| 2-Acetylpyridine | EI | 121 | 106, 78, 51 |
| 2-Hydroxypyridine | EI | 95 | 67, 40 |
| 2-Ethylpyridine | EI | 107 | 92, 78, 65 |
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within the molecule.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 2-Chloropyridine [1] | Not Specified | ~265 | Not Specified |
| 2-Bromopyridine [2] | Not Specified | ~265 | Not Specified |
| 2-Aminopyridine [3] | Ethanol | 235, 299 | ~8,000, ~4,000 |
| 2-Methylpyridine [4] | Aqueous | 263 | Not Specified |
| 2-Cyanopyridine [5] | Cyclohexane | 265, 278 (shoulder) | 2,750, 339 |
| 2-Acetylpyridine [6] | Cyclohexane | 227 | 7,500 |
| 2-Hydroxypyridine [7] | Not Specified | ~225, ~295 | Not Specified |
| 2-Ethylpyridine | Not Specified | Data not readily available | Not Specified |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-20 mg of the 2-substituted pyridine standard into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with the analyte's signals.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid 2-substituted pyridine standard onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin liquid film.
-
-
Sample Preparation (KBr Pellet for Solids):
-
Grind a small amount (1-2 mg) of the solid 2-substituted pyridine standard with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the prepared sample (salt plates or KBr pellet) in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For volatile compounds, a gas chromatography (GC) inlet is commonly used. The sample is injected into the GC, which separates the components before they enter the mass spectrometer.
-
For less volatile or thermally labile compounds, direct infusion or liquid chromatography (LC) introduction may be used.
-
-
Ionization:
-
Electron Ionization (EI) is a common technique for volatile compounds, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.
-
-
Data Acquisition:
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the 2-substituted pyridine standard in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane, water). The concentration should be adjusted to yield an absorbance reading in the optimal range of the instrument (typically 0.1 to 1.0).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Select the desired wavelength range for scanning.
-
-
Data Acquisition:
-
Fill a cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
The wavelength of maximum absorbance (λmax) is a key characteristic of the compound.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of chemical standards.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of chemical standards.
References
- 1. Pyridine, 2-chloro- [webbook.nist.gov]
- 2. Pyridine, 2-bromo- [webbook.nist.gov]
- 3. 2-Aminopyridine [webbook.nist.gov]
- 4. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PhotochemCAD | 2-Acetylpyridine [photochemcad.com]
- 7. 2(1H)-Pyridinone [webbook.nist.gov]
A Comparative Guide to Assessing the Purity of Synthesized 2-Aminopyridine
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2-aminopyridine, a key building block in the pharmaceutical industry. We will delve into the experimental protocols and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).
Understanding Potential Impurities
The purity assessment of 2-aminopyridine is contingent on identifying and quantifying potential impurities that may arise during its synthesis. The Chichibabin reaction, a common method for synthesizing 2-aminopyridine from pyridine and sodium amide, can introduce several byproducts. Key potential impurities include:
-
Unreacted Pyridine: The starting material for the synthesis.
-
4-Aminopyridine: An isomer formed as a minor product during the Chichibabin reaction.[1]
-
Bipyridines: Formed as a result of a dimerization side reaction.[1]
-
Other Process-Related Impurities: These can include residual solvents and byproducts from raw materials.
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical method depends on various factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC, qNMR, and DSC for 2-aminopyridine purity analysis.
| Technique | Principle | Typical Purity Range | Key Advantages | Key Disadvantages |
| HPLC | Separation based on polarity | 95-100% | High resolution for isomeric impurities, suitable for non-volatile compounds, versatile detection methods.[2][3] | Requires soluble samples, can be time-consuming for complex mixtures.[2] |
| GC | Separation based on volatility and polarity | 98-100% | High sensitivity for volatile impurities like residual solvents, faster analysis times for simple mixtures.[4][5] | Not suitable for thermally unstable or non-volatile compounds.[6] |
| qNMR | Signal intensity is directly proportional to the number of nuclei | 90-100% | Primary analytical method, does not require a reference standard of the analyte, provides structural information.[7] | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. |
| DSC | Measures the heat flow associated with thermal transitions | >98.5% | Rapid screening for overall purity, requires small sample size.[8] | Not suitable for all compounds, does not identify specific impurities, less accurate for samples with low purity.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are representative experimental protocols for each technique.
High-Performance Liquid Chromatography (HPLC)
This method is well-suited for separating 2-aminopyridine from its non-volatile impurities, particularly the isomeric 4-aminopyridine.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 2-aminopyridine.
-
Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of about 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Analysis:
The purity of 2-aminopyridine is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
GC is an excellent choice for detecting volatile impurities such as residual solvents and unreacted pyridine.
Sample Preparation:
-
Accurately weigh about 25 mg of the 2-aminopyridine sample.
-
Dissolve it in a suitable solvent like methanol to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Capillary column with a polar stationary phase (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Nitrogen at a constant flow rate |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
| Injection Volume | 1 µL (split injection) |
Data Analysis:
Purity is calculated based on the area percent of the 2-aminopyridine peak relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measure of purity without the need for a specific reference standard of 2-aminopyridine.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-aminopyridine sample into an NMR tube.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard completely.[9]
-
Ensure thorough mixing.[9]
NMR Acquisition Parameters:
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Pulse Program | A standard 90° pulse sequence |
| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of the signals of interest |
| Number of Scans | Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32) |
Data Analysis:
The purity is calculated by comparing the integral of a well-resolved proton signal of 2-aminopyridine with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of crystalline solids based on the melting point depression phenomenon.[8]
Sample Preparation:
-
Accurately weigh 1-3 mg of the 2-aminopyridine sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
DSC Parameters:
| Parameter | Setting |
| Temperature Range | A range that encompasses the melting point of 2-aminopyridine (e.g., 25°C to 100°C) |
| Heating Rate | A slow heating rate, typically 1-2 °C/min, is recommended for purity analysis. |
| Purge Gas | Inert gas like nitrogen at a constant flow rate. |
Data Analysis:
The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[10]
Visualizing the Workflow
To better illustrate the logical flow of selecting and performing a purity analysis, the following diagrams created using Graphviz are provided.
Caption: Workflow for 2-aminopyridine purity assessment.
Caption: Decision tree for selecting a purity analysis method.
By understanding the strengths and weaknesses of each analytical technique and following detailed experimental protocols, researchers can confidently and accurately assess the purity of synthesized 2-aminopyridine, ensuring the quality and reliability of their downstream applications.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. blog.brewerscience.com [blog.brewerscience.com]
- 7. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 8. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 9. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 10. tainstruments.com [tainstruments.com]
A Comparative Guide to Pyridine Synthesis: From Classic Reactions to Modern Innovations
For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of countless pharmaceuticals and functional materials. The efficient and versatile synthesis of substituted pyridines is therefore a critical endeavor. This guide provides a comparative analysis of prominent pyridine synthesis routes, offering a blend of classical and contemporary methods. We present a detailed examination of the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses alongside modern multicomponent reactions and C-H activation strategies. This comparison is supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the selection of the most suitable method for a given research objective.
At a Glance: Comparing Key Pyridine Synthesis Routes
The selection of a pyridine synthesis strategy hinges on factors such as desired substitution patterns, substrate availability, and required reaction conditions. The following table summarizes the key characteristics of the discussed methods.
| Synthesis Route | General Description | Key Reactants | Typical Conditions | Yields | Advantages | Limitations |
| Hantzsch Synthesis | A multicomponent reaction forming a dihydropyridine intermediate, which is then oxidized to the pyridine.[1] | Aldehyde, β-ketoester (2 equiv.), ammonia/ammonium acetate.[1] | Reflux in alcohol (e.g., ethanol), often with a catalyst like acetic acid.[2] Oxidation with various reagents (e.g., HNO₃, CAN, I₂).[3][4] | 60-95% | Well-established, high atom economy, access to a wide range of substitution patterns.[1] | Requires a subsequent oxidation step, can produce symmetrical pyridines unless modified.[1] |
| Bohlmann-Rahtz Synthesis | A two-step process involving the condensation of an enamine with an ethynylketone followed by cyclodehydration.[5] | Enamine, ethynylketone.[5] | Initial condensation at room temperature or slightly elevated temperatures, followed by high-temperature (120-180 °C) cyclization.[6] Acid catalysis can lower the cyclization temperature.[6][7] | 65-95% | Versatile for synthesizing 2,3,6-trisubstituted pyridines, direct formation of the aromatic ring.[5][6] | High temperatures often required for cyclization, enamines can be unstable.[6] |
| Kröhnke Synthesis | Reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source.[8] | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl compound, ammonium acetate.[8] | Typically reflux in acetic acid or alcohol.[8] | 70-90% | Good for synthesizing 2,4,6-trisubstituted and poly-aryl pyridines, high atom economy.[8] | Requires pre-functionalized starting materials (pyridinium salts).[8] |
| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials.[9] | Varies widely, often involves an aldehyde, a compound with active methylene, a nitrogen source, and another component.[10] | Often mild conditions, can be catalyzed by various acids, bases, or metal catalysts.[9] | 80-95% | High efficiency, atom economy, and structural diversity from simple starting materials.[11] | Scope can be limited by the specific MCR, optimization can be complex. |
| C-H Activation | Direct functionalization of C-H bonds of a pyridine ring or a precursor, often using transition metal catalysts.[12] | Pyridine (or derivative), coupling partner (e.g., alkene, alkyne, aryl halide).[12] | Often requires a transition metal catalyst (e.g., Pd, Rh, Ir) and specific ligands, can require elevated temperatures.[13][14] | 60-90% | Atom and step-economical, allows for late-stage functionalization of complex molecules.[12] | Regioselectivity can be a challenge, catalyst cost and removal can be concerns.[12] |
Visualizing the Synthetic Pathways
To better understand the relationships and workflows of these synthetic strategies, the following diagrams are provided.
Caption: Overview of classical and modern pyridine synthesis strategies.
The following diagram illustrates a generalized experimental workflow for pyridine synthesis, applicable to many of the discussed methods with specific variations.
Caption: A generalized experimental workflow for pyridine synthesis.
Detailed Experimental Protocols
Here, we provide representative experimental protocols for the key synthesis routes. These are intended as a starting point and may require optimization based on specific substrates and desired products.
Hantzsch Pyridine Synthesis (Green Chemistry Approach)
This protocol describes a solvent-free synthesis of a 1,4-dihydropyridine derivative using ceric ammonium nitrate (CAN) as a catalyst at room temperature, which can then be oxidized to the corresponding pyridine.[3][15]
Materials:
-
Aldehyde (10 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Ammonium acetate (10 mmol)
-
Ceric ammonium nitrate (CAN) (0.5 mmol)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), ammonium acetate (10 mmol), and CAN (0.5 mmol).
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture to precipitate the crude 1,4-dihydropyridine.
-
Filter the solid product, wash with water, and then with n-hexane to remove impurities.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.
-
For oxidation to the pyridine, dissolve the 1,4-dihydropyridine in a suitable solvent (e.g., methanol) and treat with an oxidizing agent (e.g., iodine) at reflux until the reaction is complete (monitored by TLC).[4]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography.
Bohlmann-Rahtz Pyridine Synthesis (One-Pot Modification)
This modified protocol allows for the one-pot synthesis of substituted pyridines at a lower temperature using acid catalysis.[6][7]
Materials:
-
Enamine or a mixture of a β-dicarbonyl compound and ammonium acetate (10 mmol)
-
Ethynylketone (10 mmol)
-
Toluene/Acetic acid (5:1 mixture) or Ethanol/Acetic acid (5:1 mixture)
-
Amberlyst-15 (for acid-sensitive substrates)
Procedure:
-
To a solution of the enamine (10 mmol) or the β-dicarbonyl compound and ammonium acetate (10 mmol each) in the chosen solvent mixture (e.g., Toluene/Acetic acid), add the ethynylketone (10 mmol).
-
Heat the reaction mixture at 50-80 °C. For acid-sensitive substrates, Amberlyst-15 can be used as a solid acid catalyst.[7][16]
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue is then subjected to an aqueous workup. Add a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Kröhnke Pyridine Synthesis
This protocol outlines the general procedure for the synthesis of 2,4,6-trisubstituted pyridines.[8]
Materials:
-
α-Pyridinium methyl ketone salt (10 mmol)
-
α,β-Unsaturated carbonyl compound (10 mmol)
-
Ammonium acetate (40-60 mmol)
-
Glacial acetic acid or ethanol
Procedure:
-
In a round-bottom flask, dissolve the α-pyridinium methyl ketone salt (10 mmol) and the α,β-unsaturated carbonyl compound (10 mmol) in glacial acetic acid or ethanol.
-
Add a significant excess of ammonium acetate (40-60 mmol).
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Multicomponent Synthesis of Polysubstituted Pyridines
This is a general protocol for a one-pot, four-component synthesis of highly substituted pyridines under microwave irradiation.[11]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile or ethyl cyanoacetate (1 mmol)
-
An acetophenone derivative (1 mmol)
-
Ammonium acetate (2 mmol)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), the acetophenone derivative (1 mmol), and ammonium acetate (2 mmol) in ethanol (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (typically 2-10 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
The product often precipitates from the solution upon cooling. Filter the solid product and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
C-H Activation for Pyridine Functionalization
This is a representative protocol for the palladium-catalyzed C2-arylation of pyridine.
Materials:
-
Pyridine (1 mmol)
-
Aryl halide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
A suitable ligand (e.g., a phosphine ligand, 10 mol%)
-
A base (e.g., potassium carbonate, 2 mmol)
-
A suitable solvent (e.g., dioxane, DMF)
Procedure:
-
To an oven-dried Schlenk tube, add palladium(II) acetate (5 mol%), the ligand (10 mol%), and the base (2 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the solvent, followed by pyridine (1 mmol) and the aryl halide (1.2 mmol).
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100-140 °C) for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography.
Conclusion
The synthesis of pyridines is a rich and evolving field. While classical named reactions like the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses remain valuable tools, modern methods such as multicomponent reactions and C-H activation offer significant advantages in terms of efficiency, atom economy, and the ability to construct complex molecules with greater ease. The choice of synthetic route will ultimately be guided by the specific target molecule, available resources, and the desired scale of the reaction. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors in the vital area of pyridine chemistry.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Pyridine synthesis [organic-chemistry.org]
- 5. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. bohrium.com [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Direct Pyridine C-H Activation Strategies | Bentham Science [eurekaselect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jk-sci.com [jk-sci.com]
Introduction to Analytical Method Validation for Pyridine Derivatives
A comprehensive guide to the validation of analytical methods for pyridine derivatives, tailored for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of common analytical techniques, supported by experimental data and detailed protocols, to ensure the accuracy and reliability of quantitative analysis for this important class of compounds.
Pyridine and its derivatives are fundamental heterocyclic compounds widely used as building blocks in the pharmaceutical and chemical industries.[1][2] The accurate and reliable quantification of these compounds is crucial for ensuring product quality, safety, and efficacy. Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] This process is mandated by regulatory bodies and quality standards to ensure the consistency and reliability of analytical data.[3]
The International Council for Harmonisation (ICH) has established guidelines, specifically ICH Q2(R1) and the more recent Q2(R2), that provide a framework for validating analytical procedures.[4][5][6] The core validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[3][4][7] This guide will compare common analytical methods used for pyridine derivatives based on these critical validation characteristics.
Overview of Key Analytical Techniques
Several analytical techniques are available for the determination of pyridine and its derivatives. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometry.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique used to separate and quantify components in a mixture. For pyridine derivatives, which are often hydrophilic, methods like reverse-phase HPLC (RP-HPLC) are frequently employed.[8] Mixed-mode chromatography can also be used to achieve good peak shape and resolution without the need for ion-pairing reagents, making the method compatible with mass spectrometry (LC-MS).[1][2]
-
Gas Chromatography (GC): This technique is well-suited for volatile and semi-volatile compounds like pyridine.[9][10] When coupled with detectors such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high sensitivity and selectivity.[9][10] Headspace GC-MS/MS is a particularly powerful method for determining pyridine in complex matrices.[10]
-
Spectrophotometry: This method is based on the reaction of pyridine with a reagent to form a colored compound that can be measured. For instance, pyridine can react with cyanogen bromide to form glutaconic aldehyde, which then couples with an aromatic amine to produce a colored dye.[11] While often sensitive, this method may be less specific than chromatographic techniques.
Comparative Analysis of Validation Parameters
The choice of an analytical method depends on its performance characteristics. The following tables summarize the typical performance of HPLC and GC methods for the analysis of pyridine derivatives based on ICH validation parameters.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | Significance |
| Linearity (r²) | Typically > 0.999 | Typically > 0.995 | Indicates a direct proportionality between analyte concentration and the analytical signal. |
| Range | Wide, often spanning several orders of magnitude (e.g., ng/mL to µg/mL). | Very wide, capable of covering trace levels (ppb) to higher concentrations.[12] | The interval over which the method is precise, accurate, and linear. |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | GC-MS | Significance |
| Accuracy (% Recovery) | Typically 98-102% | Typically 90-110% (can be matrix-dependent)[10] | The closeness of the measured value to the true value. |
| Precision (% RSD) | Repeatability: < 1.5% Intermediate Precision: < 2%[4] | Within-day: 2-3% Between-day: 2-3%[10] | The degree of agreement among individual test results when the procedure is applied repeatedly. |
Table 3: Detection and Quantitation Limits
| Parameter | HPLC-UV | GC-MS/MS | Significance |
| Limit of Detection (LOD) | Method-dependent, can be in the low ng/mL range. One method reported 5 ppb.[13] | Highly sensitive, can reach low parts-per-trillion (ppt) or low µg/kg levels.[9][10] | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Typically 2-3 times the LOD. | Can be as low as 0.3 ppm for specific derivatives.[14] | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
Experimental Protocols
Below are representative experimental protocols for the analysis of pyridine derivatives using HPLC and GC.
Protocol 1: RP-HPLC Method for a Pyridine Derivative
This protocol is a general example based on a validated method for a novel synthetic pyridine derivative.[8]
-
Instrumentation: Agilent HPLC system with a diode array detector.[8]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water) in a 30:70 ratio.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm).[8]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) and dilute with the mobile phase to the desired concentration.
-
Validation Procedure:
-
Linearity: Prepare a series of at least five concentrations of the analyte and inject them in triplicate. Plot the peak area against concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, 120%).
-
Precision:
-
Repeatability (Intra-day): Analyze at least six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day): Analyze the same samples on different days with different analysts or equipment.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Protocol 2: GC-FID Method for Pyridine and Related Amines
This protocol is based on an application note for the separation of pyridine and other amines.[15]
-
Instrumentation: GC system with a Flame Ionization Detector (FID).
-
Column: Agilent CP-Wax 51 for Amines (25 m x 0.22 mm, 0.2 µm film thickness).[15]
-
Carrier Gas: Nitrogen at a pressure of 70 kPa.[15]
-
Temperature Program: Start at 70°C (hold for 4 min), then ramp up to 240°C at a rate of 10°C/min.[15]
-
Injector: Split injector at 250°C.[15]
-
Detector: FID at 250°C.[15]
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol).
-
Validation Procedure: Follow a similar validation procedure as outlined for the HPLC method, adapting for GC-specific parameters.
Visual Guides for Method Selection and Validation
The following diagrams illustrate the decision-making process for selecting an analytical method and the general workflow for method validation.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. wjarr.com [wjarr.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
Unraveling the Impact of Pyridine Ligand Architecture on Catalytic Prowess
A Comparative Analysis for Researchers and Drug Development Professionals
The intricate dance between a metal catalyst and its coordinating ligands is fundamental to the efficiency and selectivity of chemical transformations. Among the vast library of available ligands, pyridine-based structures stand out for their versatility and tunability. This guide provides a comparative analysis of the catalytic efficiency of different pyridine ligands, supported by experimental data, to aid researchers in the rational design of more effective catalytic systems. We delve into key performance indicators across various reaction types, offering insights into how ligand modifications can steer reaction outcomes.
The Electronic and Steric Influence of Pyridine Ligands in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstone methodologies in modern organic synthesis. The nature of the pyridine ligand employed can significantly impact the catalytic activity of the palladium center.
A study investigating a series of 4-substituted pyridine ligands in Pd(II)-catalyzed Suzuki-Miyaura and Heck reactions revealed a correlation between the ligand's electronic properties and the catalytic efficiency. Generally, complexes with more basic pyridine ligands, which are more electron-donating, exhibited slightly greater catalytic effectiveness.[1][2] This can be attributed to the enhanced electron density on the palladium center, which can facilitate the oxidative addition step of the catalytic cycle.
However, this electronic effect is often convoluted with steric factors. For instance, while a general trend of increased yield with more basic ligands was observed, steric hindrance from substituents at the 2 and 6 positions of the pyridine ring can negatively impact catalytic performance.[2] This underscores the delicate balance between electronic and steric parameters in ligand design.
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes the gas chromatography (GC) yields for the Suzuki-Miyaura coupling of iodobenzene with phenylboronic acid using various Pd(II) complexes with different 4-substituted pyridine ligands.
| Ligand (L) | Substituent (4-position) | pKa of Ligand | GC Yield (%) [PdL2Cl2] | GC Yield (%) --INVALID-LINK--2 |
| L1 | -N(CH3)2 | 9.70 | >95 | >95 |
| L2 | -NH2 | 9.11 | >95 | >95 |
| L3 | -OCH3 | 6.58 | >95 | >95 |
| L4 | -CH3 | 6.03 | 64 | 78 |
| L5 | -H | 5.21 | >90 | >90 |
| L6 | -Cl | 3.83 | >95 | >95 |
| L7 | -Br | 3.69 | >90 | >90 |
| L8 | -I | 3.65 | >90 | >90 |
| L9 | -C(O)CH3 | 3.49 | >90 | >90 |
| L10 | -CN | 1.86 | >95 | >95 |
Table 1: Comparison of GC yields in the Suzuki-Miyaura reaction for various 4-substituted pyridine ligands. Data sourced from a study by Dyduch et al.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A typical experimental procedure for the Suzuki-Miyaura coupling reaction is as follows:
-
A reaction vessel is charged with the aryl halide (e.g., iodobenzene, 1 mmol), phenylboronic acid (1.2 mmol), and a base (e.g., K2CO3, 2 mmol).
-
The palladium catalyst precursor (0.1 mol%) is added.
-
The reaction mixture is suspended in a suitable solvent system (e.g., a mixture of toluene and water).
-
The reaction is heated to a specific temperature (e.g., 80 °C) and stirred for a designated time (e.g., 2 hours).[1]
-
After cooling to room temperature, the reaction mixture is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The product yield is determined by gas chromatography.
Chiral Pyridine Ligands in Enantioselective Catalysis
In the realm of asymmetric synthesis, the design of chiral ligands is paramount for achieving high enantioselectivity. Chiral pyridine-containing ligands have proven to be highly effective in a variety of metal-catalyzed enantioselective transformations.
For instance, copper(II) complexes of chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one derivatives have been successfully employed as catalysts in asymmetric Henry (nitroaldol) reactions. The stereochemical outcome of the reaction is highly dependent on the relative configuration of the substituents on the imidazolidinone ring of the ligand.
Comparative Enantioselectivity in the Asymmetric Henry Reaction
The following table presents the results for the asymmetric Henry reaction between nitromethane and various aldehydes using copper(II) complexes of different chiral pyridine-imidazolidinone ligands.
| Ligand | Aldehyde | Conversion (%) | Enantiomeric Excess (ee, %) | Major Enantiomer |
| cis-L1 | Benzaldehyde | 98 | 97 | S |
| trans-L1 | Benzaldehyde | 95 | 96 | R |
| cis-L1 | 4-Nitrobenzaldehyde | 99 | 96 | S |
| trans-L1 | 4-Nitrobenzaldehyde | 97 | 95 | R |
| cis-L1 | 2-Thiophenecarboxaldehyde | 85 | 95 | S |
| trans-L1 | 2-Thiophenecarboxaldehyde | 82 | 94 | R |
Table 2: Comparison of conversion and enantiomeric excess in the asymmetric Henry reaction using cis and trans isomers of a chiral pyridine-imidazolidinone ligand. Data adapted from a study by D'Amico et al.[3]
The data clearly demonstrates that the cis and trans configurations of the chiral ligand lead to the formation of opposite enantiomers of the product with excellent enantioselectivity.[3] This highlights the profound influence of the ligand's three-dimensional structure on the transition state of the reaction, thereby dictating the stereochemical outcome.
Experimental Protocol: Asymmetric Henry Reaction
A representative experimental procedure for the asymmetric Henry reaction is as follows:
-
The chiral pyridine-imidazolidinone ligand and a copper(II) salt (e.g., Cu(OAc)2·H2O) are dissolved in a suitable solvent (e.g., ethanol).
-
The mixture is stirred at room temperature to form the copper(II) complex in situ.
-
The aldehyde substrate is added to the reaction mixture.
-
Nitromethane is then added, and the reaction is stirred at a controlled temperature for a specified duration.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Bipyridine vs. Terpyridine Ligands in Redox Catalysis
The number of coordinating nitrogen atoms in a pyridine-based ligand also plays a crucial role in determining the properties and catalytic activity of the resulting metal complex. Bipyridine (two nitrogen donors) and terpyridine (three nitrogen donors) ligands are widely used in various catalytic applications, including redox catalysis.[4]
A study comparing ruthenium complexes of bipyridine and terpyridine ligands as catalysts for the Belousov-Zhabotinsky (BZ) oscillating chemical reaction found that the terpyridine complex, [Ru(terpy)2]2+, was a successful catalyst.[5] In contrast, some bipyridine-based Ru(II) complexes showed catalytic activity that was adversely affected by slow ligand substitution in the reaction medium.[5] This suggests that the tridentate nature of the terpyridine ligand imparts greater stability to the ruthenium complex under the reaction conditions, leading to more robust catalytic performance in this specific application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfachemic.com [alfachemic.com]
- 5. Terpyridine- and bipyridine-based ruthenium complexes as catalysts for the Belousov-Zhabotinsky reaction [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating Computational Models for Pyridine Reactivity
For researchers, scientists, and drug development professionals, accurately predicting the reactivity of pyridine and its derivatives is crucial for designing novel molecules with desired properties. This guide provides an objective comparison of computational models for predicting pyridine reactivity, supported by experimental data, to aid in the selection of appropriate computational tools.
The reactivity of the pyridine ring is a cornerstone of its utility in medicinal chemistry and materials science. Computational models offer a powerful means to predict this reactivity, accelerating research and development. However, the accuracy of these predictions is highly dependent on the chosen model and methodology. This guide delves into the cross-validation of computational models for two key aspects of pyridine reactivity: pKa prediction , a measure of basicity, and the regioselectivity of electrophilic aromatic substitution .
Predicting Pyridine Basicity: A Comparison of pKa Prediction Models
The pKa of a pyridine derivative governs its ionization state at a given pH, which is a critical determinant of its biological activity and pharmacokinetic properties. A variety of computational methods are employed to predict pKa values, with density functional theory (DFT) and semi-empirical methods being the most common.
The accuracy of these methods is often benchmarked against experimental pKa values. The following table summarizes the performance of several common computational models for predicting the pKa of substituted pyridiniums. The error is typically reported as the root-mean-square deviation (RMSD) from experimental values.
| Computational Model | Method Type | Solvation Model | RMSD (pKa units) | Reference |
| DFT Functionals | ||||
| B3LYP | DFT | PCM/IEFPCM | 0.8 - 1.0 | [1][2] |
| M06-2X | DFT | SMD | 0.5 - 0.9 | [1][3] |
| CAM-B3LYP | DFT | SMD | ~0.23 | [4] |
| WB97XD | DFT | 6-31+G(d,p) | Most Accurate (in study) | [5] |
| Semi-empirical Methods | ||||
| PM3 | Semi-empirical | COSMO/SMD | 1.0 - 1.6 | [6] |
| AM1 | Semi-empirical | COSMO/SMD | 1.1 - 1.6 | [6] |
| PM6 | Semi-empirical | COSMO | - | [6] |
| PM7 | Semi-empirical | COSMO | - | [6] |
| DFTB3 | Semi-empirical | SMD | - | [6] |
Key Insights:
-
DFT methods, particularly with hybrid functionals like M06-2X and CAM-B3LYP, generally provide more accurate pKa predictions than semi-empirical methods.[1][3][4]
-
The choice of the implicit solvation model (e.g., PCM, SMD, COSMO) significantly impacts the accuracy of the predictions.[1][6][7]
-
While semi-empirical methods are computationally less expensive, their accuracy can be lower, with RMSD values often exceeding 1 pKa unit.[6]
-
For high accuracy, benchmarking against experimental data for a set of related compounds is crucial.[7]
Experimental Protocols for pKa Determination
Experimental pKa values, essential for validating computational models, are typically determined using potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration: This method involves the gradual addition of a titrant (an acid or base) to a solution of the pyridine derivative while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.
UV-Vis Spectrophotometry: This technique relies on the different ultraviolet or visible light absorption spectra of the protonated and deprotonated forms of the pyridine derivative. By measuring the absorbance at various pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
Predicting the Site of Reaction: Regioselectivity of Electrophilic Aromatic Substitution
The position at which an electrophile attacks the pyridine ring is known as the regioselectivity of the reaction. Predicting this is vital for synthetic planning. The RegioSQM method and its successor, RegioSQM20, are computational tools specifically designed to predict the regioselectivity of electrophilic aromatic substitution on heteroaromatic systems, including pyridine.[8][9][10][11]
These methods work by calculating the relative free energies of the intermediates formed upon protonation at each possible site on the aromatic ring. The site with the lowest free energy is predicted to be the most reactive.[8][9]
The performance of these models has been validated against a large dataset of experimentally observed reactions.
| Computational Model | Prediction Success Rate | Comparison | Reference |
| RegioSQM | 90% (within 1.0 kcal/mol cutoff) | - | [8] |
| RegioSQM20 | 92.7% (with tautomer consideration) | Outperforms the original RegioSQM and shows comparable success rates to some machine learning models. | [9][11] |
| Machine Learning (WLN) | 85.0 - 95.7% | Can be significantly faster than RegioSQM. | [9] |
Key Insights:
-
The RegioSQM family of models provides a reliable and automated way to predict the regioselectivity of electrophilic attack on pyridines.[8][9]
-
Consideration of different tautomers can improve the prediction accuracy.[9][11]
-
Machine learning models are emerging as a faster alternative, with comparable accuracy in some cases.[9]
Experimental Protocols for Determining Regioselectivity
The regioselectivity of an electrophilic aromatic substitution reaction is determined by characterizing the product mixture. This is typically achieved using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the structure of the product(s). The chemical shifts and coupling patterns of the protons and carbons on the pyridine ring provide unambiguous information about the position of substitution.
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are used to separate the different isomers in the product mixture and identify them based on their mass-to-charge ratio. Quantification of the isomers allows for the determination of the product distribution and thus the regioselectivity.
Visualizing the Computational Workflow
The following diagrams illustrate the general workflows for the computational prediction of pyridine reactivity.
Caption: A generalized workflow for the cross-validation of computational models for pyridine reactivity.
Caption: Logical relationships between different computational approaches for predicting pyridine reactivity.
Conclusion
The accurate prediction of pyridine reactivity is a challenging but essential task in modern chemical research. This guide has provided a comparative overview of various computational models for predicting pKa and the regioselectivity of electrophilic aromatic substitution. DFT methods generally offer higher accuracy for pKa prediction, while specialized tools like RegioSQM provide excellent predictions for regioselectivity. The importance of rigorous cross-validation against experimental data cannot be overstated. By carefully selecting and validating their computational models, researchers can significantly enhance their ability to design and synthesize novel pyridine derivatives with tailored reactivity and function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. peerj.com [peerj.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
Comparative Bioactivity of 2-Halopyridine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of 2-halopyridine derivatives, supported by experimental data. The strategic placement of a halogen atom at the 2-position of the pyridine ring significantly influences the molecule's physicochemical properties and, consequently, its biological activity. This guide delves into the comparative anticancer and antimicrobial effects of 2-fluoro-, 2-chloro-, and 2-bromopyridine derivatives.
The introduction of different halogens alters the electronic and lipophilic character of the pyridine ring, leading to varied interactions with biological targets. Generally, the electronegativity and size of the halogen atom play a crucial role in determining the compound's bioactivity. Fluorine, being the most electronegative and smallest, often enhances metabolic stability and binding affinity. Chlorine and bromine, being larger and less electronegative, can also contribute to potent biological effects through different mechanisms.
Anticancer Activity
The antiproliferative activity of 2-halopyridine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from different studies are summarized below to facilitate a comparative analysis. The data indicates that the nature of the halogen at the 2-position, along with other substitutions on the pyridine ring, significantly impacts the cytotoxic efficacy. For instance, in a series of 5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives, the 5-chloropyridine moiety was found to be a key feature for potent activity against the MDA-MB-231 triple-negative breast cancer cell line.[1]
| Compound ID/Series | Halogen at C2 | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine derivative (MBM-55) | - | MGC-803 (Gastric) | 0.001 | (Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors, 2025) |
| Imidazo[1,2-a]pyridine derivative (28e) | - | MGC-803 (Gastric) | 0.038 | (Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors, 2025) |
| Thiazolo[4,5-d]pyrimidine derivative (3b) | - | C32 (Melanoma) | 24.4 | [2] |
| Thiazolo[4,5-d]pyrimidine derivative (3b) | - | A375 (Melanoma) | 25.4 | [2] |
| Thieno[2,3-b]quinoline-2-carboxamide (7h) | - | HCT116 (Colon) | 0.025-0.05 | [3] |
| Thieno[2,3-b]quinoline-2-carboxamide (7i) | - | MDA-MB-231 (Breast) | 0.025-0.05 | [3] |
| 5-(2-((5-chloropyridin-2-yl)amino)ethyl)-4-((pyridin-3-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (15) | Chloro | MDA-MB-231 (Breast) | 39.2 | [1] |
| 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative (2h) | Chloro | MOLT-4 (Leukemia) | <0.01 | [4] |
| 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative (2h) | Chloro | SR (Leukemia) | <0.01 | [4] |
| 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative (2h) | Chloro | SW-620 (Colon) | <0.01 | [4] |
| 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative (2h) | Chloro | SF-539 (CNS) | <0.01 | [4] |
| 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative (2h) | Chloro | SK-MEL-5 (Melanoma) | <0.01 | [4] |
Antimicrobial Activity
2-Halopyridine derivatives have also demonstrated significant potential as antimicrobial agents. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data below showcases the activity of various 2-halopyridine derivatives against different bacterial and fungal strains. Notably, certain 5-chloropyridine derivatives exhibited very high activity against Mycobacterium luteum and the fungus Candida tenuis.[1]
| Compound ID/Series | Halogen at C2 | Microorganism | MIC (µg/mL) | Reference |
| 4-Amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6) | Chloro | Candida tenuis | 0.9 | [1] |
| 4-(Benzylideneamino)-5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (7) | - | Candida tenuis | 0.9 | [1] |
| 5-Chloropyridine derivative (8) | Chloro | Mycobacterium luteum | 3.9 | [1] |
| 5-Chloropyridine derivative (10) | Chloro | Mycobacterium luteum | 3.9 | [1] |
| 5-Chloropyridine derivative (16) | Chloro | Mycobacterium luteum | 3.9 | [1] |
| 5-Chloropyridine derivative (21) | Chloro | Mycobacterium luteum | 3.9 | [1] |
| Thienopyridine derivative (12a) | - | E. coli | 19.5 | (Comparison of antibacterial activity (MIC in µg/mL) of compounds..., n.d.) |
| Thienopyridine derivative (12a) | - | B. mycoides | <4.8 | (Comparison of antibacterial activity (MIC in µg/mL) of compounds..., n.d.) |
| Thienopyridine derivative (12a) | - | C. albicans | <4.8 | (Comparison of antibacterial activity (MIC in µg/mL) of compounds..., n.d.) |
| Thienopyridine derivative (15) | - | E. coli | >4.8 | (Comparison of antibacterial activity (MIC in µg/mL) of compounds..., n.d.) |
| Thienopyridine derivative (15) | - | B. mycoides | 9.8 | (Comparison of antibacterial activity (MIC in µg/mL) of compounds..., n.d.) |
| Thienopyridine derivative (15) | - | C. albicans | 39 | (Comparison of antibacterial activity (MIC in µg/mL) of compounds..., n.d.) |
Experimental Protocols
Anticancer Activity: MTT Assay
The in vitro cytotoxicity of the 2-halopyridine derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for another 48 to 72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the 2-halopyridine derivatives against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared by suspending colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Serial Dilution of Compounds: The test compounds are serially diluted (usually two-fold) in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualization of a Potential Signaling Pathway
Some pyridine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways. For instance, a novel imidazo[1,2-a]pyridine derivative has been reported to exert anti-inflammatory and anticancer effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[5] The following diagram illustrates a simplified representation of this pathway, which could be a potential mechanism of action for some 2-halopyridine derivatives.
Caption: STAT3/NF-κB signaling pathway potentially targeted by 2-halopyridine derivatives.
Experimental Workflow for Bioactivity Screening
The general workflow for screening the bioactivity of newly synthesized 2-halopyridine derivatives involves a series of in vitro assays to determine their anticancer and antimicrobial potential.
Caption: General workflow for screening the bioactivity of 2-halopyridine derivatives.
References
- 1. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Pyridine, a widely used solvent and reagent, is classified as a hazardous waste and necessitates strict disposal protocols. This guide provides essential safety and logistical information for the proper disposal of pyridine, ensuring the protection of personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle pyridine with appropriate personal protective equipment (PPE). This includes nitrile gloves, safety goggles, a lab coat, and, when necessary, respiratory protection.[1] All handling of pyridine and its waste should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[2]
Quantitative Data on Pyridine Hazards
To underscore the importance of proper handling, the following table summarizes key hazard information for pyridine.
| Hazard Classification | GHS Statements | Exposure Limits (TWA) | UN Number |
| Flammable Liquid | H225: Highly flammable liquid and vapor | ACGIH TLV: 1 ppm | 1282 |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | NIOSH REL: 5 ppm | |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | DOSH: 5 ppm | |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | ||
| Skin Irritation | H315: Causes skin irritation | ||
| Eye Irritation | H319: Causes serious eye irritation |
TWA (Time-Weighted Average) refers to the average airborne concentration over an 8-hour workday. Data sourced from various Safety Data Sheets.
Pyridine Waste Disposal Workflow
The proper disposal of pyridine waste follows a structured workflow designed to ensure safety and regulatory compliance from the point of generation to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
